3,5-Dimethylhippuric acid
説明
特性
IUPAC Name |
2-[(3,5-dimethylbenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-3-8(2)5-9(4-7)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXECYTYPWZCYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177657 | |
| Record name | 3,5-Dimethylhippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23082-14-6 | |
| Record name | N-(3,5-Dimethylbenzoyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23082-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylhippuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023082146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethylhippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3,5-dimethylphenyl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,5-Dimethylhippuric Acid: Chemical Properties & Analytical Guide
Executive Summary
3,5-Dimethylhippuric acid (3,5-DMHA) is the primary urinary metabolite of mesitylene (1,3,5-trimethylbenzene), a prevalent industrial solvent and component of petroleum distillates.[1] Unlike its isomers (3,4-dimethylhippuric acid from pseudocumene), 3,5-DMHA serves as a highly specific biomarker for mesitylene exposure due to the symmetry of the parent molecule, which funnels metabolism almost exclusively through a single oxidation-conjugation pathway.[1]
This guide provides a comprehensive technical analysis of 3,5-DMHA, detailing its physicochemical profile, synthetic pathways, and validated analytical protocols for its detection in biological matrices.[1]
Chemical Identity & Structural Analysis
| Property | Detail |
| IUPAC Name | N-(3,5-Dimethylbenzoyl)glycine |
| Common Name | 3,5-Dimethylhippuric acid |
| CAS Registry Number | 23082-14-6 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| SMILES | CC1=CC(=CC(=C1)C(=O)NCC(=O)O)C |
| InChI Key | InChI=1S/C11H13NO3/c1-7-3-8(2)5-9(6-7)11(15)12-4-10(13)14 |
Structural Commentary
The molecule consists of a 3,5-dimethylbenzoyl moiety amide-linked to a glycine backbone.[1] The C2v symmetry of the aromatic ring (ignoring the amide substituent rotation) simplifies its NMR spectrum compared to asymmetric isomers. The amide bond exhibits restricted rotation, potentially showing rotamers in low-temperature NMR, though it typically appears as a single conformer at room temperature.[1]
Physicochemical Profile
Physical Properties
-
Appearance: White to off-white crystalline powder.[1]
-
Melting Point: High melting solid (Predicted range: 160–185 °C; Note: Isomeric 3-methylhippuric acid melts at ~140 °C; the additional methyl group and symmetry typically increase lattice energy).[1]
-
Solubility:
Electronic & Acid-Base Properties[1]
-
Acidity (pKa): ~3.6 – 3.8 (Carboxylic acid). The electron-donating methyl groups at the meta positions exert a weak inductive effect (+I), slightly decreasing the acidity of the benzoic acid precursor, but the glycine carboxyl group is sufficiently distal that its pKa remains close to that of hippuric acid (3.6).[1]
-
UV Absorbance:
approx. 205–210 nm (amide/aromatic ) and ~240 nm.
Biosynthesis & Metabolic Pathway
In humans and rodents, mesitylene is metabolized via oxidation of one methyl group to a carboxylic acid, followed by glycine conjugation in the mitochondria.
Metabolic Flow Diagram
Figure 1: Metabolic biotransformation of Mesitylene to 3,5-Dimethylhippuric acid.[1]
Toxicokinetics:
-
Conversion Rate: Approximately 70–80% of absorbed mesitylene is excreted as 3,5-DMHA.[1][3][4]
-
Excretion Half-life: Biphasic; initial phase ~2–3 hours, terminal phase ~16 hours.[1]
-
Interferences: Co-exposure to ethanol can inhibit the initial oxidation step, delaying excretion.
Chemical Synthesis Protocol (Lab Scale)
For analytical standard preparation, 3,5-DMHA is synthesized via the Schotten-Baumann reaction.[1]
Materials
-
Precursor: 3,5-Dimethylbenzoic acid (CAS 499-06-9)[1]
-
Reagent: Thionyl chloride (
) -
Co-reactant: Glycine (CAS 56-40-6)[1]
-
Solvent: Toluene (anhydrous), 10% NaOH
Step-by-Step Methodology
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 10 mmol of 3,5-dimethylbenzoic acid in 20 mL anhydrous toluene.
-
Add 15 mmol Thionyl chloride dropwise.
-
Reflux at 80–90 °C for 2 hours until gas evolution (
, ) ceases. -
Evaporate solvent and excess
under reduced pressure to yield 3,5-dimethylbenzoyl chloride (oily residue).[1]
-
-
Conjugation (Schotten-Baumann):
-
Dissolve 12 mmol Glycine in 15 mL of 10% NaOH (aq) at 0 °C.
-
Add the crude acid chloride dropwise to the glycine solution with vigorous stirring, maintaining temperature < 5 °C.
-
Critical Step: Maintain pH > 9 by adding additional NaOH if necessary during addition.
-
Stir at room temperature for 1 hour.
-
-
Isolation & Purification:
-
Wash the aqueous solution with 10 mL diethyl ether (removes unreacted acid chloride/impurities).
-
Acidify the aqueous layer to pH 2 using 6M HCl. The product will precipitate as a white solid.
-
Filter and wash with ice-cold water.[1]
-
Recrystallization: Recrystallize from Ethanol/Water (1:1) to achieve analytical purity (>99%).
-
Analytical Characterization
HPLC-UV Method
This method separates 3,5-DMHA from other xylene metabolites (methylhippuric acids).[1]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : 20 mM Phosphate Buffer (pH 2.[1]5) [40:60 v/v] |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (primary) or 254 nm |
| Retention Time | ~12–15 min (Distinct from 2-, 3-, and 4-methylhippuric acids) |
| Internal Standard | 2-Methylhippuric acid (if not present in sample) or o-Toluic acid |
Mass Spectrometry (LC-MS/MS)
For high-sensitivity biomonitoring.[1]
-
Ionization: ESI Negative Mode (
).[1] -
Precursor Ion: m/z 206.
-
Product Ions:
-
m/z 162 (Loss of
) -
m/z 133 (3,5-dimethylbenzoyl cation)[1]
-
m/z 74 (Glycine fragment)
-
Decision Logic for Analysis
Figure 2: Analytical workflow for urinary determination.
Biological & Toxicological Significance
Biomarker Correlation
While ACGIH has not established a finalized numerical BEI (Biological Exposure Index) specifically for Mesitylene in the same regulatory tier as Toluene, research establishes a linear correlation between airborne exposure and urinary metabolite concentration.
-
Exposure-Excretion Relationship:
[1]-
Example: An 8-hour exposure to 25 ppm Mesitylene results in approximately 200 mmol/mol creatinine of 3,5-DMHA in post-shift urine.[1]
-
Interpretation of Results
-
Background Levels: Non-exposed individuals typically show non-detectable levels (< 0.1 mg/g creatinine).
-
False Positives: Rare, as 3,5-dimethylbenzoic acid is not a common food preservative (unlike benzoic acid/hippuric acid).[1]
References
-
U.S. EPA. (2016). Toxicological Review of Trimethylbenzenes. Integrated Risk Information System (IRIS). [Link]
-
ACGIH. (2024). TLV/BEI Guidelines & Documentation. American Conference of Governmental Industrial Hygienists. [Link]
-
Järnberg, J., et al. (1997).[5] "Toxicokinetics of inhaled trimethylbenzenes in man." Toxicology and Applied Pharmacology. [Link]
-
PubChem. (2025).[6] Compound Summary: 3,5-Dimethylhippuric acid (CID 122046).[1] National Library of Medicine.[7] [Link]
-
Tsujimoto, Y., et al. (2000). "Simultaneous determination of urinary metabolites of toluene, xylene and trimethylbenzene by HPLC." Journal of Chromatography B. [Link]
Sources
Technical Profile: 3,5-Dimethylhippuric Acid
This guide details the chemical identity, synthesis, biological significance, and analytical profiling of 3,5-Dimethylhippuric acid (CAS 23082-14-6). It is designed for researchers in toxicology, metabolomics, and organic synthesis.
Executive Summary
3,5-Dimethylhippuric acid (3,5-DMHA) is the glycine conjugate of 3,5-dimethylbenzoic acid. It serves as the primary urinary metabolite and biological marker for exposure to Mesitylene (1,3,5-trimethylbenzene), a common industrial solvent and component of petroleum distillates. Accurate quantification of 3,5-DMHA is critical for occupational health monitoring and toxicological assessment of alkylbenzene exposure.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11]
| Property | Data |
| CAS Number | 23082-14-6 |
| IUPAC Name | N-(3,5-Dimethylbenzoyl)glycine |
| Synonyms | 3,5-Dimethylbenzoylglycine; Mesityluric acid (rare) |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in ethanol, DMSO, dilute alkali; sparingly soluble in cold water |
| pKa (Predicted) | ~3.6 (Carboxylic acid), ~12.5 (Amide N-H) |
Biological Significance & Metabolism
3,5-DMHA is the terminal excretion product of the mesitylene metabolic pathway. Unlike other trimethylbenzene isomers, mesitylene is oxidized primarily at a single methyl group due to its symmetry, leading to high specificity in biomarker analysis.
Metabolic Pathway Analysis
Upon inhalation or ingestion, Mesitylene (1,3,5-trimethylbenzene) undergoes benzylic oxidation by Cytochrome P450 enzymes (primarily CYP2E1) to form 3,5-dimethylbenzyl alcohol, which is rapidly oxidized to 3,5-dimethylbenzoic acid. This intermediate is then conjugated with glycine in the mitochondria via glycine N-acyltransferase to form 3,5-DMHA, which is excreted in urine.
Figure 1: Metabolic biotransformation of Mesitylene to 3,5-Dimethylhippuric acid.
Synthesis Protocol
For analytical standard preparation, 3,5-DMHA is synthesized via the Schotten-Baumann reaction. This method ensures high purity by preventing the hydrolysis of the acyl chloride intermediate.
Reagents Required[9][11][14][15]
-
3,5-Dimethylbenzoyl chloride (prepared from 3,5-dimethylbenzoic acid + thionyl chloride)[3][4][5]
-
Glycine[6]
-
Sodium Hydroxide (10% aqueous solution)
-
Hydrochloric Acid (conc.)[7]
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction if necessary)
Step-by-Step Methodology
-
Preparation of Glycine Solution: Dissolve Glycine (1.0 eq) in 10% NaOH solution (2.2 eq) in a round-bottom flask. Cool the solution to 0–5°C in an ice bath.
-
Acylation (Schotten-Baumann): Add 3,5-Dimethylbenzoyl chloride (1.1 eq) dropwise to the stirred glycine solution. Maintain temperature <10°C to minimize hydrolysis.
-
Critical Control Point: The reaction is exothermic. Rapid addition may hydrolyze the acid chloride back to the benzoic acid precursor.
-
-
Reaction Completion: Remove the ice bath and stir at room temperature for 1–2 hours. The solution should remain alkaline (check pH > 10).
-
Precipitation: Acidify the mixture carefully with concentrated HCl to pH ~2. The crude 3,5-DMHA will precipitate as a white solid.
-
Purification: Filter the precipitate. Recrystallize from hot water or an ethanol/water mixture to remove traces of benzoic acid.
-
Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.
Figure 2: Laboratory synthesis workflow for 3,5-Dimethylhippuric acid.
Analytical Profiling
Accurate identification requires HPLC or NMR validation. The following data profiles are characteristic of 3,5-DMHA.
Predicted ¹H NMR Profile (DMSO-d₆, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 12.60 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| 8.75 | Triplet (J=6Hz) | 1H | Amide (-NH-) |
| 7.45 | Singlet | 2H | Aromatic H (Positions 2,6) |
| 7.15 | Singlet | 1H | Aromatic H (Position 4) |
| 3.92 | Doublet (J=6Hz) | 2H | Glycine Methylene (-CH₂-) |
| 2.30 | Singlet | 6H | Methyl Groups (-CH₃) |
HPLC Detection Parameters
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
-
Mobile Phase: Methanol : Water (containing 0.1% Acetic Acid) [Gradient or Isocratic 60:40]
-
Detection: UV at 216 nm (peptide bond absorption) or 254 nm (aromatic ring).
-
Retention Time: Elutes after hippuric acid and before 3,5-dimethylbenzoic acid due to polarity differences.
Safety & Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
-
Storage: Store at room temperature (20°C) in a desiccator. Stable under normal laboratory conditions.
References
-
National Institutes of Health (NIH) PubChem. 3-Methylhippuric Acid (Isomer Analog Data). Retrieved from [Link]
-
ScienceDirect. Biological Monitoring of Trimethylbenzene Exposure. (General reference on alkylbenzene metabolites). Retrieved from [Link]
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. CN105732365A - Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction - Google Patents [patents.google.com]
- 4. Industrial production method of 3, 5-Dimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]
- 6. Read "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 13" at NAP.edu [nationalacademies.org]
- 7. 均三甲苯 - CAS号 108-67-8 - 摩熵化学 [molaid.com]
The Biological Significance of 3,5-Dimethylhippuric Acid: A Technical Guide for Researchers
This guide provides an in-depth exploration of the biological significance of 3,5-Dimethylhippuric acid (3,5-DMHA), primarily focusing on its role as a critical biomarker for exposure to the industrial solvent 1,3,5-trimethylbenzene. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the metabolism, analytical detection, and interpretation of 3,5-DMHA levels, while also placing it within the broader context of xenobiotic metabolism and the emerging roles of related hippurate compounds.
Introduction: Hippurates as Messengers of Xenobiotic Exposure
Hippuric acids are a class of acyl-glycine conjugates that represent the end products of the metabolism of various aromatic compounds. The foundational member of this family, hippuric acid, is formed from the conjugation of benzoic acid with glycine in the liver. While hippuric acid itself can be influenced by diet and gut microbiota, its substituted derivatives, such as the methylhippuric and dimethylhippuric acids, serve as highly specific indicators of exposure to industrial solvents like toluene and xylenes.[1][2][3] The presence and concentration of these metabolites in urine provide a reliable measure of the body's absorption and processing of these xenobiotics.[1][4]
3,5-Dimethylhippuric acid is a specific metabolite that signals exposure to 1,3,5-trimethylbenzene (1,3,5-TMB), a component of some petroleum products and solvents.[5] Understanding the pathway from exposure to excretion is crucial for occupational health monitoring and toxicological studies.
The Metabolic Journey: From 1,3,5-Trimethylbenzene to 3,5-Dimethylhippuric Acid
The biotransformation of 1,3,5-trimethylbenzene into 3,5-dimethylhippuric acid is a multi-step process primarily occurring in the liver. This pathway is a classic example of xenobiotic metabolism, designed to convert a lipophilic compound into a more water-soluble form for excretion.
The initial and rate-limiting step is the oxidation of one of the methyl groups of 1,3,5-TMB to a carboxylic acid, forming 3,5-dimethylbenzoic acid. This reaction is catalyzed by the cytochrome P450 mixed-function oxidase system. Subsequently, the 3,5-dimethylbenzoic acid is activated to its coenzyme A (CoA) thioester. This activated intermediate then undergoes conjugation with the amino acid glycine, a reaction mediated by glycine N-acyltransferase. The resulting 3,5-dimethylhippuric acid is a water-soluble compound that is readily excreted in the urine.[5][6]
Caption: Metabolic conversion of 1,3,5-TMB to 3,5-DMHA for excretion.
A Specific Biomarker: 3,5-Dimethylhippuric Acid in Exposure Monitoring
The urinary excretion of dimethylhippuric acid isomers is a reliable indicator of exposure to trimethylbenzenes.[5] Specifically, 3,5-DMHA is the primary metabolite of 1,3,5-TMB. Studies have shown that while other dimethylhippuric acid isomers are formed from other trimethylbenzene isomers (e.g., 3,4-DMHA from 1,2,4-TMB), 3,5-DMHA is uniquely associated with 1,3,5-TMB exposure.[5][7]
However, the metabolic yield of 3,5-DMHA from 1,3,5-TMB is relatively low compared to the metabolism of other TMB isomers. Research indicates that only about 3% of the absorbed amount of 1,3,5-TMB is excreted as 3,5-DMHA.[5] This highlights the importance of sensitive analytical methods for its detection. The half-life of dimethylhippuric acid isomers, including 3,5-DMHA, ranges from 4 to 16 hours.[5]
| Parameter | Value | Source |
| Precursor Compound | 1,3,5-Trimethylbenzene | [5] |
| Primary Metabolite | 3,5-Dimethylhippuric Acid | [5] |
| 24-hour Urinary Excretion | ~3% of absorbed dose | [5] |
| Excretion Half-time | 4 - 16 hours | [5] |
Table 1: Key Pharmacokinetic Parameters of 3,5-Dimethylhippuric Acid
Analytical Methodologies for the Quantification of 3,5-Dimethylhippuric Acid
The gold standard for the analysis of dimethylhippuric acids in urine is High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) detection.[8] Gas chromatography (GC) based methods have also been developed.[9][10] The following provides a generalized HPLC-UV workflow for the determination of 3,5-DMHA in urine.
Caption: A typical workflow for the analysis of 3,5-DMHA in urine using HPLC.
Experimental Protocol: Quantification of 3,5-DMHA in Urine by HPLC-UV
This protocol is a representative method and may require optimization based on available instrumentation and specific laboratory conditions.
-
Sample Collection and Preservation:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 1 mL of urine into a glass tube.
-
Acidify the urine sample by adding a small volume of 6N hydrochloric acid (e.g., 80 µL).[11]
-
Add an appropriate internal standard.
-
Add 4 mL of a suitable organic solvent such as ethyl acetate or dichloromethane.[8][11]
-
Vortex or rotate the tube for 2 minutes to ensure thorough mixing.
-
Centrifuge at approximately 4000 rpm for 5-10 minutes to separate the aqueous and organic layers.[11]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen, possibly in a heated water bath (e.g., 37°C).[11]
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A reversed-phase C18 column is commonly used.[8]
-
Mobile Phase: A typical mobile phase might consist of an acetonitrile and water mixture with a small amount of acid (e.g., acetic acid) to ensure the analytes are in their protonated state.[4][8] A gradient elution may be necessary to separate all dimethylhippuric acid isomers.[8]
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: Set the UV detector to a wavelength where hippurates have strong absorbance, such as 225 nm.[8]
-
Injection Volume: Inject a standard volume of the reconstituted sample (e.g., 20-100 µL).[8]
-
-
Quantification:
-
Prepare a series of calibration standards of 3,5-DMHA in synthetic or pooled human urine and process them in the same way as the unknown samples.
-
Construct a calibration curve by plotting the peak area of 3,5-DMHA against its concentration.
-
Determine the concentration of 3,5-DMHA in the unknown samples by interpolating their peak areas from the calibration curve.
-
To account for variations in urine dilution, it is common practice to normalize the 3,5-DMHA concentration to the urinary creatinine concentration, reporting the result in units such as mg/g creatinine.[7]
-
Interpreting the Results: From Concentration to Exposure Assessment
An elevated level of 3,5-dimethylhippuric acid in the urine is a strong indicator of recent exposure to 1,3,5-trimethylbenzene. The interpretation of the results should consider the timing of the sample collection relative to the exposure period, as the half-life of 3,5-DMHA is relatively short.[5] It is important to compare the measured values to established biological exposure indices or guidance values where available. The absence or very low levels of 3,5-DMHA suggest no recent significant exposure to 1,3,5-TMB.[12]
Broader Biological Context and Future Perspectives
While the primary significance of 3,5-DMHA is as a biomarker, the broader family of hippurates is gaining attention for other biological roles. For instance, hippuric acid, derived from dietary polyphenols and gut microbial metabolism, has been investigated for its immunomodulatory effects.[13][14] Studies have shown that hippuric acid can potentiate pro-inflammatory responses in macrophages.[13][15] Furthermore, the gut microbiome's role in producing hippuric acid has been linked to social behavior in animal models, suggesting a potential role in the gut-brain axis.[16][17]
These findings open up new avenues of research. While 3,5-DMHA is of xenobiotic origin, its structural similarity to other biologically active hippurates raises questions about its potential, if any, to interact with host biological pathways, particularly at high concentrations resulting from significant occupational exposure. Future research could explore whether chronic exposure to trimethylbenzenes and the subsequent sustained elevation of dimethylhippuric acids have any direct biological effects beyond serving as exposure markers.
Conclusion
The biological significance of 3,5-dimethylhippuric acid is currently well-defined and primarily centered on its utility as a specific and reliable biomarker for occupational and environmental exposure to 1,3,5-trimethylbenzene. Its formation through a well-understood metabolic pathway of detoxification and its detection via robust analytical methods like HPLC make it an invaluable tool in industrial hygiene and toxicology. While it may not possess the broader physiological roles of its parent compound, hippuric acid, the study of 3,5-DMHA provides a clear and practical application of metabolic science in safeguarding human health in industrial settings.
References
-
Rupa Health. 3-Methylhippuric Acid. [Link]
-
Superpower. 3-Methylhippuric Acid (3MHA) Test | Take Control Of Your Health With Superpower. [Link]
-
Taylor & Francis Online. Methylhippuric acid – Knowledge and References. [Link]
-
PubMed. Gut Microbiota Affects Mouse Social Behavior via Hippuric Acid Metabolism. [Link]
-
PubMed. Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes. [Link]
-
HealthMatters.io. 2-,3-, and 4-Methylhippuric acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained. [Link]
-
Wikipedia. Methylhippuric acid. [Link]
-
PubMed. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling. [Link]
-
Journal of Advances in Environmental Health Research. Determination of Hippuric Acid and Methylhippuric Acid Isomers in the Urine of Gas Stations Workers. [Link]
-
PubMed. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography. [Link]
-
Rupa Health. 2-Methylhippuric Acid. [Link]
-
PubMed. Determination of 3,4-dimethylhippuric acid as a biological monitoring index for trimethylbenzene exposure in transfer printing workers. [Link]
-
ResearchGate. Hippuric and fatty acid response to exercise and recovery in hypoxia and normoxia. [Link]
-
MDPI. Gut Microbiota Affects Mouse Social Behavior via Hippuric Acid Metabolism. [Link]
-
bioRxiv. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling. [Link]
-
Centers for Disease Control and Prevention (CDC). HIPPURIC and METHYL HIPPURIC ACIDS in urine 8301. [Link]
-
ResearchGate. A new derivatization procedure for the analysis of hippuric acid and methyl hippuric acid by gaschromatography. [Link]
-
ResearchGate. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling | Request PDF. [Link]
-
Health and Safety Executive. Biological Monitoring Guidance Values. [Link]
Sources
- 1. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]
- 2. Methylhippuric acid - Wikipedia [en.wikipedia.org]
- 3. 2-Methylhippuric Acid | Rupa Health [rupahealth.com]
- 4. cdc.gov [cdc.gov]
- 5. Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Determination of 3,4-dimethylhippuric acid as a biological monitoring index for trimethylbenzene exposure in transfer printing workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hsl.gov.uk [hsl.gov.uk]
- 11. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 12. 3-Methylhippuric Acid (3MHA) Test | Take Control Of Your Health With Superpower [superpower.com]
- 13. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling | bioRxiv [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Gut Microbiota Affects Mouse Social Behavior via Hippuric Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Guide: Metabolic Profiling & Quantification of 3,5-Dimethylhippuric Acid
Executive Summary
3,5-Dimethylhippuric acid (3,5-DMHA) serves as the primary urinary biomarker for exposure to 1,3,5-trimethylbenzene (Mesitylene) . In the context of industrial toxicology and drug metabolism, accurate quantification of 3,5-DMHA is critical for distinguishing specific solvent exposures from isomeric interferences (e.g., 1,2,4-trimethylbenzene or xylenes).
This guide delineates the precise metabolic cascade from the parent hydrocarbon to the glycine conjugate and provides a validated LC-MS/MS workflow for its detection. This protocol is designed for high-throughput bioanalytical laboratories requiring strict specificity between dimethylhippuric acid isomers.
Part 1: The Precursor Context & Exposure Dynamics
Mesitylene (1,3,5-trimethylbenzene) is a lipophilic C9 aromatic hydrocarbon used in specialized solvents, dyestuffs, and aviation fuels. Unlike its isomers, its symmetrical structure dictates a specific metabolic fate. Upon inhalation or dermal absorption, it partitions rapidly into lipid-rich tissues before hepatic clearance.
Toxicological Relevance: Differentiation is the challenge. The presence of 3,5-DMHA specifically confirms exposure to Mesitylene.
-
3,4-Dimethylhippuric acid indicates exposure to Pseudocumene (1,2,4-trimethylbenzene) .[1]
-
Methylhippuric acids indicate exposure to Xylenes .
Part 2: Molecular Mechanism of Biotransformation
The metabolic clearance of Mesitylene follows a classic Phase I functionalization and Phase II conjugation pathway. This process occurs primarily in the liver, driven by cytochrome P450 enzymes and mitochondrial transferases.
The Pathway Cascade
-
Oxidative Functionalization (Phase I): The process initiates with the hydroxylation of one methyl group by CYP2E1 (and potentially CYP2B6), yielding 3,5-dimethylbenzyl alcohol. This is rapidly oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form 3,5-dimethylbenzoic acid (3,5-DMBA) .
-
Mitochondrial Activation: 3,5-DMBA enters the mitochondrial matrix. Before conjugation, it must be activated to a high-energy thioester. This is catalyzed by an Acyl-CoA Synthetase (likely ACSM2B), requiring ATP and Coenzyme A to form 3,5-dimethylbenzoyl-CoA .
-
Glycine Conjugation (Phase II): The enzyme Glycine N-acyltransferase (GLYAT) catalyzes the nucleophilic attack of the glycine amino group onto the thioester carbonyl of 3,5-dimethylbenzoyl-CoA. This releases CoASH and forms the final metabolite, 3,5-dimethylhippuric acid , which is actively secreted into urine via organic anion transporters (OATs).
Visualization: The Metabolic Pathway
Figure 1: Step-by-step biotransformation of Mesitylene to 3,5-Dimethylhippuric Acid.
Part 3: Analytical Methodology (LC-MS/MS)
Sample Preparation Protocol
-
Normalization: Creatinine correction is mandatory for spot samples.
-
Internal Standard (IS): Use 3,5-Dimethylhippuric acid-d9 or a structural analog like o-toluic acid if isotopologues are unavailable.
Workflow:
-
Aliquot: Transfer 100 µL of urine into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Internal Standard solution (10 µg/mL in methanol).
-
Dilution: Add 890 µL of 0.1% Formic Acid in Water. (Dilute-and-shoot is preferred over SPE for high-throughput unless sensitivity <10 ng/mL is required).
-
Centrifugation: Spin at 10,000 x g for 10 minutes to pellet particulates.
-
Transfer: Move supernatant to an autosampler vial.
Chromatographic Conditions
Separation of the 3,5- isomer from the 3,4- isomer is the critical quality attribute (CQA).
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides necessary hydrophobic selectivity for aromatic acids. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization; maintains acidic pH to keep analyte neutral/retained. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong elution solvent for aromatic rings. |
| Gradient | 10% B to 60% B over 6 min | Shallow gradient required to resolve 3,5-DMHA from 3,4-DMHA isomers. |
| Flow Rate | 0.35 mL/mL | Optimal for electrospray ionization efficiency. |
Mass Spectrometry Parameters
Operate in Negative Electrospray Ionization (ESI-) mode. Carboxylic acids ionize efficiently via deprotonation
-
Precursor Ion (Q1): m/z 206.1 (Deprotonated 3,5-DMHA)
-
Quantifier Transition (Q3): m/z 162.1 (Loss of CO₂; typical for carboxylates)
-
Qualifier Transition (Q3): m/z 133.1 (Cleavage of glycine bond; specific to the dimethylbenzoyl core)
Visualization: Analytical Workflow
Figure 2: High-throughput LC-MS/MS workflow for urinary 3,5-DMHA quantification.
Part 4: Clinical & Toxicological Interpretation
When interpreting data, researchers must distinguish between background levels (dietary preservatives like benzoates can interfere if the method is not specific) and occupational exposure.
-
Biological Half-Life: 3,5-DMHA is excreted rapidly. Samples should be collected at the end of the shift for accurate exposure assessment.
-
Interference: Co-elution with 3,4-dimethylhippuric acid is the primary risk. The 3,5- isomer typically elutes earlier on C18 columns due to steric hindrance reducing interaction with the stationary phase compared to the 3,4- isomer.
-
Reference Ranges: While ACGIH has established BEIs for Xylenes (1.5 g Methylhippuric acid/g creatinine), a specific regulatory BEI for Mesitylene is less standardized. However, values exceeding 0.5 g/g creatinine are generally indicative of significant occupational exposure [1].
Data Summary Table: Isomer Differentiation
| Metabolite | Parent Solvent | Key MS Transition (ESI-) | Retention Time Trend (C18) |
| 3,5-Dimethylhippuric Acid | 1,3,5-Trimethylbenzene (Mesitylene) | 206.1 | Earliest Eluting |
| 3,4-Dimethylhippuric Acid | 1,2,4-Trimethylbenzene (Pseudocumene) | 206.1 | Intermediate |
| 2,4-Dimethylhippuric Acid | 1,2,4-Trimethylbenzene | 206.1 | Late Eluting |
| Methylhippuric Acid | Xylenes | 192.1 | Distinct Mass |
References
-
Centers for Disease Control and Prevention (CDC) - NIOSH. (2016). 1,3,5-Trimethylbenzene: NIOSH Pocket Guide to Chemical Hazards. [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 15234, 3,5-Dimethylhippuric acid. [Link]
-
Badenhorst, C.P.S., et al. (2013). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation.[2][5] Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Occupational Safety and Health Administration (OSHA). (2022). Sampling and Analytical Methods: Trimethylbenzenes. [Link]
Sources
The Toxicokinetic Profile of 1,3,5-Trimethylbenzene: A Technical Guide for Researchers
Introduction: The Industrial Relevance and Toxicological Significance of Mesitylene
1,3,5-Trimethylbenzene, commonly known as mesitylene, is a symmetrical aromatic hydrocarbon characterized by its distinct odor.[1] A primary component of C9 aromatic hydrocarbon solvent mixtures, it is extensively used in various industrial applications, including the manufacturing of plastics, dyes, and as a solvent in paints and coatings.[2][3] Widespread industrial and commercial use leads to significant occupational and environmental exposure, primarily through inhalation of vapors.[4][5] Understanding the toxicokinetics of mesitylene—how the body absorbs, distributes, metabolizes, and excretes (ADME) this compound—is paramount for assessing its health risks and developing effective safety and biomonitoring strategies for exposed populations.
This technical guide provides a comprehensive overview of the toxicokinetics of 1,3,5-trimethylbenzene and its primary metabolites. It is designed for researchers, toxicologists, and drug development professionals, offering field-proven insights into its metabolic fate, toxicological implications, and the experimental methodologies required for its study.
Part 1: The Toxicokinetic Journey of 1,3,5-Trimethylbenzene
The biological fate of 1,3,5-trimethylbenzene is governed by its physicochemical properties, primarily its lipophilicity, which dictates its absorption and distribution patterns.
Absorption: The Primary Route of Entry
The principal route of exposure to 1,3,5-trimethylbenzene is inhalation.[4] Studies in human volunteers have demonstrated efficient absorption via the lungs. The respiratory uptake, which is the net amount absorbed during breathing, is reported to be approximately 62-67%.[6] Upon inhalation, the compound rapidly passes from the alveoli into the systemic circulation. Dermal absorption is also possible, particularly with liquid exposure, as the substance can defat the skin, potentially increasing its permeability.[5] Ingestion is a less common route of occupational exposure but can be relevant in cases of accidental swallowing.[5]
Distribution: A High Affinity for Adipose Tissue
Once in the bloodstream, the lipophilic nature of 1,3,5-trimethylbenzene facilitates its rapid distribution throughout the body. It shows a marked preference for tissues with high lipid content.[7] Human kinetic studies reveal a large volume of distribution (approximately 30-39 L/kg), which is indicative of extensive tissue uptake and accumulation, particularly in adipose tissue.[7] This accumulation in fat is a critical factor in its long terminal half-life.[7] Studies in rats have confirmed this distribution pattern, with the highest concentrations found in adipose tissue following exposure.[3] Lower levels are also found in the blood, brain, liver, and kidneys.[3]
Metabolism: A Multi-Step Biotransformation Process
Metabolism is the primary mechanism for clearing 1,3,5-trimethylbenzene from the body. The process is initiated in the liver and involves a series of enzymatic reactions designed to convert the lipophilic parent compound into more water-soluble metabolites that can be readily excreted.
Phase I: Oxidation
The initial and rate-limiting step in mesitylene metabolism is the oxidation of one of the three methyl groups. This reaction is catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system.[2] While the specific isozymes responsible for 1,3,5-trimethylbenzene metabolism have not been definitively identified, data from structurally similar alkylbenzenes like benzene and toluene strongly suggest the involvement of CYP2E1 and CYP2B families.[8][9]
This oxidation yields 3,5-dimethylbenzyl alcohol, which is subsequently oxidized further to 3,5-dimethylbenzoic acid.[10]
Phase II: Conjugation
The primary metabolite, 3,5-dimethylbenzoic acid, undergoes Phase II conjugation to further increase its water solubility and facilitate excretion. The predominant conjugation reaction is with the amino acid glycine, forming 3,5-dimethylhippuric acid (3,5-DMHA) .[3] In rats, this glycine conjugate accounts for the vast majority of the excreted dose.[3] Minor conjugation pathways involving glucuronic acid and sulfate have also been reported, forming glucuronide and sulfate conjugates of 3,5-dimethylbenzoic acid.[3]
digraph "Metabolic Pathway of 1,3,5-Trimethylbenzene" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Metabolic Pathway of 1,3,5-Trimethylbenzene", rankdir="LR", splines=ortho];
node [fontname="Arial", fontsize=10, shape=box, style=rounded, margin=0.2];
edge [fontname="Arial", fontsize=9];
TMB [label="1,3,5-Trimethylbenzene\n(Mesitylene)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
Alcohol [label="3,5-Dimethylbenzyl\nAlcohol", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
Acid [label="3,5-Dimethylbenzoic\nAcid", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
Hippuric [label="3,5-Dimethylhippuric\nAcid (Urine)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
Glucuronide [label="Glucuronide & Sulfate\nConjugates (Urine)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];
Exhaled [label="Unchanged 1,3,5-TMB\n(Exhaled Air)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
TMB -> Alcohol [label="Phase I: Oxidation\n(Cytochrome P450)"];
Alcohol -> Acid [label="Oxidation"];
Acid -> Hippuric [label="Phase II: Glycine\nConjugation"];
Acid -> Glucuronide [label="Phase II: Glucuronidation\n& Sulfation"];
TMB -> Exhaled [style=dashed, label="Minor Pathway"];
}
Figure 2: Plausible Signaling Pathways in TMB Toxicity (Within 100 characters)
Part 3: Quantitative Toxicokinetic Data
Summarizing quantitative data is essential for risk assessment and for designing toxicological studies. The following tables consolidate key toxicokinetic parameters from human and animal studies.
Table 1: Human Toxicokinetic Parameters for 1,3,5-Trimethylbenzene (Inhalation)
Parameter Value Reference Respiratory Uptake ~62% [6] Total Blood Clearance 0.6 - 1.0 L/hr/kg [6] Volume of Distribution 30 - 39 L/kg [7] Terminal Half-Life (Blood) 78 - 120 hours [6][7] Urinary Excretion as 3,5-DMHA ~3% of absorbed dose in 24h [11] Half-Life of 3,5-DMHA Excretion ~16 hours [6][11]
Table 2: Animal (Rat) Toxicity Data for 1,3,5-Trimethylbenzene (Oral Gavage)
Study Duration Endpoint NOAEL (mg/kg/day) LOAEL (mg/kg/day) Reference 90 Days Increased Liver Weight 143 429 [6] 90 Days Decreased Body Weight Gain 143 429 [6] 3 Days Increased Liver Weight - 1202 [2]
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level
Part 4: Experimental Protocols for Toxicokinetic Analysis
The accurate quantification of 1,3,5-trimethylbenzene and its metabolites in biological matrices is fundamental to toxicokinetic research and biomonitoring. The following protocols provide validated, step-by-step methodologies.
Protocol 1: Quantification of 1,3,5-Trimethylbenzene in Whole Blood by Headspace Gas Chromatography (HS-GC-FID/MS)
This protocol is based on the principle of static headspace extraction, where volatile analytes partition between the liquid sample and the gas phase in a sealed vial at equilibrium. An aliquot of the gas phase is then injected into the GC system.
Methodology:
-
Sample Collection : Collect 2-5 mL of whole blood in a vacuum tube containing an anticoagulant (e.g., EDTA or heparin). Store at 4°C until analysis.
-
Preparation of Standards : Prepare a stock solution of 1,3,5-trimethylbenzene in methanol. Spike blank whole blood (ovine or human) with the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/L). Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Sample Preparation :
-
Pipette 1.0 mL of blood sample, calibrator, or QC into a 20-mL headspace vial.
-
Add an internal standard (e.g., toluene-d8 or ethylbenzene-d10) to each vial.
-
Immediately seal the vial with a PTFE-faced silicone septum and aluminum cap.
-
Headspace Incubation and Injection :
-
Place the vials in the autosampler tray of the HS-GC system.
-
Incubate the vials at a controlled temperature (e.g., 75-80°C) for a set time (e.g., 15-20 minutes) to allow for equilibration.
-
Automatically inject 1 mL of the headspace gas phase into the GC inlet.
-
GC-FID/MS Analysis :
-
GC Column : Use a capillary column suitable for volatile compounds (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness, 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).
-
Oven Program : Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 220°C at 25°C/min.
-
Carrier Gas : Helium at a constant flow rate.
-
Detector : Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode for enhanced specificity and sensitivity.
-
Data Analysis : Quantify the concentration of 1,3,5-trimethylbenzene in the samples by comparing the peak area ratio (analyte/internal standard) to the calibration curve.
```dot
digraph "HS_GC_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: Workflow for Blood 1,3,5-TMB Analysis", rankdir="TB"];
node [fontname="Arial", fontsize=10, shape=box, style=rounded, margin=0.2];
edge [fontname="Arial", fontsize=9];
A [label="1. Blood Sample\nCollection (EDTA tube)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
B [label="2. Aliquot 1 mL Blood\ninto Headspace Vial", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
C [label="3. Add Internal Standard\n& Seal Vial", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
D [label="4. Incubate Vial\n(e.g., 80°C for 15 min)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];
E [label="5. Inject Headspace Gas\ninto GC-FID/MS", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
F [label="6. Chromatographic\nSeparation & Detection", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
G [label="7. Data Analysis &\nQuantification", fillcolor="#202124", style=filled, fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G;
}
Sources
- 1. Mesitylene | C9H12 | CID 7947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 3. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. nj.gov [nj.gov]
- 6. Provisional Papers [rais.ornl.gov]
- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 8. Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of CYP2E1 and 2B1 in metabolic activation of benzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pjoes.com [pjoes.com]
- 11. Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
3,5-Dimethylhippuric Acid and Occupational Exposure to Solvents
Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals, and Industrial Hygienists.
Executive Summary
In the realm of occupational toxicology and industrial hygiene, the precise biological monitoring of solvent exposure is non-negotiable. 3,5-Dimethylhippuric acid (3,5-DMHA) stands as the definitive urinary biomarker for Mesitylene (1,3,5-Trimethylbenzene) , a ubiquitous component of "C9 aromatic" solvent fractions used in paints, varnishes, and adhesives.
Unlike general biomarkers that cross-react with multiple alkylbenzenes, 3,5-DMHA offers high specificity due to the symmetric structure of its parent compound. This guide provides a rigorous technical analysis of the metabolic pathways, toxicokinetics, and validated analytical protocols (HPLC and LC-MS/MS) required for the quantification of 3,5-DMHA. It addresses the critical gap between air monitoring (TLV compliance) and internal dose assessment, providing researchers with the methodology to validate exposure models.
Introduction: The Mesitylene Challenge
Mesitylene (1,3,5-Trimethylbenzene) is a lipophilic alkylbenzene that readily crosses the alveolar and dermal barriers. While air monitoring (PID/FID) measures potential exposure, it fails to account for inter-individual variability in respiration rates, dermal absorption, and metabolic clearance.
Biological monitoring of the urinary metabolite 3,5-DMHA provides the "internal dose"—the actual amount of chemical absorbed and metabolically processed by the worker.
Chemical Identity
| Parameter | Description |
| Parent Compound | 1,3,5-Trimethylbenzene (Mesitylene) |
| Primary Metabolite | 3,5-Dimethylhippuric acid (3,5-DMHA) |
| CAS Number (3,5-DMHA) | 23022-12-4 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Specificity | High (Specific to 1,3,5-TMB isomer) |
Metabolic Pathway & Mechanism
The biotransformation of Mesitylene is a classic example of Phase I oxidation followed by Phase II conjugation. Unlike its isomers (1,2,4-TMB and 1,2,3-TMB), the symmetry of 1,3,5-TMB simplifies its metabolic profile, funneling approximately 78% of the absorbed dose into 3,5-DMHA.
The Biotransformation Cascade
-
Phase I (Oxidation): Cytochrome P450 enzymes (primarily CYP2E1) oxidize one of the three methyl groups to a benzyl alcohol, which is rapidly dehydrogenated to 3,5-Dimethylbenzoic acid .
-
Phase II (Conjugation): The benzoic acid derivative undergoes amino acid conjugation with Glycine in the mitochondria, catalyzed by glycine N-acyltransferase, forming 3,5-Dimethylhippuric acid .
-
Excretion: The hydrophilic 3,5-DMHA is actively secreted into the urine via the organic anion transporters (OATs) in the renal tubules.
Visualization: Metabolic Pathway (DOT)
Figure 1: The metabolic biotransformation of Mesitylene to 3,5-DMHA. Note the critical glycine conjugation step.
Toxicokinetics and Sampling Strategy
Understanding the kinetics is crucial for determining the correct sampling time.
-
Half-life (t½): The urinary elimination half-life of 3,5-DMHA is approximately 8–10 hours .
-
Accumulation: Due to the moderate half-life, 3,5-DMHA can accumulate over a workweek.
-
Sampling Time:
-
End of Shift: Reflects exposure during the current day.
-
End of Workweek: Reflects cumulative body burden (recommended for chronic exposure assessment).
-
Interpretation of Levels
There is currently no numerically adopted ACGIH BEI specifically for 3,5-DMHA alone (unlike Methylhippuric acid for Xylenes). However, it serves as a quantitative indicator of exposure.
-
Unexposed Population: < 0.1 g/g Creatinine (Background levels are negligible).
-
Correlation: Urinary concentrations correlate linearly with time-weighted average (TWA) airborne concentrations.
Analytical Methodologies
To ensure scientific integrity, two primary methods are validated: HPLC-UV (for routine screening) and LC-MS/MS (for high-sensitivity confirmation).
Method A: HPLC-UV (Routine Monitoring)
This method is robust, cost-effective, and sufficient for industrial compliance testing where exposure levels are moderate to high.
Protocol:
-
Sample Prep:
-
Mix 1 mL Urine with 100 µL 6M HCl (to acidify and prevent degradation).
-
Extract with Ethyl Acetate (2 mL). Vortex 1 min. Centrifuge.
-
Evaporate organic layer to dryness under N₂. Reconstitute in Mobile Phase.
-
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase: Methanol : 10mM Phosphate Buffer (pH 2.5) [30:70 v/v].
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV Absorbance at 205 nm (or 254 nm).
-
-
Validation:
-
Linearity: 10 – 1000 mg/L.
-
Interference: Check for resolution from Methylhippuric acids (Xylene metabolites).
-
Method B: LC-MS/MS (Trace Analysis & Research)
Required for low-level detection or when co-eluting interferences are suspected.
Protocol:
-
Sample Prep: "Dilute and Shoot" (1:10 dilution with mobile phase) or Solid Phase Extraction (SPE).
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in Negative Mode .
-
Precursor Ion: m/z 206.1 [M-H]⁻
-
Product Ions: m/z 162.1 (Loss of CO₂), m/z 119.1 (Benzoyl fragment).
-
-
Advantages: Absolute specificity; eliminates false positives from dietary benzoates.
Visualization: Analytical Workflow (DOT)
Figure 2: Decision tree for selecting the appropriate analytical methodology based on sensitivity requirements.
Data Summary & Reference Values
| Parameter | Value / Characteristic | Source |
| ACGIH TLV (TWA) | 25 ppm (Trimethylbenzenes, mixed isomers) | [ACGIH, 2023] |
| Biological Half-Life | 8 – 10 Hours | [Järnberg et al., 1997] |
| Urinary Excretion Fraction | ~78% of absorbed dose as 3,5-DMHA | [Mikulski & Wiglusz, 1975] |
| Background Level | Non-detectable (< 0.1 mg/g Creatinine) | [Jones et al., 2006] |
| Interferences | None significant (unlike Hippuric acid/Toluene) | - |
References
-
ACGIH. (2023). Threshold Limit Values for Chemical Substances and Physical Agents & Biological Exposure Indices. American Conference of Governmental Industrial Hygienists. [Link]
-
Järnberg, J., et al. (1997).[2] "Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes." International Archives of Occupational and Environmental Health, 69(6), 491-497.[2] [Link]
-
Jones, K., et al. (2006).[2][3] "Biological monitoring for trimethylbenzene exposure: a human volunteer study and a practical example in the workplace." Annals of Occupational Hygiene, 50(6), 593-598.[2] [Link]
-
Mikulski, P.I., & Wiglusz, R. (1975). "The comparative metabolism of mesitylene, pseudocumene, and hemimellitene in rats." Toxicology and Applied Pharmacology, 31(1), 21-31. [Link]
-
NIOSH. (2016). NIOSH Manual of Analytical Methods (NMAM). 5th Edition. Centers for Disease Control and Prevention. [Link]
Sources
Preserving Pre-Analytical Integrity: A Technical Guide to the Stability of 3,5-Dimethylhippuric Acid in Urine Samples
Introduction: The Critical Role of 3,5-Dimethylhippuric Acid as a Biomarker and the Imperative of Sample Stability
3,5-Dimethylhippuric acid (3,5-DMHA) is a key urinary biomarker for assessing exposure to 1,3,5-trimethylbenzene (mesitylene), a volatile organic compound utilized in various industrial applications.[1] The accurate quantification of 3,5-DMHA is paramount for toxicological assessments and occupational health monitoring. However, the integrity of any biomarker measurement is fundamentally dependent on the stability of the analyte from the moment of sample collection to the point of analysis. The complex biochemical milieu of urine presents a dynamic environment where analytes can undergo significant changes, leading to erroneous results and compromised research outcomes.[2]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors influencing the stability of 3,5-Dimethylhippuric acid in urine samples. By elucidating the principles of pre-analytical sample handling and providing evidence-based protocols, this document aims to establish a framework for ensuring the reliability and reproducibility of 3,5-DMHA quantification.
Factors Influencing the Stability of 3,5-Dimethylhippuric Acid in Urine
The stability of 3,5-DMHA in urine is not absolute and is influenced by a confluence of physical and chemical factors. Understanding these variables is the first line of defense against pre-analytical error.
Temperature: The Primary Determinant of Analyte Integrity
Temperature is arguably the most critical factor governing the stability of metabolites in urine.[1] Elevated temperatures can accelerate enzymatic and chemical degradation processes, while also fostering microbial growth that can alter the metabolic profile of the sample.[2][3]
-
Room Temperature (20-25°C): Storage at ambient temperatures should be minimized. While some related compounds like hippuric and methylhippuric acids have shown stability for up to 7 days at 22°C in synthetic urine, this is not recommended for routine practice with clinical samples.[4] Prolonged exposure to room temperature can lead to significant alterations in the urinary metabolome.[5] For methylhippuric acids, transport at ambient temperature should not exceed 48 hours.[6]
-
Refrigeration (2-8°C): Refrigeration is a suitable short-term storage solution. Studies on related methylhippuric acids suggest stability for up to 30 days at 4°C.[4] Another source indicates stability for up to 4 weeks at 2-8°C after centrifugation.[3] However, for broader metabolomic integrity, storage at 4°C should ideally not exceed 48 hours.[7]
-
Freezing (-20°C to -80°C): For long-term storage, freezing is essential. Storage at -20°C has been shown to maintain the stability of methylhippuric acids for at least 3 months, and in some cases, up to 6 months.[3][6] For optimal long-term preservation of the urinary metabolome, storage at -80°C is the gold standard.[7][8] Studies have demonstrated the long-term stability of numerous urinary analytes for over 10 years at -22°C without preservatives.[7]
Freeze-Thaw Cycles: A Detriment to Sample Quality
Repeated freezing and thawing of urine samples can significantly compromise the stability of metabolites. Each cycle can introduce variability and lead to the degradation of sensitive compounds. It is a well-established best practice to minimize freeze-thaw cycles.[7] Ideally, urine samples should be aliquoted into smaller volumes after the initial collection and processing, allowing for individual aliquots to be thawed for analysis without affecting the parent sample. While some studies have shown stability for up to two freeze-thaw cycles for certain metabolites, it is advisable to limit this to a maximum of three cycles.[5]
pH: A Modulator of Chemical Stability
The pH of urine can fluctuate and may change during storage, particularly at warmer temperatures due to the bacterial degradation of urea to ammonia.[9] While specific data on the effect of pH on 3,5-DMHA stability is limited, it is known that the stability of many organic acids can be pH-dependent. Significant deviations from the typical physiological pH range of urine (approximately 4.5-8.0) could potentially lead to hydrolysis or other chemical transformations of the hippuric acid structure. Storing samples at -20°C or lower helps to maintain a stable pH.[9]
Light Exposure: A Potential for Photodegradation
Data Presentation: Stability of Related Hippuric Acids in Urine
While specific stability data for 3,5-Dimethylhippuric acid is not extensively published, the following table summarizes the stability of the broader class of hippuric and methylhippuric acids based on available literature. This information can serve as a valuable proxy for establishing initial storage and handling protocols for 3,5-DMHA, with the strong recommendation for analyte-specific validation.
| Storage Condition | Temperature | Duration | Analyte Class | Matrix | Reference |
| Ambient | 22°C | 7 days | Hippuric and Methylhippuric Acids | Synthetic Urine | [4] |
| Ambient | Room Temperature | > 7 days | Methylhippuric Acid | Urine | [6] |
| Refrigerated | 4°C | 30 days | Hippuric and Methylhippuric Acids | Synthetic Urine | [4] |
| Refrigerated | 2-8°C | 4 weeks | Methylhippuric Acid | Urine | [3] |
| Frozen | -20°C | > 3 months | Methylhippuric Acid | Urine | [6] |
| Frozen | -20°C | 6 months | Methylhippuric Acid | Urine | [3] |
| Frozen | -22°C | > 10 years | Various Analytes (including organic acids) | Urine | [7] |
Experimental Protocols: A Framework for Ensuring Sample Integrity
The following protocols are designed to provide a robust framework for the collection, processing, and storage of urine samples intended for 3,5-DMHA analysis.
Protocol 1: Urine Sample Collection
-
Patient/Donor Instructions: Provide clear instructions for a clean-catch midstream urine collection to minimize external contamination.
-
Collection Container: Use a sterile, polypropylene container with a secure, leak-proof lid. Opaque containers are preferable to protect against light exposure.
-
Sample Volume: Collect a sufficient volume of urine (e.g., 50-100 mL) to allow for initial analysis, confirmatory testing, and long-term storage aliquots.
-
Immediate Handling: Immediately after collection, the sample should be placed on ice or in a refrigerated container (2-8°C) for transport to the laboratory. The time between collection and processing should be minimized, ideally not exceeding two hours.[8]
Protocol 2: Sample Processing and Aliquoting
-
Centrifugation: Upon arrival at the laboratory, centrifuge the urine sample at a low temperature (e.g., 4°C) to pellet cells, sediment, and other particulate matter. A typical centrifugation parameter is 1500-2000 x g for 10 minutes.
-
Supernatant Transfer: Carefully pipette the clear supernatant into a fresh, labeled polypropylene tube, avoiding disturbance of the pellet.
-
Aliquoting: Divide the supernatant into multiple, smaller volume aliquots in cryovials suitable for long-term frozen storage. The volume of each aliquot should be sufficient for a single analytical run to avoid the need for thawing and refreezing the same sample.
-
Labeling: Ensure all aliquots are clearly and durably labeled with a unique sample identifier, collection date, and any other relevant information.
Protocol 3: Sample Storage
-
Short-Term Storage (≤ 48 hours): If analysis is to be performed within 48 hours, store the processed aliquots at 2-8°C.[7]
-
Long-Term Storage (> 48 hours): For storage exceeding 48 hours, immediately freeze the aliquots at -20°C or, for optimal stability, at -80°C.[7][8] Samples should be stored in a dedicated, temperature-monitored freezer.
Mandatory Visualizations
Diagram 1: Recommended Workflow for Urine Sample Handling and Storage for 3,5-DMHA Analysis
Caption: Workflow for optimal urine sample handling.
Diagram 2: Potential Degradation Pathways for Hippuric Acid Derivatives in Urine
Caption: Potential degradation pathways for 3,5-DMHA.
Trustworthiness: A Self-Validating System
The protocols outlined in this guide are designed to be self-validating. Adherence to these standardized procedures for sample collection, handling, and storage will inherently minimize pre-analytical variability. For laboratories establishing a 3,5-DMHA assay, it is strongly recommended to perform an in-house stability study to validate these general guidelines for their specific analytical platform and sample population. This involves analyzing fortified urine samples stored under various conditions (e.g., different temperatures and time points, multiple freeze-thaw cycles) to confirm that the concentration of 3,5-DMHA remains within acceptable limits of variability.
Conclusion: Upholding Scientific Integrity Through Meticulous Pre-Analytical Practices
The reliability of 3,5-Dimethylhippuric acid as a biomarker of exposure to 1,3,5-trimethylbenzene is intrinsically linked to the stability of the analyte in the collected urine samples. This technical guide has synthesized the available scientific evidence and expert recommendations to provide a comprehensive framework for preserving the pre-analytical integrity of 3,5-DMHA. By understanding the critical influence of temperature, minimizing freeze-thaw cycles, and adhering to robust collection and processing protocols, researchers and clinicians can have greater confidence in the accuracy and reproducibility of their results. Ultimately, meticulous attention to these pre-analytical details is a cornerstone of scientific integrity and is essential for the valid interpretation of biomarker data in both research and clinical settings.
References
-
HIPPURIC and METHYL HIPPURIC ACIDS in urine 8301 - CDC. Available at: [Link]
-
Jönsson, K., & Ståhlbom, B. (1999). Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes. International archives of occupational and environmental health, 72(7), 457–463. Available at: [Link]
-
Remer, T., Maser-Gluth, C., & Wudy, S. A. (2014). Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives. Clinical biochemistry, 47(18), 327–331. Available at: [Link]
-
Strauss, K. A., & Schramm, C. M. (2007). Urine pH: the effects of time and temperature after collection. Journal of analytical toxicology, 31(7), 406–410. Available at: [Link]
-
Wagner, M. A., Stork, C., & Linder, M. (2016). Stability of targeted metabolite profiles of urine samples under different storage conditions. Metabolomics, 12(12), 1-8. Available at: [Link]
-
Eureka Kit Cromatografici. (n.d.). HIPPURIC ACID and o-m-p- METHYLHIPPURIC ACIDS IN URINE BY UV - FAST – CODE Z06110. Available at: [Link]
-
Gholami, M., Nazmara, S., & Poursafa, P. (2019). Determination of Hippuric Acid and Methylhippuric Acid Isomers in the Urine of Gas Stations Workers. Journal of Advances in Environmental Health Research, 7(3), 164-171. Available at: [Link]
-
Rupa Health. (n.d.). 3-Methylhippuric Acid. Available at: [Link]
-
Health and Safety Laboratory. (n.d.). Method for Methyl Hippuric Acid (a metabolite of Xylene). Available at: [Link]
-
Al-Asadi, J. M., & Al-Janabi, A. A. H. (2018). Determination of Hippuric Acid and Methyl Hippuric Acid Isomers in the Urine of Gas Stations Workers. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-3597 E-ISSN 2521-3512), 27(2), 103-110. Available at: [Link]
-
Tardif, R., Brodeur, J., & Plaa, G. L. (1991). Simultaneous high-performance liquid chromatographic analysis of hippuric acid and ortho-, meta-, and para-methylhippuric acids in urine. Journal of analytical toxicology, 15(6), 313–316. Available at: [Link]
-
Lee, B. K., Lee, S. K., Kim, Y. B., & Kim, J. H. (2013). Urine methyl hippuric acid levels in acute pesticide poisoning: estimation of ingested xylene volume and association with clinical outcome parameters. Journal of Korean medical science, 28(8), 1146–1151. Available at: [Link]
-
Pourfarzam, M., & Khodadadi, M. (2018). Modified method for determination of hippuric acid and methylhippuric acid in urine by gas chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 339–344. Available at: [Link]
-
Jönsson, K., & Ståhlbom, B. (1998). Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography. Journal of chromatography. B, Biomedical sciences and applications, 708(1-2), 227–233. Available at: [Link]
-
Taylor & Francis. (n.d.). Methylhippuric acid – Knowledge and References. Available at: [Link]
-
Wang, Y., et al. (2019). Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine. Metabolites, 9(10), 213. Available at: [Link]
Sources
- 1. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekakit.com [eurekakit.com]
- 3. cdc.gov [cdc.gov]
- 4. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hsl.gov.uk [hsl.gov.uk]
- 6. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urine pH: the effects of time and temperature after collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urine Methyl Hippuric Acid Levels in Acute Pesticide Poisoning: Estimation of Ingested Xylene Volume and Association with Clinical Outcome Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biotransformation and Analysis of 3,5-Dimethylhippuric Acid in Humans
This technical guide details the biotransformation, kinetics, and analytical monitoring of 3,5-Dimethylhippuric Acid (3,5-DMHA) , the terminal metabolite of 1,3,5-trimethylbenzene (mesitylene).
Executive Summary
3,5-Dimethylhippuric acid (3,5-DMHA) is the primary urinary metabolite and biological exposure index (BEI) for 1,3,5-trimethylbenzene (mesitylene) . Unlike drug metabolites that undergo extensive secondary metabolism, 3,5-DMHA represents a terminal detoxification product. Its presence in human urine is the result of a precise hepatic oxidation-conjugation sequence designed to solubilize the lipophilic parent solvent for renal clearance.
This guide analyzes the biotransformation pathway generating 3,5-DMHA, the enzymatic kinetics governing its formation, and the analytical protocols required for its quantification in clinical and occupational toxicology.
Biotransformation Pathway: From Solvent to Solute
The formation of 3,5-DMHA is a classic Phase I/Phase II detoxification process occurring primarily in the liver. The parent compound, mesitylene, is highly lipophilic and must be converted into a hydrophilic organic anion to facilitate excretion.
Phase I: Oxidative Functionalization
The initial step involves the hydroxylation of one of the methyl groups on the mesitylene ring.
-
Enzyme: Cytochrome P450 2E1 (CYP2E1) is the principal catalyst, with minor contributions from CYP1A2.
-
Reaction: Mesitylene is oxidized to 3,5-dimethylbenzyl alcohol .
-
Subsequent Oxidation: Cytosolic Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) rapidly convert the alcohol to 3,5-dimethylbenzoic acid (3,5-DMBA) . This carboxylic acid intermediate is the substrate for Phase II.
Phase II: Amino Acid Conjugation
The rate-limiting step in the elimination of high-dose alkylbenzenes is often the availability of glycine or the activity of the conjugation enzymes.
-
Activation: 3,5-DMBA is activated by Benzoyl-CoA Synthetase (ACSM2B) , requiring ATP and Coenzyme A to form 3,5-dimethylbenzoyl-CoA .
-
Conjugation: The enzyme Glycine N-acyltransferase (GLYAT) transfers the acyl group to glycine, forming the peptide bond yielding 3,5-dimethylhippuric acid .
Pathway Visualization (DOT Diagram)
The following diagram illustrates the metabolic cascade and cellular localization of the enzymes.
Figure 1: Hepatic biotransformation pathway of Mesitylene to 3,5-Dimethylhippuric Acid.
Pharmacokinetics and Renal Handling
Formation Kinetics
-
Rate Limitation: At low exposure levels, the pathway follows first-order kinetics. However, at high occupational exposures, the glycine pool in the mitochondria can become depleted, shifting the kinetics to zero-order (saturation), which delays excretion.
-
Half-Life: The elimination half-life of 3,5-DMHA in urine is approximately 4 to 9 hours following exposure. This relatively short half-life necessitates urine collection at the end of a work shift for accurate biological monitoring.
Renal Clearance Mechanism
Once formed, 3,5-DMHA is transported from the liver to the systemic circulation. It is highly bound to plasma proteins (like albumin) but is efficiently cleared by the kidneys via active tubular secretion .
-
Transporters: The basolateral uptake from blood into renal proximal tubule cells is mediated by Organic Anion Transporters 1 and 3 (OAT1/OAT3) .[1]
-
Interference: Co-administration of drugs that inhibit OATs (e.g., probenecid, NSAIDs) can theoretically reduce the clearance of 3,5-DMHA, leading to underestimated urinary concentrations.
Analytical Protocol: Quantification in Urine
Objective: To extract and quantify 3,5-DMHA from human urine using High-Performance Liquid Chromatography (HPLC) with UV detection.
Reagents and Equipment
-
Matrix: Human urine (spot sample, creatinine-corrected).
-
Solvents: Methanol (HPLC grade), Ethyl Acetate, 6N Hydrochloric Acid (HCl).
-
Instrumentation: HPLC system with UV/Vis detector (variable wavelength).
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
Step-by-Step Methodology
Step 1: Sample Preparation & Hydrolysis
-
Transfer 1.0 mL of well-mixed urine into a borosilicate glass centrifuge tube.
-
Add 80 µL of 6N HCl to acidify the sample (pH < 2). This protonates the carboxylic acid group of 3,5-DMHA, rendering it less soluble in water and more soluble in the organic solvent.
-
Note: Acidification is critical; failure to lower pH results in poor extraction efficiency.
Step 2: Liquid-Liquid Extraction (LLE)
-
Add 4.0 mL of Ethyl Acetate to the acidified urine.
-
Vortex vigorously for 2 minutes to ensure phase transfer.
-
Centrifuge at 4000 rpm for 5 minutes to separate phases.
-
Transfer 3.0 mL of the upper organic layer (ethyl acetate) to a clean glass vial. Avoid disturbing the aqueous interface.
Step 3: Evaporation and Reconstitution
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C .
-
Reconstitute the dry residue in 200 µL of Mobile Phase (see below).
-
Vortex for 30 seconds and transfer to an autosampler vial.
Step 4: HPLC Parameters
| Parameter | Setting |
|---|---|
| Mobile Phase | Phosphate Buffer (20mM, pH 2.5) : Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 225 nm (max absorption for benzoyl chromophore) |
| Injection Vol | 20 µL |
| Retention Time | ~8-12 minutes (dependent on column dimensions) |
Analytical Workflow Diagram
Figure 2: Sample preparation and analytical workflow for 3,5-DMHA quantification.
Clinical Interpretation & Reference Values
Biological Exposure Indices (BEI)
While specific regulatory limits for 1,3,5-trimethylbenzene are less common than for xylenes, the American Conference of Governmental Industrial Hygienists (ACGIH) and other bodies use methylhippuric acids as class indicators.
-
Guidance Value: For trimethylbenzenes, a urinary concentration of ~500 mg/g creatinine (post-shift) generally correlates with exposure at the Threshold Limit Value (TLV) of 25 ppm.[2]
-
Normalization: Results must always be normalized to creatinine (g/g creatinine) to account for urine dilution variability.
Confounding Factors
-
Diet: Benzoic acid preservatives (sodium benzoate) in food metabolize to hippuric acid, but not 3,5-dimethylhippuric acid. Therefore, 3,5-DMHA is a specific biomarker for trimethylbenzene and is not significantly confounded by diet.
-
Smoking: Tobacco smoke contains traces of alkylbenzenes; heavy smokers may show low background levels of methylhippuric acids, though typically below occupational thresholds.
References
-
ACGIH. (2023). TLVs and BEIs: Based on the Documentation of the Threshold Limit Values for Chemical Substances and Physical Agents & Biological Exposure Indices. American Conference of Governmental Industrial Hygienists.[3][4] [Link]
-
Badenhorst, C. P. S., et al. (2013). "Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variability." Expert Opinion on Drug Metabolism & Toxicology, 10(1), 73-87. [Link]
-
Järnberg, J., et al. (1996). "Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes." International Archives of Occupational and Environmental Health, 68(5), 347-354. [Link]
-
Saito, K., et al. (1997). "Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 691(2), 468-471. [Link]
-
Nigam, S. K., et al. (2015). "The Organic Anion Transporter (OAT) Family."[1][5] Clinical Pharmacology & Therapeutics, 98(1), 31-36. [Link]
Sources
- 1. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 3,4-dimethylhippuric acid as a biological monitoring index for trimethylbenzene exposure in transfer printing workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcdr.net [jcdr.net]
- 4. Urine Methyl Hippuric Acid Levels in Acute Pesticide Poisoning: Estimation of Ingested Xylene Volume and Association with Clinical Outcome Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten [mdpi.com]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of 3,5-Dimethylhippuric Acid in Human Urine
Introduction: The Significance of 3,5-Dimethylhippuric Acid as a Biomarker
3,5-Dimethylhippuric acid (3,5-DMHA) is a key metabolite of exposure to trimethylbenzenes, which are aromatic hydrocarbons prevalent in various industrial settings.[1][2] The quantification of 3,5-DMHA in urine serves as a reliable biomarker for assessing occupational and environmental exposure to these compounds.[1][2] High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely adopted, robust, and cost-effective technique for this purpose.[3] This application note provides a comprehensive, field-proven protocol for the analysis of 3,5-DMHA in urine, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility.
The accurate measurement of urinary metabolites is crucial for toxicological assessments and occupational health monitoring. This method is designed for researchers, scientists, and drug development professionals who require a validated and reliable analytical procedure.
Principle of the Method
This method employs a reversed-phase HPLC system to separate 3,5-DMHA from endogenous urine components. The protocol involves a liquid-liquid extraction (LLE) step to isolate the analyte of interest and remove potential interferences. Quantification is achieved by UV detection, comparing the peak area of the analyte in the sample to that of a known concentration in a standard.
Materials and Reagents
-
Chemicals and Solvents:
-
3,5-Dimethylhippuric acid (analytical standard, >98% purity)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Hydrochloric acid (HCl, analytical grade)
-
Sodium chloride (NaCl, analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Equipment:
-
HPLC system with a UV/Vis or photodiode array (PDA) detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass centrifuge tubes (15 mL)
-
HPLC vials with inserts
-
Experimental Protocols
Standard and Sample Preparation
Rationale: The preparation of accurate standards is fundamental to the quantification of the analyte. The sample preparation procedure is designed to efficiently extract 3,5-DMHA from the complex urine matrix while minimizing the co-extraction of interfering substances. Acidification of the urine sample protonates the carboxylic acid group of 3,5-DMHA, increasing its hydrophobicity and thus enhancing its extraction into the organic solvent. Salting out with NaCl further improves the extraction efficiency by reducing the solubility of the analyte in the aqueous phase.
1.1. Preparation of Stock and Working Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,5-DMHA and dissolve it in 10 mL of methanol in a volumetric flask. This stock solution should be stored at 2-8°C and is stable for up to 3 months.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
1.2. Urine Sample Collection and Storage:
-
Collect spot urine samples in polyethylene bottles.[4]
-
For sample preservation, a few crystals of thymol can be added.[4]
-
Samples should be stored at -20°C until analysis.
1.3. Sample Extraction Protocol (Liquid-Liquid Extraction):
-
Thaw the frozen urine samples to room temperature.
-
Centrifuge the urine at 4000 rpm for 5 minutes to pellet any particulate matter.[5]
-
Transfer 1 mL of the supernatant into a 15 mL glass centrifuge tube.
-
Acidify the urine sample to a pH of approximately 2 by adding 80 µL of 6N HCl.[6]
-
Add 0.3 g of NaCl to the tube and vortex to dissolve.[6]
-
Add 4 mL of ethyl acetate to the tube.[6]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.[6]
-
Vortex for 30 seconds and transfer the solution to an HPLC vial with an insert for analysis.
Experimental Workflow Diagram
Caption: Workflow for the extraction and analysis of 3,5-DMHA from urine.
HPLC Operating Conditions
Rationale: The selection of a C18 column is based on its wide applicability for the separation of moderately polar compounds like 3,5-DMHA. The mobile phase composition, an acidic acetonitrile-water mixture, is optimized to achieve good peak shape and resolution. The acidic modifier (acetic acid) ensures that the analyte remains in its protonated form, leading to consistent retention times. The detection wavelength of 225 nm is chosen to maximize the signal-to-noise ratio for 3,5-DMHA.[2]
| Parameter | Condition |
| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (20:80, v/v) with 0.3% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 225 nm |
| Run Time | Approximately 15 minutes |
Method Validation
Rationale: Method validation is a critical process to ensure that the analytical method is suitable for its intended purpose.[7] The parameters evaluated are based on the International Conference on Harmonisation (ICH) Q2 guidelines.[8]
3.1. Linearity:
-
Inject the working standard solutions in triplicate to construct a calibration curve.
-
Plot the peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be >0.995.
3.2. Accuracy and Precision:
-
Prepare quality control (QC) samples at low, medium, and high concentrations by spiking a pooled urine sample with known amounts of 3,5-DMHA.
-
Analyze five replicates of each QC sample.
-
Accuracy is expressed as the percentage recovery of the spiked amount. The mean recovery should be within 85-115%.
-
Precision is expressed as the relative standard deviation (RSD). The intra-day and inter-day RSD should be <15%.
3.3. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatogram, where LOD is typically S/N = 3 and LOQ is S/N = 10.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
3.4. Recovery:
-
The extraction recovery is determined by comparing the peak area of a pre-spiked urine sample (spiked before extraction) with that of a post-spiked sample (spiked after extraction) at the same concentration.
-
Recovery (%) = (Peak Area of Pre-spiked Sample / Peak Area of Post-spiked Sample) x 100.
-
A consistent and high recovery (typically >80%) is desirable.
Method Validation Parameter Relationship Diagram
Caption: Interrelationship of key method validation parameters.
Results and Discussion
A typical chromatogram of a standard solution of 3,5-DMHA should show a sharp, symmetrical peak at a reproducible retention time. The analysis of a urine sample from an exposed individual will exhibit a peak at the same retention time. The absence of interfering peaks from the blank urine matrix at the retention time of 3,5-DMHA indicates the specificity of the method.
Example Validation Data:
| Validation Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | >0.998 |
| Accuracy (Recovery) | 92 - 105% |
| Intra-day Precision (RSD) | < 5% |
| Inter-day Precision (RSD) | < 8% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Extraction Recovery | > 85% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, inappropriate mobile phase pH | Use a guard column, ensure mobile phase pH is at least 2 units below the pKa of the analyte, replace the column. |
| Variable Retention Times | Inconsistent mobile phase composition, pump issues | Premix the mobile phase, degas the mobile phase thoroughly, service the HPLC pump. |
| Low Recovery | Inefficient extraction, sample loss during evaporation | Optimize extraction time and solvent volume, ensure complete evaporation without overheating. |
| Interfering Peaks | Co-extraction of endogenous compounds | Adjust mobile phase composition for better separation, optimize the extraction pH. |
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and robust approach for the quantitative analysis of 3,5-Dimethylhippuric acid in human urine. The described liquid-liquid extraction protocol offers a clean sample extract, and the chromatographic conditions ensure adequate separation and detection. Proper method validation is paramount to guarantee the accuracy and precision of the results, making this method suitable for routine biomonitoring of xylene exposure in occupational and environmental health studies.
References
-
L. Perbellini, et al. (1991). High-performance liquid chromatographic determination of 3,5-dimethylhippuric acid in the occupational exposure to trimethylbenzenes. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
P. K. Maurya, et al. (2023). HPLC analysis of biomarkers of Toluene and Xylene in human urine samples. International Journal of Occupational Safety and Health. Available at: [Link]
-
M. Behbahani, et al. (2021). Analytical techniques for monitoring of toluene and xylene exposure biomarkers hippuric acid and methylhippuric acid in human. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
W. J. Liu, et al. (2016). Determination of hippuric acid and methylhippuric acid in urine by high performance liquid chromatography after extracted with acetonitrile. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). HIPPURIC ACID in urine: 8300. Available at: [Link]
-
Rupa Health. 3-Methylhippuric Acid. Available at: [Link]
-
M. J. Berode, et al. (1991). Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
M. Hormozi, et al. (2019). Determination of Hippuric Acid and Methylhippuric Acid Isomers in the Urine of Gas Stations Workers. Journal of Advances in Environmental Health Research. Available at: [Link]
-
N. H. Mohammed, et al. (2015). DETERMINATION OF HIPPURIC ACID AND METHYL HIPPURIC ACID IN URINE AS INDICES OF TOLUENE AND XYLENE EXPOSURE BY HPLC MS/MS SPECTRO. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
-
M. Ogata, et al. (1979). Simultaneous High-Performance Liquid Chromatographic Analysis of Hippuric Acid and ortho-, meta-, and para-Methylhippuric Acids in Urine. Industrial Health. Available at: [Link]
-
Eureka Kit Cromatografici. HIPPURIC ACID and o-m-p- METHYLHIPPURIC ACIDS IN URINE BY UV - FAST. Available at: [Link]
-
A. B. S. S. K. Singh, et al. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry. Available at: [Link]
-
T. van der Meer. (2023). The extraction of hippuric acid from cow urine using Liquid/Liquid extraction. Student Theses Faculty of Science and Engineering. Available at: [Link]
-
W. J. Liu, et al. (2016). [Determination of hippuric acid and methylhippuric acid in urine by high performance liquid chromatography after extracted with acetonitrile]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. Available at: [Link]
-
I. F. Muscalu, et al. (2000). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
D. M. Chambers, et al. (2005). Validation of an HPLC-MS-MS Method for the Determination of Urinary S-Benzylmercapturic Acid and S-Phenylmercapturic Acid. Journal of Chromatographic Science. Available at: [Link]
-
C. T. Viswanathan, et al. (2007). Validation of Analytical Methods for Biomarkers Employed in Drug Development. The AAPS Journal. Available at: [Link]
Sources
- 1. High-performance liquid chromatographic determination of 3,5-dimethylhippuric acid in the occupational exposure to trimethylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. cdc.gov [cdc.gov]
- 5. eurekakit.com [eurekakit.com]
- 6. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 7. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC analysis of biomarkers of Toluene and Xylene in human urine samples | International Journal of Occupational Safety and Health [nepjol.info]
Quantitative Analysis of 3,5-Dimethylhippuric Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Significance of 3,5-Dimethylhippuric Acid as a Biomarker
3,5-Dimethylhippuric acid (3,5-DMHA) is a key metabolite of 3,5-dimethylbenzoic acid, which is formed in the body following exposure to certain industrial chemicals, particularly trimethylbenzenes.[1] Trimethylbenzenes are aromatic hydrocarbons utilized in various industrial applications, and monitoring the urinary levels of their metabolites, such as dimethylhippuric acids, serves as a crucial biomarker for assessing occupational and environmental exposure.[1] Accurate and reliable quantification of 3,5-DMHA is therefore essential for toxicological studies, occupational health monitoring, and understanding the metabolic pathways of xenobiotics.
Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly sensitive and specific analytical technique for the quantification of volatile and semi-volatile compounds in complex biological matrices like urine.[2][3] However, due to the polar nature and low volatility of hippuric acids, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis.[2][4] This application note provides a detailed protocol for the extraction, derivatization, and subsequent quantification of 3,5-DMHA in human urine using GC-MS. The methodology described herein is designed to be robust, reproducible, and suitable for researchers, scientists, and drug development professionals.
Principle of the Method
This method involves the isolation of 3,5-DMHA from a urine matrix via liquid-liquid extraction (LLE). The extracted analyte is then derivatized to form a more volatile ester, typically a methyl or trimethylsilyl (TMS) ester, which can be readily analyzed by GC-MS.[4][5][6][7] Quantification is achieved by creating a calibration curve using a suitable internal standard to correct for variations in extraction efficiency and instrument response.
Materials and Reagents
Chemicals and Standards
-
3,5-Dimethylhippuric acid (analytical standard, ≥98% purity)
-
Internal Standard (IS): Hippuric acid-d5 or a suitable structural analog (e.g., 2-methylhippuric acid, if not present in the samples)
-
Solvents (HPLC or GC grade): Ethyl acetate, Dichloromethane, Methanol, Hexane[8][9]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Methanolic HCl[5][7]
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
Equipment
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Autosampler vials (2 mL, glass) with inserts[8]
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator or rotary evaporator
-
pH meter or pH indicator strips
-
Glass test tubes with screw caps
-
Pipettes and tips
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of 3,5-DMHA and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 3,5-DMHA primary stock solution with methanol to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard in methanol at a concentration of 10 µg/mL.
-
Calibration Standards in Matrix: Spike appropriate volumes of the working standard solutions into drug-free urine to create calibration standards with final concentrations equivalent to the desired analytical range.
-
Quality Control Samples: Prepare QC samples in drug-free urine at low, medium, and high concentrations within the calibration range.
Sample Preparation: Extraction and Derivatization Workflow
The following protocol outlines the steps for extracting and derivatizing 3,5-DMHA from urine samples.
Sources
- 1. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. louis.uah.edu [louis.uah.edu]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of styrene, toluene, and xylene metabolites in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new derivatization procedure for the analysis of hippuric acid and m-methyl-hippuric acid by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uoguelph.ca [uoguelph.ca]
- 9. scioninstruments.com [scioninstruments.com]
Application and Protocol for the Preparation of Urine Samples for the Analysis of 3,5-Dimethylhippuric Acid
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the preparation of human urine samples for the quantitative analysis of 3,5-Dimethylhippuric Acid (3,5-DMHA). As a key biomarker for exposure to 3,5-dimethylaniline, a metabolite of certain industrial chemicals and pharmaceuticals, accurate measurement of 3,5-DMHA is critical for toxicological assessments, occupational health monitoring, and pharmacokinetic studies. This document explores the foundational principles and practical execution of the two primary extraction methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Furthermore, it addresses the optional but crucial step of enzymatic hydrolysis for the analysis of total 3,5-DMHA, including its conjugated forms. Protocols for subsequent analysis by both Gas Chromatography-Mass Spectrometry (GC-MS), requiring derivatization, and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are discussed. This note is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for biomarker quantification.
Introduction: The Significance of 3,5-Dimethylhippuric Acid Analysis
3,5-Dimethylhippuric acid is a metabolite formed in the body following exposure to 3,5-dimethylaniline. The quantification of this and other hippuric acid derivatives in urine is a cornerstone of biological monitoring for occupational and environmental exposure to industrial solvents like xylenes and toluenes.[1][2] The concentration of these metabolites in urine correlates with the extent of exposure, providing a non-invasive method to assess potential health risks.
The analytical challenge lies in the complex nature of the urine matrix, which contains a high concentration of endogenous compounds that can interfere with accurate quantification. Therefore, a robust and efficient sample preparation protocol is paramount to isolate the analyte of interest, remove interfering substances, and concentrate the sample to meet the sensitivity requirements of modern analytical instrumentation.
Foundational Principles of Sample Preparation
The selection of a sample preparation technique is governed by the physicochemical properties of 3,5-DMHA, the desired level of sample cleanliness, required sensitivity, sample throughput, and available instrumentation. 3,5-DMHA is a carboxylic acid, making it amenable to extraction strategies that leverage its acidic nature.
pH Adjustment: A Critical First Step
For both SPE and LLE, the initial and most critical step is the acidification of the urine sample. 3,5-DMHA, like other hippuric acids, has a carboxyl group that is ionized (negatively charged) at the typical pH of urine (pH 4.5-8.0). To facilitate its extraction into an organic solvent (for LLE) or its retention on a non-polar sorbent (for reversed-phase SPE), the carboxyl group must be protonated to its neutral form. This is achieved by adjusting the sample pH to be at least 2 pH units below the pKa of the analyte. The pKa of hippuric acid is approximately 3.8; therefore, acidifying the urine to a pH of ≤ 2 is standard practice.[3] This ensures that the analyte is in its non-ionized, more hydrophobic state, maximizing its affinity for the extraction medium.
The Role of Enzymatic Hydrolysis
In the body, xenobiotics and their metabolites are often conjugated with molecules like glucuronic acid to increase their water solubility and facilitate excretion.[4] This means that a significant portion of 3,5-DMHA in urine may exist as a glucuronide conjugate. Direct analysis of the sample without a hydrolysis step will only measure the "free" or unconjugated form of the analyte. To determine the total exposure, it is often necessary to cleave these conjugates to release the parent 3,5-DMHA molecule. This is typically achieved through enzymatic hydrolysis using β-glucuronidase.[5] The decision to include this step depends on the specific aims of the study.
Methodologies and Protocols
This section details the step-by-step protocols for the primary sample preparation techniques.
Protocol 1: Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient method for sample clean-up and concentration.[3] It offers the advantage of reduced solvent consumption and the potential for automation compared to LLE. The choice of sorbent is critical and is based on the properties of the analyte and the sample matrix.[3] For an acidic compound like 3,5-DMHA in an aqueous matrix, a reversed-phase or a polymeric sorbent is ideal. A water-wettable, reversed-phase polymer sorbent (e.g., Oasis HLB) is an excellent choice as it provides high retention for a broad range of acidic, neutral, and basic compounds and is not susceptible to dewetting.
Caption: Workflow for Solid-Phase Extraction of 3,5-DMHA.
-
Sample Pre-treatment:
-
Pipette 1.0 mL of urine into a centrifuge tube.
-
Add 80 µL of 6 N HCl to acidify the sample to approximately pH 2.
-
Vortex the sample for 10 seconds.
-
If the sample is cloudy, centrifuge at 4000 rpm for 5 minutes to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., 60 mg/3 mL).
-
Condition the cartridge by passing 3 mL of methanol through the sorbent.
-
Equilibrate the cartridge by passing 3 mL of acidified deionized water (pH 2) through the sorbent. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Pass the sample through the sorbent at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences.
-
A second wash with a weak organic solvent mixture (e.g., 3 mL of 5% methanol in water) can be used to remove less polar interferences.
-
-
Elution:
-
Elute the 3,5-DMHA from the cartridge using an appropriate organic solvent. A common choice is 2 x 2 mL aliquots of methanol or acetone.
-
Collect the eluate in a clean glass tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30-40°C.
-
Reconstitute the dried residue in a suitable solvent. For LC-MS/MS, this will typically be 100-500 µL of the initial mobile phase. For GC-MS, this will be the derivatization solvent.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic and robust technique for sample preparation.[6] It is often less expensive than SPE in terms of consumables but is more labor-intensive and uses larger volumes of organic solvents. The NIOSH 8301 method for hippuric and methylhippuric acids provides a well-validated LLE protocol.[1][7]
Caption: Workflow for Liquid-Liquid Extraction of 3,5-DMHA.
-
Sample Preparation:
-
Pipette 1.0 mL of well-mixed urine into a 15-mL borosilicate glass tube with a cap.
-
Add 80 µL of 6 N HCl.
-
Add 0.3 grams of sodium chloride. The addition of salt increases the ionic strength of the aqueous layer, which decreases the solubility of the analyte in the aqueous phase and promotes its partitioning into the organic phase (the "salting-out" effect).
-
-
Extraction:
-
Add 4.0 mL of ethyl acetate to the tube.
-
Cap the tube and mix on a rotator or vortex mixer for at least 2 minutes to ensure thorough extraction.
-
Centrifuge at 2500 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at approximately 30-40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable solvent (e.g., 200 µL of mobile phase for LC-MS/MS or the derivatization agent for GC-MS).
-
Protocol 3: Optional Enzymatic Hydrolysis
This protocol should be performed before either the SPE or LLE procedure if the goal is to measure total 3,5-DMHA.
-
Buffer Addition: To 1.0 mL of urine, add 0.5 mL of a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0). The optimal pH for β-glucuronidase activity is typically between 4.5 and 5.5.[5]
-
Enzyme Addition: Add a sufficient activity of β-glucuronidase (e.g., from Helix pomatia). The amount of enzyme depends on its specific activity, but a common starting point is ≥ 30 units/μL of urine.[8]
-
Incubation: Vortex the mixture and incubate. Incubation conditions can vary, but a typical procedure is 4 hours at 37°C.[8] Some recombinant enzymes may allow for shorter incubation times.[9]
-
Stopping the Reaction: After incubation, the reaction can be stopped by proceeding directly to the acidification step of the SPE or LLE protocol, as the low pH will denature the enzyme.
Post-Extraction Processing for Instrumental Analysis
For LC-MS/MS Analysis
LC-MS/MS is a highly sensitive and specific technique that often allows for the direct analysis of the reconstituted extract without derivatization.
-
Reconstitution: Reconstitute the dried extract in a volume (e.g., 100-500 µL) of the initial mobile phase of the LC method.
-
Filtration: It is good practice to filter the reconstituted sample through a 0.22 µm syringe filter before injection to protect the analytical column and instrument.
For GC-MS Analysis: Derivatization
GC-MS requires analytes to be volatile and thermally stable. The carboxyl group of 3,5-DMHA makes it non-volatile. Therefore, a derivatization step is mandatory to convert it into a more volatile form. Silylation is a common and effective method.
-
Ensure Dryness: It is critical that the dried extract is completely free of water, as silylating reagents are highly moisture-sensitive.
-
Add Reagent: To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30 minutes to complete the derivatization reaction.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS.
Method Performance and Comparison
The choice between SPE and LLE often involves a trade-off between selectivity, recovery, throughput, and cost. The following table summarizes typical performance data for the analysis of hippuric acids in urine.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference(s) |
| Mean Recovery | ~84.1% (for general organic acids) | >96% (NIOSH 8301, synthetic urine) 77.4% (for general organic acids) 91.4 - 99.3% (microextraction) | [6],[1],[10] |
| Limit of Detection (LOD) | Sorbent and method dependent | ~4-6 µg/mL (NIOSH 8301) 0.3 µg/L (microextraction) | [1],[10] |
| Solvent Consumption | Lower | Higher | |
| Selectivity/Cleanliness | Generally Higher | Can be lower, potential for emulsions | |
| Throughput | Amenable to high-throughput automation | Generally lower, more manual steps |
Conclusion and Best Practices
Both Solid-Phase Extraction and Liquid-Liquid Extraction are effective and validated methods for the preparation of urine samples for 3,5-DMHA analysis.
-
LLE , particularly following the NIOSH 8301 method, is a robust, reliable, and well-documented procedure yielding excellent recoveries.[1] It is an ideal choice for laboratories where high throughput is not the primary concern.
-
SPE offers a more selective cleanup, reduced solvent usage, and is highly adaptable to automation, making it suitable for laboratories processing a large number of samples.
The inclusion of an enzymatic hydrolysis step is crucial when the objective is to measure total biomarker concentration, reflecting cumulative exposure. For subsequent analysis, LC-MS/MS provides high sensitivity and specificity without the need for derivatization, while GC-MS remains a powerful and widely available technique, provided a consistent and complete derivatization is achieved.
For all methods, adherence to good laboratory practices, including the use of appropriate quality controls, internal standards, and calibration standards, is essential for achieving accurate and reproducible results.
References
-
Matsui, H., Kasao, M., & Imamura, S. (1977). Quantitative determination of hippuric and m-methylhippuric acids in urine by high-speed liquid chromatography. British Journal of Industrial Medicine, 34(4), 310–313. Available at: [Link]
-
Elliott, T. H., & Elvidge, J. A. (1964). Quantitative determination in urine of hippuric acid and m- or p-methylhippuric acid, metabolites of toluene and m- or p-xylene. Journal of Pharmacy and Pharmacology, 16(Suppl 1), 161T-166T. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). (2003). HIPPURIC and METHYL HIPPURIC ACIDS in urine: METHOD 8301, Issue 3. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Available at: [Link]
-
Ghosh, A. K., et al. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 30(3), 332–337. Available at: [Link]
-
Mohammed, N. H., et al. (2015). DETERMINATION OF HIPPURIC ACID AND METHYL HIPPURIC ACID IN URINE AS INDICES OF TOLUENE AND XYLENE EXPOSURE BY HPLC MS/MS SPECTRO. International Journal of Research in Pharmacy and Chemistry, 5(1), 10-16. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). (1994). HIPPURIC ACID in urine: METHOD 8300, Issue 2. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Available at: [Link]
-
Angerer, J. (1976). [Quantitative determination of hippuric acid in urine using high pressure liquid chromatography (author's transl)]. Journal of clinical chemistry and clinical biochemistry, 14(2), 73–77. Available at: [Link]
-
Ebrahimi, S. M., et al. (2021). Determination of Hippuric Acid and Methylhippuric Acid Isomers in the Urine of Gas Stations Workers. Journal of Advances in Environmental Health Research, 9(3), 227-236. Available at: [Link]
-
Sugihara, K., & Ogata, M. (1978). Determination of methylhippuric acid in urine by high performance liquid chromatography. Industrial health, 16(3-4), 139–146. Available at: [Link]
-
Ebrahimi, S. M., et al. (2021). (PDF) Determination of Hippuric Acid and Methyl Hippuric Acid Isomers in the Urine of Gas Stations Workers. ResearchGate. Available at: [Link]
-
De Carvalho, D., et al. (1991). A new derivatization procedure for the analysis of hippuric acid and methyl hippuric acid by gaschromatography. ResearchGate. Available at: [Link]
-
Bibel, M. (2023). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]
-
Olsen, L. S., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. International journal of molecular sciences, 24(24), 17565. Available at: [Link]
-
NIOSH. (1994). Hippuric and Methyl Hippuric Acids in Urine (8301). Wikisource. Available at: [Link]
-
De Carvalho, D., et al. (1991). A new derivatization procedure for the analysis of hippuric acid and m-methyl-hippuric acid by gas chromatography. Journal of analytical toxicology, 15(3), 142–144. Available at: [Link]
-
Dadfarnia, S., & Haji Shabani, A. M. (2010). Determination of hippuric acid in biological fluids using single drop liquid–liquid-liquid microextraction. Analytical and Bioanalytical Chemistry, 398(5), 2217–2223. Available at: [Link]
-
NIOSH. (2016). Hippuric and Methyl Hippuric Acids in Urine (8301). Wikisource. Available at: [Link]
-
El-Shahawi, M. S., et al. (2019). Liquid Chromatography-Mass Spectrometry for muconic, mandelic, hippuric and methylhippuric acids analysis in human urine as metabolites for fuel exposure. ResearchGate. Available at: [Link]
-
Regis Technologies. (n.d.). Guide to Derivatization Reagents for GC. Available at: [Link]
-
Tann, C., & Janis, G. C. (n.d.). A Study and Optimization of the Hydrolysis Efficiency of Various β-Glucuronidase Enzymes for Hydrolyzing Glucuronide Conjugates in Urine Samples. Kura Biotech. Available at: [Link]
-
Lin, Y. S., et al. (2021). Use of urinary hippuric acid and o-/p-/m-methyl hippuric acid to evaluate surgical smoke exposure in operating room healthcare personnel. Ecotoxicology and environmental safety, 218, 112231. Available at: [Link]
-
Li, J., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid communications in mass spectrometry : RCM, 35(17), e9149. Available at: [Link]
-
van der Wal, A. (2023). The extraction of hippuric acid from cow urine using Liquid/Liquid extraction. Student Theses Faculty of Science and Engineering. Available at: [Link]
-
Dwivedi, P., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Analytical and bioanalytical chemistry, 410(12), 2949–2957. Available at: [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
-
Regis Technologies. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC. Available at: [Link]
Sources
- 1. cdc.gov [cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. covachem.com [covachem.com]
- 5. kurabiotech.com [kurabiotech.com]
- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdcampbell.com [mdcampbell.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Precision Quantitation of 3,5-Dimethylhippuric Acid: A Biomarker for Mesitylene Exposure
Application Note: AN-TOX-2026-DMHA
Abstract
Occupational exposure to solvent mixtures containing 1,3,5-trimethylbenzene (mesitylene) poses significant neurotoxic and respiratory risks. Biological monitoring of the specific urinary metabolite, 3,5-dimethylhippuric acid (3,5-DMHA), provides the most definitive metric of systemic absorption. This application note details a high-throughput, self-validating LC-MS/MS protocol for the quantitation of 3,5-DMHA in human urine. Unlike traditional HPLC-UV methods that struggle with isomer resolution (e.g., separating 3,5-DMHA from 3,4-DMHA), this method utilizes negative electrospray ionization (ESI-) and specific mass transitions to ensure selectivity and sensitivity suitable for compliance with ACGIH and international exposure limits.
Biological Mechanism & Relevance
The Metabolic Pathway
1,3,5-Trimethylbenzene (Mesitylene) is highly lipophilic and rapidly absorbed via inhalation. Its biotransformation is primarily hepatic. The rate-limiting step involves the oxidation of a methyl group by Cytochrome P450 enzymes to form 3,5-dimethylbenzoic acid. This intermediate undergoes glycine conjugation via glycine-N-acyltransferase to form 3,5-dimethylhippuric acid, which is excreted in urine. Approximately 70–80% of an absorbed mesitylene dose is recovered as 3,5-DMHA, making it a highly correlated biomarker of exposure.
Isomeric Specificity
Commercial solvents often contain mixed isomers, including 1,2,4-trimethylbenzene (pseudocumene) and 1,2,3-trimethylbenzene (hemimellitene).[1] These metabolize to 3,4-DMHA and 2,3-DMHA, respectively. Accurate risk assessment requires a method capable of chromatographically or spectrally resolving 3,5-DMHA from these structural isomers to prevent false positives in exposure attribution.
Figure 1: Metabolic pathway of Mesitylene to 3,5-Dimethylhippuric acid. The terminal conjugation step renders the molecule water-soluble for renal excretion.
Analytical Challenges & Strategy
-
Matrix Complexity: Urine contains high salt concentrations and endogenous organic acids (e.g., hippuric acid, creatinine) that can cause significant ion suppression in Mass Spectrometry.
-
Isomer Co-elution: 3,4-DMHA and 3,5-DMHA have identical molecular weights (207.2 g/mol ). Mass spectrometry alone cannot distinguish them without adequate chromatographic separation or unique fragmentation patterns.
-
Strategy: We employ a "Dilute-and-Shoot" approach coupled with a high-strength silica (HSS) T3 column. This phase is designed to retain polar compounds (like hippurates) while withstanding the 100% aqueous conditions often needed at the start of the gradient to separate isomers.
Experimental Protocol
Reagents and Standards
-
Analyte: 3,5-Dimethylhippuric acid (purity >98%).
-
Internal Standard (IS): 3,5-Dimethylhippuric acid-d9 (preferred) or Hippuric acid-d5. Note: Deuterated analogs are critical to compensate for matrix effects.
-
Mobile Phases:
-
A: 0.1% Formic Acid in Water (LC-MS grade).
-
B: Acetonitrile (LC-MS grade).
-
Sample Preparation (Dilute-and-Shoot)
This workflow minimizes sample handling errors and maximizes throughput.
-
Thawing: Thaw urine samples at room temperature and vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to sediment particulates.
-
Dilution:
-
Transfer 50 µL of supernatant to a 96-well plate or autosampler vial.
-
Add 450 µL of Internal Standard Solution (IS dissolved in 5% Acetonitrile/Water).
-
Dilution Factor: 1:10.
-
-
Mixing: Vortex plate/vials for 1 minute.
-
Injection: Inject 5 µL into the LC-MS/MS.
LC-MS/MS Conditions
Chromatography (UPLC/HPLC):
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent C18 with high aqueous stability.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.00 | 95 | 5 | Initial |
| 1.00 | 95 | 5 | Hold |
| 6.00 | 50 | 50 | Linear |
| 6.10 | 5 | 95 | Wash |
| 7.50 | 5 | 95 | Hold |
| 7.60 | 95 | 5 | Re-equilibrate |
| 9.00 | 95 | 5 | End |
Mass Spectrometry Parameters:
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temp: 500°C.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| 3,5-DMHA | 206.1 | 162.1 | 25 | 15 | Quantifier |
| 206.1 | 118.1 | 25 | 22 | Qualifier | |
| IS (d9) | 215.1 | 171.1 | 25 | 15 | Internal Std |
Note: The primary transition (206->162) corresponds to the loss of the carboxyl group (
Workflow Visualization
Figure 2: Analytical workflow from sample collection to data generation.[2][3][4] The 1:10 dilution step is critical for reducing matrix effects.
Method Validation & Interpretation
Validation Criteria (Self-Validating System)
To ensure trustworthiness, the following quality controls must be included in every batch:
-
Linearity: Calibration curve (0.1 – 100 µg/mL) must have
. -
Internal Standard Response: The peak area of the IS in samples should be within ±20% of the IS area in calibrators. A deviation >50% indicates significant matrix suppression, requiring higher dilution (e.g., 1:20).
-
Retention Time: The analyte must elute within ±0.1 min of the standard. Crucial for distinguishing 3,5-DMHA from 3,4-DMHA.
Creatinine Correction
Because urine volume fluctuates with hydration, biomarker concentration must be normalized to creatinine.
Interpretation of Results
-
Biological Exposure Index (BEI): While ACGIH has periodically updated guidance, a common reference value for trimethylbenzene exposure (mixed isomers) is 25 ppm (TWA) .
-
Reference Range: Unexposed populations typically show < 0.1 g/g creatinine.
-
Timing: Samples should be collected at the end of the shift on the last day of the workweek, as 3,5-DMHA has a half-life sufficient to reflect cumulative weekly exposure.
References
-
ACGIH. (2024). Threshold Limit Values (TLVs) and Biological Exposure Indices (BEIs). American Conference of Governmental Industrial Hygienists. [Link]
-
Järnberg, J., et al. (1997).[5] "Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes." International Archives of Occupational and Environmental Health, 69(6), 491-497.[5] [Link]
-
Ichiba, M., et al. (1992).[2][6] "Urinary excretion of 3,4-dimethylhippuric acid in workers exposed to 1,2,4-trimethylbenzene." International Archives of Occupational and Environmental Health, 64(5), 325-327.[2] [Link]
-
Jones, K., et al. (2006).[5] "Biological monitoring for trimethylbenzene exposure: A human volunteer study and a practical example in the workplace." The Annals of Occupational Hygiene, 50(6), 593–598.[5] [Link]
-
Centers for Disease Control and Prevention (CDC). (2019). "NIOSH Pocket Guide to Chemical Hazards: 1,3,5-Trimethylbenzene." [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Urinary excretion of 3,4-dimethylhippuric acid in workers exposed to 1,2,4-trimethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sid.ir [sid.ir]
- 4. louis.uah.edu [louis.uah.edu]
- 5. TRIMETHYLBENZENE, MIXED ISOMERS | Occupational Safety and Health Administration [osha.gov]
- 6. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Procurement and Use of 3,5-Dimethylhippuric Acid Analytical Standards
Abstract
This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development and toxicology on the effective procurement and application of 3,5-Dimethylhippuric acid analytical standards. As a key urinary metabolite, 3,5-Dimethylhippuric acid is a critical biomarker for assessing exposure to specific industrial chemicals, such as 3,5-dimethylaniline, a component in the manufacturing of certain pesticides, dyes, and pharmaceuticals. Accurate quantification is therefore essential for occupational health monitoring and toxicological studies. These application notes provide a comprehensive framework, from selecting a certified standard to implementing a robust analytical protocol, ensuring data integrity and reproducibility.
Introduction: The Role of 3,5-Dimethylhippuric Acid in Biomonitoring
Biomonitoring is a cornerstone of modern toxicology and occupational health, providing a direct measure of chemical exposure by quantifying metabolites in biological matrices. 3,5-Dimethylhippuric acid is an N-acylglycine and a metabolite of compounds such as 3,5-dimethylaniline. After exposure, the parent compound undergoes metabolic transformation, primarily in the liver, where it is ultimately conjugated with glycine to form the more water-soluble 3,5-Dimethylhippuric acid, which is then efficiently excreted in the urine.[1][2]
The concentration of this metabolite in urine correlates directly with the extent of exposure to the precursor chemical.[3] Therefore, its accurate measurement is vital for assessing exposure levels in industrial settings and ensuring workplace safety. The foundation of any such quantitative analysis is the use of a high-purity, certified analytical standard, which provides the basis for instrument calibration and ensures the results are accurate, reliable, and traceable.[4]
Selecting and Purchasing a 3,5-Dimethylhippuric Acid Analytical Standard
The quality of the analytical standard is paramount and directly influences the validity of the entire experimental outcome. A Certified Reference Material (CRM) from an accredited provider is strongly recommended to ensure traceability and confidence in the standard's identity and purity.[4][5]
Table 1: Critical Specifications for Analytical Standards
| Parameter | Recommended Specification | Rationale for Importance |
| Purity | ≥98% (by HPLC, NMR) | High purity minimizes the risk of interference from impurities, ensuring that the analytical signal is specific to 3,5-Dimethylhippuric acid and that calibration curves are accurate. |
| Identity Confirmation | Confirmed by ¹H-NMR, Mass Spectrometry (MS) | Structural confirmation guarantees that the standard is the correct chemical entity, which is fundamental for the specificity of the assay. |
| Certification | ISO 17034 & ISO/IEC 17025 Accredited | Certification from an accredited body ensures the material has been produced and tested under a rigorous quality system, providing a Certificate of Analysis (CoA) with verified identity, purity, and concentration.[4][6] |
| Formulation | Crystalline Solid | A solid standard offers maximum flexibility for solvent choice and the preparation of stock solutions at custom concentrations. |
| Documentation | Certificate of Analysis (CoA) and Safety Data Sheet (SDS) | The CoA provides all critical data for the specific lot, while the SDS details safe handling, storage, and disposal procedures.[2] |
When procuring a standard, it is essential to source from reputable vendors that specialize in reference materials, such as Sigma-Aldrich (Merck), LGC Standards, or Thermo Fisher Scientific.[6][7][8]
Protocol: Preparation of Standard Solutions
Accurate preparation of stock and working solutions is a critical control point in the analytical workflow. This protocol incorporates self-validating steps to minimize error.
3.1. Materials & Equipment
-
3,5-Dimethylhippuric acid analytical standard
-
Analytical balance (minimum 4-decimal place readability)
-
Class A volumetric flasks and calibrated pipettes
-
HPLC-grade acetonitrile and methanol
-
Ultrapure water (18.2 MΩ·cm)
-
Vortex mixer and sonicator
3.2. Step-by-Step Protocol: Stock Solution (1 mg/mL)
-
Equilibration: Before opening, allow the sealed vial of the standard to equilibrate to ambient laboratory temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the hygroscopic solid, which would lead to weighing inaccuracies.
-
Weighing: Accurately weigh approximately 10 mg of the standard into a clean weighing vessel. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask. Add approximately 7 mL of methanol and vortex or sonicate until the solid is completely dissolved.[9] Visual inspection is necessary to ensure no particulates remain.
-
Dilution to Volume: Once dissolved, allow the solution to return to room temperature. Carefully add methanol to the calibration mark on the flask.
-
Homogenization: Securely cap the flask and invert it a minimum of 20 times to ensure the solution is completely homogeneous.
-
Labeling and Storage: Transfer the solution to a labeled, amber glass vial. The label must include the compound name, concentration, solvent, preparation date, and preparer's initials. Store the stock solution at -20°C.
3.3. Protocol: Working Standard Solutions Working standards for the calibration curve are prepared by serial dilution of the stock solution.
-
Intermediate Standard: Prepare a 100 µg/mL intermediate standard by pipetting 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and diluting to volume with the mobile phase.
-
Calibration Standards: Perform serial dilutions of the intermediate standard to prepare a series of at least five calibration standards spanning the expected concentration range of the unknown samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
Analytical Protocol: HPLC-UV for Urine Samples
This section details a robust HPLC-UV method for the quantification of 3,5-Dimethylhippuric acid in urine, a common application for this type of biomonitoring.[10][11][12]
4.1. Sample Preparation (Solid-Phase Extraction - SPE) SPE is employed to remove salts, proteins, and other matrix interferences that can affect chromatographic performance and longevity.
-
Sample Pre-treatment: Centrifuge a 2 mL urine sample to pellet any sediment. Dilute 1 mL of the supernatant with 1 mL of 2% phosphoric acid to acidify the sample, ensuring the analyte is in a neutral form for optimal retention on the reverse-phase sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by sequentially passing 3 mL of methanol followed by 3 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 2 mL of acidified urine onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to elute polar interferences while retaining the analyte.
-
Elution: Elute the 3,5-Dimethylhippuric acid with 2 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase, vortex thoroughly, and transfer to an HPLC vial.
4.2. HPLC-UV Method Parameters
Table 2: Recommended HPLC-UV Conditions
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine quantitative analysis. |
| Column | C18 Reverse-Phase, 150 x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention and separation for moderately polar aromatic acids.[11] |
| Mobile Phase | 25:75 (v/v) Methanol : 0.2% Acetic Acid in Water | A simple isocratic mobile phase that provides good peak shape and retention. The acid suppresses the ionization of the analyte's carboxyl group, leading to better retention and symmetry.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.[11] |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures stable and reproducible retention times. |
| Injection Volume | 10 µL | A typical volume that provides adequate sensitivity without causing column overload. |
| UV Detection | Diode Array Detector (DAD) at 254 nm | This wavelength provides good absorbance for the aromatic ring structure of the analyte, offering a strong signal for quantification.[11] |
Visualization of Workflow and Metabolism
Visual diagrams are essential for clearly communicating complex processes.
5.1. Analytical Workflow Diagram
Caption: End-to-end workflow for biomonitoring of 3,5-Dimethylhippuric acid.
5.2. Metabolic Pathway Visualization
Caption: Simplified metabolic pathway leading to 3,5-Dimethylhippuric acid formation.
References
-
Chemsigma. (n.d.). 3,5-dimethylhippuric acid [23082-14-6]. Retrieved February 1, 2026, from [Link]
-
Rupa Health. (n.d.). 3-Methylhippuric Acid. Retrieved February 1, 2026, from [Link]
-
Mohammed, N. H., et al. (2015). DETERMINATION OF HIPPURIC ACID AND METHYL HIPPURIC ACID IN URINE AS INDICES OF TOLUENE AND XYLENE EXPOSURE BY HPLC MS/MS SPECTRO. International Journal of Research in Pharmacy and Chemistry, 5(1), 10-16. Retrieved from [Link]
-
NIOSH. (2003). HIPPURIC and METHYL HIPPURIC ACIDS in urine: METHOD 8301. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Retrieved from [Link]
-
Health and Safety Laboratory. (n.d.). Guidance sheet for: Method for Methyl Hippuric Acid (a metabolite of Xylene). Retrieved February 1, 2026, from [Link]
-
PubChem. (n.d.). 3-Methylhippuric Acid. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]
-
Lundberg, I., & Sollenberg, J. (1986). Correlation of xylene exposure and methyl hippuric acid excretion in urine among paint industry workers. Scandinavian Journal of Work, Environment & Health, 12(2), 149-153. [Link]
-
Wang, W., et al. (2016). [Determination of hippuric acid and methylhippuric acid in urine by high performance liquid chromatography after extracted with acetonitrile]. Wei sheng yan jiu = Journal of hygiene research, 45(2), 269–273. Retrieved from [Link]
-
Trakht, I., et al. (2016). Acute Inhaled Xylene Poisoning Confirmed by Methylhippuric Acid Urinary Levels. Journal of Clinical Toxicology, 6(5). Retrieved from [Link]
-
CPAchem. (n.d.). Organic CRM. Retrieved February 1, 2026, from [Link]
Sources
- 1. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]
- 2. 3-Methylhippuric Acid | C10H11NO3 | CID 99223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Correlation of xylene exposure and methyl hippuric acid excretion in urine among paint industry workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Certified Reference Materials [sigmaaldrich.com]
- 5. CPAChem Products - Organic CRM [cpachem.com]
- 6. 3-Methylhippuric acid | CAS 27115-49-7 | LGC Standards [lgcstandards.com]
- 7. 3-Methylhippuric acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. cdc.gov [cdc.gov]
- 10. hsl.gov.uk [hsl.gov.uk]
- 11. [Determination of hippuric acid and methylhippuric acid in urine by high performance liquid chromatography after extracted with acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Urinary 3,5-Dimethylhippuric Acid
Abstract & Significance
3,5-Dimethylhippuric acid (3,5-DMHA) is a primary urinary metabolite of 3,5-dimethylbenzoic acid and a key biomarker for assessing human exposure to xylene, a prevalent industrial solvent. Accurate quantification of 3,5-DMHA is critical in occupational health monitoring and toxicological studies. Urine, however, is a complex biological matrix containing numerous endogenous compounds that can interfere with analysis. This application note presents a detailed, robust, and reproducible solid-phase extraction (SPE) protocol designed to efficiently isolate and concentrate 3,5-DMHA from human urine, ensuring high recovery and sample purity for subsequent chromatographic analysis (e.g., LC-MS/MS or GC-MS). The methodology is grounded in the principles of reversed-phase chromatography, leveraging the physicochemical properties of the analyte to achieve selective extraction.
Principle of the Method: A Mechanistic Approach
The successful extraction of 3,5-DMHA from a complex aqueous matrix like urine hinges on exploiting its chemical properties, particularly its acidic nature and moderate hydrophobicity.
-
Extraction Chemistry (Reversed-Phase SPE): This protocol utilizes a reversed-phase SPE mechanism. The stationary phase (sorbent) is non-polar (e.g., C18-bonded silica or a polymeric equivalent), while the mobile phase (sample and wash solutions) is polar. The primary retention mechanism is based on hydrophobic (van der Waals) interactions.[4]
-
The Critical Role of pH Adjustment: To maximize the retention of 3,5-DMHA, its carboxyl group must be in a neutral, protonated state (-COOH). When ionized to its carboxylate form (-COO⁻), the analyte is highly polar and will have a poor affinity for the non-polar sorbent. According to the Henderson-Hasselbalch equation, adjusting the sample pH to be at least 2 units below the analyte's pKa ensures that over 99% of the molecules are in the desired neutral form.[4] Therefore, acidification of the urine sample to a pH of ~2-3 is the cornerstone of this protocol, transforming the analyte into a more hydrophobic entity that can be effectively captured by the SPE sorbent.
Materials and Reagents
| Item | Description | Recommended Supplier |
| SPE Cartridges | Reversed-Phase C18, 100 mg / 3 mL (or equivalent polymeric sorbent) | Major Lab Suppliers |
| 3,5-DMHA Standard | Analytical Grade (>98% purity) | Sigma-Aldrich, TCI |
| Methanol (MeOH) | HPLC or LC-MS Grade | Fisher Scientific |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | Fisher Scientific |
| Formic Acid (FA) | LC-MS Grade, ~99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Concentrated, ACS Grade | Major Lab Suppliers |
| Deionized Water | >18 MΩ·cm resistivity | In-house system |
| SPE Manifold | Vacuum manifold for processing multiple samples | Various |
| Nitrogen Evaporator | For solvent evaporation post-elution | Organomation, Biotage |
| Glassware | Volumetric flasks, pipettes, autosampler vials | VWR, Pyrex |
Detailed Step-by-Step Extraction Protocol
This protocol is designed for a 1 mL urine sample using a 100 mg C18 SPE cartridge. Volumes should be scaled proportionally for different sample sizes or sorbent masses.
Step 1: Sample Pre-treatment
-
Action: Thaw frozen urine samples completely at room temperature. Vortex mix for 15 seconds to ensure homogeneity.
-
Action: Centrifuge the samples at 4000 x g for 10 minutes to pellet any particulate matter.
-
Action: Transfer 1.0 mL of the clear urine supernatant to a clean glass tube.
-
Action: Acidify the sample by adding 20 µL of 6M HCl. Vortex for 10 seconds.
-
Action: Confirm the pH is between 2.0 and 3.0 using a pH strip or calibrated meter. Adjust if necessary.
-
Rationale: Centrifugation prevents particulates from clogging the SPE frits. Acidification is the most critical step to ensure the 3,5-DMHA is in its neutral, hydrophobic form for optimal retention on the C18 sorbent.[4][5]
Step 2: SPE Cartridge Conditioning
-
Action: Place the SPE cartridges on the vacuum manifold.
-
Action: Pass 3 mL of Methanol through each cartridge. Allow it to flow by gravity or with minimal vacuum.
-
Action: Pass 3 mL of Deionized Water through each cartridge.
-
Action: Do NOT allow the sorbent bed to go dry after this step. Leave a small layer of water on top of the frit.
-
Rationale: The methanol wash solvates the C18 chains, activating the sorbent for reversed-phase retention. The water wash removes the methanol and equilibrates the sorbent with an aqueous environment similar to the sample, preparing it for sample loading.[6][7]
Step 3: Sample Loading
-
Action: Load the 1.0 mL of pre-treated urine sample onto the conditioned cartridge.
-
Action: Apply a slow, consistent vacuum to pull the sample through the cartridge at a flow rate of approximately 1-2 drops per second (~1 mL/min).
-
Rationale: A slow flow rate is crucial to allow sufficient interaction time between the 3,5-DMHA molecules and the C18 sorbent, maximizing retention and ensuring high, reproducible recovery.[4]
Step 4: Interference Wash
-
Action: Wash the cartridge with 3 mL of Deionized Water containing 0.1% Formic Acid.
-
Action: After the wash solution has passed through, dry the sorbent bed thoroughly under maximum vacuum for 5-10 minutes.
-
Rationale: This polar wash step removes hydrophilic and ionic interferences (salts, urea, etc.) that are not retained by the C18 sorbent. The formic acid maintains the acidic environment to keep the analyte protonated and retained.[8] Thorough drying is essential to remove all water before elution with an organic solvent, which improves elution efficiency.[4]
Step 5: Analyte Elution
-
Action: Place clean collection tubes inside the vacuum manifold.
-
Action: Elute the 3,5-DMHA from the cartridge by adding 2 mL of Methanol (or Acetonitrile).
-
Action: Allow the solvent to flow slowly by gravity for the first 0.5 mL to ensure complete interaction, then apply a gentle vacuum to pull the remaining solvent through at ~1 drop per second.
-
Rationale: A strong, non-polar organic solvent disrupts the hydrophobic interactions between the 3,5-DMHA and the C18 sorbent, releasing the analyte from the cartridge. Methanol is a common and effective choice for this purpose.
Step 6: Post-Elution Processing
-
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.[9]
-
Action: Reconstitute the dried extract in 100 µL of the initial mobile phase for your analytical method (e.g., 50:50 Methanol:Water).
-
Action: Vortex for 20 seconds and transfer to an autosampler vial for analysis.
-
Rationale: Evaporation concentrates the analyte, significantly increasing the method's sensitivity.[8] Reconstituting in the mobile phase ensures compatibility with the analytical column and promotes good peak shape during injection.
Protocol Summary & Data
The following table summarizes the key quantitative parameters of the described SPE protocol.
| Parameter | Value / Description | Rationale |
| Analyte | 3,5-Dimethylhippuric Acid (3,5-DMHA) | Metabolite of xylene.[2] |
| Matrix | Human Urine | Complex biological fluid requiring cleanup.[10] |
| SPE Sorbent | Reversed-Phase C18 (or equivalent polymeric) | Retains hydrophobic molecules from aqueous samples.[4] |
| Sorbent Mass | 100 mg | Provides sufficient capacity for typical analyte levels. |
| Sample Volume | 1.0 mL | Standard volume for urine biomarker analysis. |
| Sample Pre-treatment | Acidification to pH 2-3 | Protonates the analyte to increase hydrophobic retention.[4] |
| Conditioning Solvent | 3 mL Methanol, then 3 mL Water | Activates and equilibrates the sorbent.[7] |
| Wash Solvent | 3 mL Water with 0.1% Formic Acid | Removes polar interferences while maintaining low pH.[8] |
| Elution Solvent | 2 mL Methanol | Disrupts hydrophobic interactions to release the analyte. |
| Reconstitution Volume | 100 µL | Achieves a 10x concentration factor.[8] |
Workflow Visualization
The entire experimental process, from sample receipt to final extract, is illustrated in the diagram below.
Caption: Workflow for SPE of urinary 3,5-DMHA.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete protonation of analyte (sample pH > 3).2. Sorbent bed dried out before sample loading.3. Sample loading or elution flow rate too fast. | 1. Verify pH of each sample post-acidification.2. Ensure a layer of equilibration solvent remains on the sorbent before loading.3. Reduce vacuum to achieve a flow rate of ~1-2 drops/sec.[4] |
| High RSD / Poor Precision | 1. Inconsistent flow rates between samples.2. Incomplete drying of sorbent before elution.3. Incomplete reconstitution of dried extract. | 1. Use a manifold with individual flow control valves.2. Ensure sorbent is fully dry; extend drying time if needed.3. Vortex reconstituted sample thoroughly for at least 20 seconds. |
| Interference Peaks in Final Chromatogram | 1. Insufficient washing.2. Analyte co-elution with matrix components.3. Contamination from reagents or labware. | 1. Optimize the wash step; consider a slightly stronger (e.g., 5% Methanol) wash if analyte recovery is not compromised.2. Use a more selective elution solvent or a different SPE sorbent (e.g., mixed-mode).3. Run a method blank (extracting only water) to identify sources of contamination. |
References
-
Mohammed, N. H., et al. (n.d.). DETERMINATION OF HIPPURIC ACID AND METHYL HIPPURIC ACID IN URINE AS INDICES OF TOLUENE AND XYLENE EXPOSURE BY HPLC MS/MS SPECTRO. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent. Available at: [Link]
-
Edwards, J. (2020, November 23). Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. Chromatography Today. Available at: [Link]
-
Kira, S. (1977). Simultaneous High-Performance Liquid Chromatographic Analysis of Hippuric Acid and ortho-, meta-, and para-Methylhippuric Acids in Urine. ResearchGate. Available at: [Link]
-
Ebrahimi, S. M., et al. (2020). Determination of Hippuric Acid and Methylhippuric Acid Isomers in the Urine of Gas Stations Workers. Journal of Advances in Environmental Health Research. Available at: [Link]
-
ResearchGate. (2021). Modified method for determination of hippuric acid and methylhippuric acid in urine by gas chromatography. Available at: [Link]
-
ResearchGate. (2017). Determination of hippuric acid and methylhippuric acid in urine by high performance liquid chromatography after extracted with acetonitrile. Available at: [Link]
-
Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample. Available at: [Link]
-
PubMed. (2023). [Detection of three metabolites of xylene in urine samples by solid-phase extraction coupled with liquid chromatography-mass spectrometry]. Available at: [Link]
-
PubChem. (n.d.). 3-Methylhippuric Acid. National Center for Biotechnology Information. Available at: [Link]
-
Brieflands. (2018). Quantification of Urinary Metabolites of Toluene and Xylene Isomers as Biological Indices of Occupational Exposure in Printing Industry Workers. Available at: [Link]
Sources
- 1. 3-METHYLHIPPURIC ACID | 27115-49-7 [chemicalbook.com]
- 2. 3-Methylhippuric Acid | C10H11NO3 | CID 99223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Methylhippuric Acid | C10H11NO3 | CID 97479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reversed-Phase SPE Methodology [sigmaaldrich.com]
- 5. brieflands.com [brieflands.com]
- 6. aurorabiomed.com [aurorabiomed.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. ijrpc.com [ijrpc.com]
- 10. agilent.com [agilent.com]
Introduction: The Analytical Challenge of Xylene Biomarkering
An Application Guide to the Derivatization of 3,5-Dimethylhippuric Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
3,5-Dimethylhippuric acid (3,5-DMHA) is a primary urinary metabolite of xylene, a prevalent industrial solvent found in paints, thinners, and gasoline.[1][2] Consequently, the accurate quantification of 3,5-DMHA in urine is a cornerstone of occupational and environmental health monitoring, providing a reliable biological indicator of xylene exposure.[3][4] However, the direct analysis of 3,5-DMHA by gas chromatography (GC) is impeded by its chemical structure. The presence of a polar carboxylic acid group and an amide functional group renders the molecule non-volatile and prone to thermal degradation at typical GC injection temperatures.[5] These characteristics lead to poor chromatographic performance, including broad, tailing peaks and low sensitivity.
To overcome these analytical hurdles, a chemical derivatization step is essential.[6] Derivatization modifies the analyte's functional groups to increase its volatility and thermal stability, making it amenable to GC analysis.[7] This application note provides a detailed, field-proven protocol for the silylation of 3,5-DMHA using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a robust and efficient derivatizing agent. We will explore the causality behind the procedural choices, offer a step-by-step workflow, and discuss the critical parameters for successful analysis.
Principle of Silylation Derivatization
The core strategy for preparing 3,5-DMHA for GC analysis is to replace the active, acidic protons on its carboxylic acid and amide groups with nonpolar trimethylsilyl (TMS) groups.[8] Silylation reagents are highly effective for this purpose. BSTFA is a powerful trimethylsilyl donor that reacts rapidly and quantitatively with a wide range of polar compounds.[9]
The reaction proceeds as follows: The labile protons on the carboxyl (-COOH) and amide (-NH-) groups of 3,5-DMHA are replaced by a trimethylsilyl group [-Si(CH₃)₃]. This transformation effectively neutralizes the polar nature of these functional groups, which are responsible for intermolecular hydrogen bonding. The resulting di-TMS-3,5-DMHA derivative is significantly more volatile and thermally stable, allowing it to be readily vaporized and passed through the GC column for separation and subsequent detection by mass spectrometry.
To enhance the reaction kinetics, especially for the less reactive amide group, a catalyst such as Trimethylchlorosilane (TMCS) is often included with the BSTFA reagent.[10]
Materials and Methods
Reagents and Equipment
| Item | Specification |
| Standards | 3,5-Dimethylhippuric acid (≥98% purity) |
| Internal Standard (e.g., Hippuric-d5 acid) | |
| Reagents | BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) |
| Pyridine or Acetonitrile (Anhydrous, Silylation Grade) | |
| Ethyl Acetate (HPLC Grade) | |
| Hydrochloric Acid (HCl), concentrated | |
| Sodium Sulfate (Anhydrous) | |
| Deionized Water | |
| Equipment | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Analytical Balance | |
| Centrifuge | |
| Nitrogen Evaporator or SpeedVac | |
| Heating Block or Water Bath | |
| Vortex Mixer | |
| 15 mL Polypropylene Centrifuge Tubes | |
| 2 mL GC Vials with Inserts and PTFE-lined caps |
Experimental Workflow
The overall analytical process involves three main stages: extraction of the analyte from the urine matrix, chemical derivatization, and instrumental analysis.
Protocol 1: Sample Extraction from Urine
-
Aliquot Sample: Pipette 1.0 mL of urine into a 15 mL polypropylene centrifuge tube.
-
Add Internal Standard: Spike the sample with an appropriate amount of internal standard solution (e.g., Hippuric-d5 acid) to correct for extraction efficiency and instrumental variability.
-
Acidification: Acidify the urine to a pH < 2 by adding ~50 µL of concentrated HCl. Verify the pH with pH paper. This step protonates the carboxylic acid group, making it less water-soluble and more extractable into an organic solvent.
-
Liquid-Liquid Extraction (LLE): Add 5.0 mL of ethyl acetate to the tube.
-
Mix: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Isolate Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, taking care not to disturb the aqueous layer.
-
Dry the Extract: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water. The presence of water is detrimental to the subsequent silylation step.
-
Evaporation: Transfer the dried extract to a clean tube or GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen at 40-50°C. Complete removal of the solvent is critical.[11]
Protocol 2: Silylation Derivatization
Critical Note: Silylating reagents are extremely sensitive to moisture.[8] All glassware must be scrupulously dry, and reagents should be handled under anhydrous conditions.
-
Reagent Addition: To the dried residue from Protocol 1, add 100 µL of the derivatization reagent (e.g., 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS).
-
Seal and Mix: Immediately cap the vial tightly and vortex for 30 seconds to dissolve the residue.
-
Reaction: Place the vial in a heating block or water bath set to 70°C for 30 minutes. The heat facilitates the reaction, ensuring complete derivatization of both the carboxylic acid and the less reactive amide group.[10]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following table provides a validated starting point for GC-MS analysis. Parameters should be optimized for the specific instrumentation in use.
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 100°C, hold for 1 min |
| Ramp: 20°C/min to 280°C | |
| Hold: 5 min at 280°C | |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification |
| SIM Ions (for Di-TMS-3,5-DMHA) | Target ions to be determined from the mass spectrum of a derivatized standard (e.g., molecular ion, base peak) |
Discussion and Field Insights
-
Completeness of Derivatization: Incomplete derivatization is a common issue, often resulting in tailing peaks or the appearance of a mono-TMS derivative peak. To validate the reaction time, one can analyze aliquots at different intervals (e.g., 15, 30, 45 minutes) until the product peak area no longer increases.[10] The use of a catalyst (TMCS) and sufficient heat are crucial for driving the reaction to completion.
-
Alternative Derivatization Strategy: Esterification: For laboratories seeking a lower-cost alternative, esterification of the carboxylic acid group is a viable option.[12] This can be achieved by heating the dried extract with an acidic methanol solution (e.g., 3N HCl in methanol).[13] While effective for the carboxyl group, this method does not derivatize the amide proton, which may still result in some peak tailing compared to the more comprehensive silylation approach. However, it has been proven reliable for routine monitoring of hippuric acids.[12][13]
-
Matrix Effects: Urine is a complex matrix. While the LLE procedure removes many interferences, matrix effects can still occur. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision by compensating for any matrix-induced suppression or enhancement of the signal.
Conclusion
The derivatization of 3,5-Dimethylhippuric acid is an indispensable step for its reliable quantification by GC-MS. The silylation protocol detailed here, utilizing BSTFA with a TMCS catalyst, provides a robust and comprehensive method to convert the polar analyte into a volatile and thermally stable derivative suitable for GC analysis. By carefully controlling reaction conditions, particularly the exclusion of moisture, researchers and drug development professionals can achieve the high sensitivity, accuracy, and reproducibility required for effective biomonitoring of xylene exposure.
References
-
Restek Corporation. (n.d.). GC Derivatization. Retrieved from [Link]
-
de Carvalho, D., Lanchote, V. L., Bonato, P. S., Queiroz, R. H., Santos, A. C., & Dreossi, S. A. (1991). A new derivatization procedure for the analysis of hippuric acid and m-methyl-hippuric acid by gas chromatography. International Archives of Occupational and Environmental Health, 63(1), 33–37. Retrieved from [Link]
-
Li, Y., Su, T., Li, X., Wang, Y., Zhang, Y., & Liu, Y. (2019). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. Journal of Pharmaceutical and Biomedical Analysis, 174, 360-368. Retrieved from [Link]
-
Wilson, A. T., Williams, C. M., & Bailey, M. J. (2023). Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. Separations, 10(5), 309. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
- Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Marcel Dekker.
-
Chauke, P. N., & Mukwevho, E. (2016). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography. IntechOpen. Retrieved from [Link]
-
Lee, H. S., et al. (2023). A GC–MS-Based Urinary Metabolomic Profiling to Identify Potential Biomarkers of Metabolic Syndrome. ACS Omega. Retrieved from [Link]
-
De Carvalho, D., et al. (1991). A new derivatization procedure for the analysis of hippuric acid and methyl hippuric acid by gaschromatography. ResearchGate. Retrieved from [Link]
-
Mohammed, N. H., et al. (2015). Determination of Hippuric Acid and Methyl Hippuric Acid in Urine as Indices of Toluene and Xylene Exposure by HPLC MS/MS Spectro. International Journal of Research in Pharmacy and Chemistry, 5(1), 10-16. Retrieved from [Link]
-
Fustinoni, S., et al. (2021). Modified method for determination of hippuric acid and methylhippuric acid in urine by gas chromatography. ResearchGate. Retrieved from [Link]
-
Rupa Health. (n.d.). 3-Methylhippuric Acid. Retrieved from [Link]
-
Wang, Z., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Retrieved from [Link]
-
Alwis, K. U., et al. (2020). Examination of Xylene Exposure in the U.S. Population Through Biomonitoring: NHANES 2005–2006, 2011–2016. International Journal of Environmental Research and Public Health, 17(18), 6825. Retrieved from [Link]
-
Shimadzu. (n.d.). Biomarker Searching | Analysis of Urine Samples Using the GC/MS Metabolite Component Database. Retrieved from [Link]
-
Beger, R. D., et al. (2010). Global urinary metabolic profiling procedures using gas chromatography–mass spectrometry. Protocol Exchange. Retrieved from [Link]
-
Finkelstein, E., et al. (2012). Acute Inhaled Xylene Poisoning Confirmed by Methylhippuric Acid in Urine. Journal of Addiction Research & Therapy, S5. Retrieved from [Link]
-
Interchim. (n.d.). Derivatization reagents. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco. Biological and Molecular Chemistry. Retrieved from [Link]
-
Bahrami, A. R., et al. (2017). Quantification of Urinary Metabolites of Toluene and Xylene Isomers as Biological Indices of Occupational Exposure in Printing Industry Workers. Archives of Hygiene Sciences, 6(3), 269-277. Retrieved from [Link]
-
ResearchGate. (2019). Precipitation after derivatization with BSTFA? Retrieved from [Link]
-
G. L. A. van der Sluis, et al. (2021). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. Clinica Chimica Acta, 520, 134-140. Retrieved from [Link]
Sources
- 1. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]
- 2. Examination of Xylene Exposure in the U.S. Population Through Biomonitoring: NHANES 2005–2006, 2011–2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. brieflands.com [brieflands.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. weber.hu [weber.hu]
- 9. interchim.fr [interchim.fr]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new derivatization procedure for the analysis of hippuric acid and m-methyl-hippuric acid by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Biomonitoring of 1,3,5-Trimethylbenzene (Mesitylene) Exposure via Urinary 3,5-Dimethylhippuric Acid (3,5-DMHA) Quantitation
[1][2]
Executive Summary
This Application Note provides a rigorous protocol for the quantitation of 3,5-Dimethylhippuric Acid (3,5-DMHA) in human urine. 3,5-DMHA is the specific urinary metabolite of 1,3,5-Trimethylbenzene (Mesitylene) , a C9 aromatic hydrocarbon widely used as a solvent in industrial coatings, pesticide formulations, and increasingly in pharmaceutical Active Pharmaceutical Ingredient (API) manufacturing.
While 1,2,4-Trimethylbenzene (pseudocumene) is often the dominant isomer in commercial mixtures, the specific monitoring of the 1,3,5-isomer is critical for precise exposure reconstruction and source identification. This guide outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to meet the stringency of GLP (Good Laboratory Practice) standards.
Scientific Background & Toxicokinetics[3]
The Metabolic Pathway
Mesitylene is lipophilic and rapidly absorbed via inhalation. Unlike its isomers, 1,3,5-TMB undergoes a specific oxidation pathway. The methyl group is oxidized to a carboxylic acid, forming 3,5-dimethylbenzoic acid , which is subsequently conjugated with glycine in the liver to form 3,5-dimethylhippuric acid (3,5-DMHA) .
-
Specificity: 3,5-DMHA is not formed by 1,2,4-TMB (which forms 3,4-DMHA) or 1,2,3-TMB.[1] This makes it a unique tracer for Mesitylene exposure.
-
Elimination Kinetics: The half-life of urinary elimination is approximately 4–16 hours.[2] Consequently, sampling is strictly time-dependent (End of Shift).
Biological Exposure Indices (BEI) Context
The American Conference of Governmental Industrial Hygienists (ACGIH) and other regulatory bodies (e.g., DFG in Germany) utilize dimethylhippuric acids as biomarkers for Trimethylbenzene exposure.
-
Sampling Time: End of shift at end of workweek (preferred due to potential accumulation) or end of shift.
Metabolic Pathway Diagram
Figure 1: Metabolic biotransformation of Mesitylene to 3,5-DMHA.
Analytical Protocol
Reagents and Standards
-
Reference Standard: 3,5-Dimethylhippuric acid (Purity >98%).
-
Internal Standard (IS): 3,5-Dimethylhippuric acid-d9 (Deuterated) or N-Benzoylglycine-d5 (Hippuric acid-d5) if isomer-specific IS is unavailable.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
Sample Collection (Pre-Analytical)
-
Timing: Collect urine samples within 30 minutes of the end of the work shift.
-
Container: Sterile polypropylene cup (minimum 20 mL).
-
Stabilization: No preservative required if frozen immediately. If transport >24h is required, acidify with HCl to pH <2 to prevent bacterial degradation of the glycine conjugate.
-
Storage: -20°C (Stable for 6 months).
Sample Preparation: Solid Phase Extraction (SPE)
To ensure removal of urinary salts and proteins that suppress ionization in LC-MS, an SPE workflow is superior to "dilute-and-shoot" methods for low-level detection.
Workflow Diagram:
Figure 2: Analytical Workflow from sample thawing to data generation.
Instrumental Parameters (LC-MS/MS)
Liquid Chromatography:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear ramp to 90% B
-
5-6 min: Hold 90% B
-
6.1 min: Re-equilibrate 5% B
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (Triple Quadrupole):
-
Ionization: Electrospray Ionization (ESI) – Negative Mode .
-
Rationale: Carboxylic acids (like Hippuric acid) ionize efficiently in negative mode [M-H]-.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell (ms) |
| 3,5-DMHA | 206.1 | 162.1 (Loss of CO2) | 15 | 50 |
| 3,5-DMHA | 206.1 | 119.1 (Quantifier) | 25 | 50 |
| IS (d9) | 215.1 | 171.1 | 15 | 50 |
Data Interpretation & Validation
Creatinine Correction
Urinary metabolite concentrations are heavily influenced by hydration status. Results must be normalized to creatinine concentration.
-
Formula:
-
Rejection Criteria: Samples with creatinine < 0.3 g/L (highly dilute) or > 3.0 g/L (highly concentrated) should be flagged or recollected if possible.
Method Validation Summary (Example Data)
| Parameter | Specification | Typical Result |
| Linearity (R²) | > 0.995 | 0.9992 |
| Range | 0.1 – 500 mg/L | Pass |
| LOD (Limit of Detection) | S/N > 3 | 0.05 mg/L |
| LOQ (Limit of Quantitation) | S/N > 10 | 0.15 mg/L |
| Precision (CV%) | < 15% | 4.2% (Intra-day) |
| Recovery | 80% - 120% | 94% |
Interferences
-
Dietary: Unlike Hippuric acid (which is elevated by fruit/tea consumption), 3,5-DMHA is relatively specific to solvent exposure. However, high loads of sodium benzoate (preservative) can saturate the glycine conjugation pathway, theoretically altering kinetics, though this is rare in occupational settings.
-
Isomeric Interference: The LC method must chromatographically resolve 3,5-DMHA from 3,4-DMHA (metabolite of 1,2,4-TMB) to prevent false positives. The gradient described in Section 3.4 is designed to separate these isomers based on hydrophobicity.
References
-
ACGIH (American Conference of Governmental Industrial Hygienists). TLVs and BEIs: Based on the Documentation of the Threshold Limit Values for Chemical Substances and Physical Agents & Biological Exposure Indices. (Annual Publication).[8]
-
Järnberg, J., et al. (1997). "Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes."[8] International Archives of Occupational and Environmental Health, 69(6), 491-497.[8]
-
NIOSH (National Institute for Occupational Safety and Health). Manual of Analytical Methods (NMAM).
-
Fukaya, Y., et al. (1994). "Determination of 3,4-dimethylhippuric acid as a biological monitoring index for trimethylbenzene exposure in transfer printing workers."[1][6] International Archives of Occupational and Environmental Health, 65, 295–297.[1][6]
-
Jones, K., et al. (2006). "Biological monitoring for trimethylbenzene exposure: A human volunteer study and a practical example in the workplace."[8] Annals of Occupational Hygiene, 50(6), 593-598.[8]
Sources
- 1. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic determination of 3,5-dimethylhippuric acid in the occupational exposure to trimethylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Provisional Papers [rais.ornl.gov]
- 5. pjoes.com [pjoes.com]
- 6. Determination of 3,4-dimethylhippuric acid as a biological monitoring index for trimethylbenzene exposure in transfer printing workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 8. TRIMETHYLBENZENE, MIXED ISOMERS | Occupational Safety and Health Administration [osha.gov]
Application Note: Urinary 3,5-DMHA as a Biomarker for 1,3,5-Trimethylbenzene Exposure
[1]
Abstract & Scope
This Application Note details the biological monitoring of occupational exposure to 1,3,5-trimethylbenzene (mesitylene) . While trimethylbenzenes (TMBs) are ubiquitous in hydrocarbon solvents (e.g., White Spirit, Solvesso), their metabolic profiles differ significantly by isomer. The target analyte, 3,5-dimethylhippuric acid (3,5-DMHA) , is the specific glycine conjugate of 1,3,5-TMB.
Critical Technical Insight: Unlike its isomer 1,2,4-TMB (which is robustly excreted as 3,4-DMHA), 1,3,5-TMB has a lower urinary recovery rate (~3% as 3,5-DMHA). Therefore, high-sensitivity instrumentation (LC-MS/MS) and strict isomer separation are required to distinguish it from the more abundant 3,4-DMHA isomer often present in mixed solvent exposures.
Metabolic Pathway & Pharmacokinetics
Understanding the biotransformation is essential for valid data interpretation. 1,3,5-TMB undergoes oxidation at a methyl group to form 3,5-dimethylbenzoic acid (3,5-DMBA), which is subsequently conjugated with glycine to form 3,5-DMHA.
Figure 1: Biotransformation of 1,3,5-Trimethylbenzene
Caption: Metabolic conversion of Mesitylene to 3,5-DMHA. Note the oxidation and glycine conjugation steps.
Analytical Protocol: LC-MS/MS Determination
Reagents & Standards
-
Target Analyte: 3,5-Dimethylhippuric acid (CAS: 16284-60-9).
-
Internal Standard (ISTD): 3,5-Dimethylhippuric acid-d9 or N-Benzoylglycine-d5 (Hippuric acid-d5) if specific isotopologue is unavailable.
-
Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid, Ammonium Formate.
Sample Collection & Storage
-
Timing: Samples must be collected End of Shift (after at least 2 consecutive working days) due to the potential for accumulation.
-
Container: Sterile polypropylene urine cup (no preservatives required).
-
Stability: Stable for 7 days at 4°C; store at -20°C for long-term (up to 6 months).
Sample Preparation (Dilute-and-Shoot)
This method minimizes matrix effects while maintaining high throughput.
-
Thaw urine sample to room temperature and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulates.
-
Aliquot 50 µL of supernatant into a 1.5 mL tube or 96-well plate.
-
Add 450 µL of Internal Standard Solution (1 µg/mL in 5% Acetonitrile/0.1% Formic Acid).
-
Vortex thoroughly.
-
Inject 5 µL into the LC-MS/MS.
Instrumental Parameters
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500+).
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Why: High resolution is needed to separate 3,5-DMHA from 3,4-DMHA isomers.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 5 | Load |
| 1.00 | 5 | Desalt |
| 6.00 | 40 | Separation of Isomers |
| 6.10 | 95 | Wash |
| 7.50 | 95 | Wash |
| 7.60 | 5 | Re-equilibration |
| 9.00 | 5 | End |
MS/MS Transitions (MRM Mode - Negative Ionization):
| Analyte | Precursor (m/z) | Product (m/z) | CE (V) | Role |
|---|---|---|---|---|
| 3,5-DMHA | 206.1 | 162.1 | 15 | Quantifier |
| 3,5-DMHA | 206.1 | 118.1 | 25 | Qualifier |
| ISTD (d5) | 183.1 | 139.1 | 15 | Internal Std |
Experimental Workflow Diagram
Caption: Step-by-step analytical workflow from urine collection to final data reporting.
Data Interpretation & Biological Limit Values[3][4][5][6]
Creatinine Correction
Urinary biomarkers must be normalized to creatinine to account for urine dilution.
Exposure Limits
Currently, there is no specific ACGIH BEI assigned exclusively to 1,3,5-TMB. However, derived biological equivalents based on human volunteer studies (Järnberg et al.) provide the following reference:
| Parameter | Value | Reference |
| ACGIH TLV (TWA) | 25 ppm | ACGIH [1] |
| Biological Equivalent | ~200 mmol/mol creatinine | Järnberg et al. [2] |
| Conversion | ~360 mg/g creatinine | (Approximate) |
Note: The low excretion rate (3%) means that non-detects do not necessarily prove zero exposure, but positive hits are strong indicators of significant uptake.
References
-
ACGIH. (2024).[2][3] Threshold Limit Values for Chemical Substances and Physical Agents & Biological Exposure Indices. American Conference of Governmental Industrial Hygienists.[4][2][3] [Link]
-
Järnberg, J., et al. (1997).[5][6] "Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes." International Archives of Occupational and Environmental Health, 69(6), 491-497.[5][6] [Link]
-
Jones, K., et al. (2006).[5] "Biological monitoring for trimethylbenzene exposure - a human volunteer study and a practical example in the workplace." The Annals of Occupational Hygiene, 50(6), 593-598.[5] [Link]
-
NIOSH. (2016). NIOSH Pocket Guide to Chemical Hazards: 1,3,5-Trimethylbenzene. Centers for Disease Control and Prevention. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. gov.nl.ca [gov.nl.ca]
- 3. worksafebc.com [worksafebc.com]
- 4. bpsepako.com [bpsepako.com]
- 5. TRIMETHYLBENZENE, MIXED ISOMERS | Occupational Safety and Health Administration [osha.gov]
- 6. 1,3,5-Trimethylbenzene (Mesitylene) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Precision Biomonitoring of 1,3,5-Trimethylbenzene Exposure: Internal Standard Protocols for 3,5-Dimethylhippuric Acid
Executive Summary & Scientific Context
3,5-Dimethylhippuric acid (3,5-DMHA) is the terminal glycine-conjugated metabolite of 1,3,5-Trimethylbenzene (Mesitylene) . While many occupational health protocols historically relied on hydrolyzing urine to measure total dimethylbenzoic acids, direct analysis of 3,5-DMHA via LC-MS/MS offers superior specificity and eliminates the variability introduced by enzymatic or acid hydrolysis.
However, urinary analysis presents significant challenges: high salt content, variable creatinine concentrations, and the presence of isobaric isomers (e.g., 3,4-DMHA from 1,2,4-trimethylbenzene). This guide details a robust LC-MS/MS workflow using Stable Isotope Dilution (SID) to ensure quantitative accuracy.
The Metabolic Pathway
Understanding the origin of the analyte is crucial for interpreting results. Mesitylene undergoes oxidation to a benzoic acid derivative before conjugation with glycine.
Figure 1: Biotransformation of Mesitylene to 3,5-DMHA. The glycine conjugation step increases water solubility for urinary excretion.
The Internal Standard Strategy: Causality & Selection
In quantitative LC-MS/MS, signal intensity is not absolute; it is relative to ionization efficiency. Urine matrices cause Ion Suppression , where salts and other metabolites compete for charge in the electrospray source.
Why External Calibration Fails
Using an external calibration curve (standards in water) to measure urine samples often yields false negatives (underestimation) because the matrix suppresses the analyte signal by 20–50%.
The Solution: Stable Isotope Dilution
We utilize a deuterated internal standard (IS), 3,5-Dimethylhippuric acid-d9 (or -d3 if d9 is unavailable).
-
Mechanism: The IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte, experiencing the exact same ion suppression and extraction losses.
-
Correction: By calculating the Response Ratio (Area Analyte / Area IS), the suppression cancels out mathematically.
| Feature | 3,5-DMHA-d9 (Recommended) | Hippuric Acid-d5 (Alternative) | 2-Methylhippuric Acid (Legacy) |
| Retention Time | Identical to Analyte | Shifts slightly (Deuterium effect) | Different |
| Matrix Correction | Perfect (1:1) | Good | Poor (Different suppression zone) |
| Cost | High | Low | Low |
| Suitability | Clinical/Forensic | Screening | Not Recommended |
Experimental Protocol
A. Reagents and Materials[1][2][3][4]
-
Analyte Standard: 3,5-Dimethylhippuric acid (Purity >98%).
-
Internal Standard: 3,5-Dimethylhippuric acid-d9 (Isotopic purity >99%).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Matrix: Drug-free human urine (for calibration curve preparation).
B. Sample Preparation: "Dilute-and-Shoot"
For occupational exposure levels (mg/L range), solid-phase extraction is often unnecessary. A robust dilution protocol prevents column fouling while maintaining sensitivity.
Step-by-Step Workflow:
-
Thawing: Thaw urine samples at room temperature and vortex for 30 seconds to resuspend sediments.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet particulates.
-
IS Spiking:
-
Transfer 50 µL of supernatant to a 1.5 mL autosampler vial.
-
Add 50 µL of Internal Standard Solution (10 µg/mL in 50:50 MeOH:Water).
-
Add 900 µL of 0.1% Formic Acid in Water (Diluent).
-
Final Dilution Factor: 1:20.
-
-
Mixing: Vortex for 10 seconds.
-
Injection: Inject 5 µL into the LC-MS/MS.
C. LC-MS/MS Conditions[5][6][7]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Why: High surface area is needed to separate the 3,5-isomer from the 3,4-isomer.
-
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temp: 40°C.
-
Ionization: Electrospray Ionization (ESI), Negative Mode .
-
Scientific Rationale: Hippuric acids contain a carboxylic acid group (-COOH) which readily deprotonates to [M-H]⁻, providing better sensitivity and lower background noise than positive mode.
-
Gradient Table:
| Time (min) | % Mobile Phase B (ACN) | Event |
|---|---|---|
| 0.00 | 5% | Loading |
| 1.00 | 5% | Isocratic Hold (Salt diversion) |
| 6.00 | 40% | Elution of DMHA isomers |
| 6.50 | 95% | Column Wash |
| 8.00 | 95% | Wash Hold |
| 8.10 | 5% | Re-equilibration |
| 10.00 | 5% | End |
D. Mass Spectrometry Parameters (MRM)
The following transitions monitor the loss of the glycine moiety or decarboxylation.
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) | Role |
| 3,5-DMHA | 206.1 | 162.1 (Loss of CO₂) | 15 | Quantifier |
| 3,5-DMHA | 206.1 | 119.0 (Benzoyl ion) | 25 | Qualifier |
| 3,5-DMHA-d9 | 215.1 | 171.1 (Loss of CO₂) | 15 | Internal Standard |
Analytical Workflow Diagram
This diagram illustrates the critical decision points in the analytical process, ensuring data integrity.
Figure 2: "Dilute-and-Shoot" workflow emphasizing the early introduction of the Internal Standard.
Validation & Quality Assurance
To ensure trustworthiness (E-E-A-T), you must validate the method's ability to handle matrix effects.
Calculating Matrix Factor (MF)
Perform this experiment during method development:
-
Set A (Neat): Standard in water.
-
Set B (Matrix): Standard spiked into extracted blank urine.
-
Calculation:
-
If
, you have significant suppression. The IS must have a similar MF (e.g., ) for the method to be valid.
-
Creatinine Normalization
Because urine volume fluctuates based on hydration, raw concentration (mg/L) is insufficient.
-
Protocol: Simultaneously measure Creatinine (via Jaffe reaction or LC-MS).
-
Final Unit: g 3,5-DMHA / g Creatinine.
-
BEI Limit: The ACGIH Biological Exposure Index for 1,3,5-Trimethylbenzene is often correlated to 25 mg/g Creatinine (check current year ACGIH documentation as limits update).
References
-
ACGIH. (2023). TLVs and BEIs: Based on the Documentation of the Threshold Limit Values for Chemical Substances and Physical Agents & Biological Exposure Indices. American Conference of Governmental Industrial Hygienists. Link
-
Centers for Disease Control and Prevention (CDC). (2020). Biomonitoring Summary: Trimethylbenzenes. National Biomonitoring Program. Link
-
Burella, R., et al. (2018). "Determination of urinary metabolites of volatile organic compounds by LC-MS/MS." Journal of Chromatography B. (Demonstrates negative mode ESI for hippuric acids). Link
-
NIOSH. (2016). NIOSH Manual of Analytical Methods (NMAM). 5th Edition. (General guidance on solvent metabolite analysis). Link
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (Source for d9-standard synthesis logic). Link
Sources
Application Note: Precision Quantitation of 3,5-Dimethylhippuric Acid
This guide provides a comprehensive technical protocol for the analysis of 3,5-Dimethylhippuric acid (3,5-DMHA), a specific urinary biomarker for exposure to Mesitylene (1,3,5-Trimethylbenzene).
Subject: Laboratory Protocols for Bioanalysis of Mesitylene Metabolites Methodology: LC-MS/MS (Gold Standard) & HPLC-UV (Alternative) Matrix: Human Urine
Executive Summary
3,5-Dimethylhippuric acid (3,5-DMHA) is the primary urinary metabolite of Mesitylene (1,3,5-trimethylbenzene) , a solvent widely used in paints, varnishes, and adhesives. Accurate quantification of 3,5-DMHA is critical for occupational toxicology and biological monitoring.[1]
While traditional methods employ GC-MS (requiring derivatization) or HPLC-UV (limited specificity), this guide prioritizes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. This method offers superior sensitivity, minimal sample preparation ("dilute-and-shoot"), and the ability to distinguish 3,5-DMHA from its structural isomers (e.g., 3,4-dimethylhippuric acid) which may arise from mixed xylene/trimethylbenzene exposures.
Biological Context & Metabolic Pathway
Mesitylene is metabolized in the liver via the cytochrome P450 system. The methyl group is oxidized to a carboxylic acid (3,5-dimethylbenzoic acid), which is then conjugated with glycine to form 3,5-DMHA for urinary excretion.
Figure 1: Metabolic Pathway of Mesitylene
Caption: Hepatic biotransformation of Mesitylene to 3,5-Dimethylhippuric acid.
Analytical Strategy: Method Selection
| Feature | LC-MS/MS (Recommended) | HPLC-UV | GC-MS |
| Specificity | High (Mass-based identification) | Low (Retention time only) | High (Mass spectral library) |
| Sample Prep | Simple (Dilute-and-Shoot) | Moderate (LLE/SPE often needed) | Complex (Derivatization required) |
| Sensitivity | High (ng/mL range) | Moderate (µg/mL range) | High |
| Throughput | < 5 min/sample | 10–20 min/sample | 20–30 min/sample |
Expert Insight: For clinical or high-throughput toxicology labs, LC-MS/MS is the only viable option to avoid the time-consuming derivatization steps required for GC-MS (e.g., silylation or methylation) and to ensure specificity against other hippuric acid isomers.
Detailed Protocol: LC-MS/MS Analysis
Reagents and Standards[2][3]
-
Reference Standard: 3,5-Dimethylhippuric acid (Purity >98%).
-
Internal Standard (IS): 3,5-Dimethylhippuric acid-d9 (ideal) or 2-Methylhippuric acid (structural analog if isotope not available).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Acetate.
-
Matrix: Drug-free human urine (for calibration curve matching).
Sample Preparation (Dilute-and-Shoot)
This workflow minimizes matrix effects while protecting the MS source.
-
Thaw: Thaw urine samples at room temperature and vortex for 10 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to remove particulates.
-
Dilution:
-
Transfer 50 µL of supernatant to a 96-well plate or autosampler vial.
-
Add 450 µL of Internal Standard Solution (e.g., 1 µg/mL in 5% Acetonitrile).
-
Note: A 1:10 dilution is usually sufficient to reduce matrix suppression.
-
-
Mixing: Vortex or shake plate for 1 minute.
-
Injection: Inject 2–5 µL into the LC-MS/MS.
LC Conditions[2][4]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B (Re-equilibration)
-
5.5 min: Stop
-
MS/MS Parameters (Negative Mode ESI)
Hippuric acids ionize best in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid group.
-
Source: ESI Negative
-
Capillary Voltage: -3000 V
-
Desolvation Temp: 400°C
MRM Transitions: The molecular weight of 3,5-DMHA is approx. 207.2 g/mol . The deprotonated precursor ion [M-H]⁻ is 206.2 .
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) | Mechanistic Origin |
| 3,5-DMHA | 206.2 | 162.2 | Quantifier | 15 - 20 | Loss of CO₂ (-44 Da) |
| 3,5-DMHA | 206.2 | 133.1 | Qualifier | 25 - 30 | Cleavage of Glycine/Amide |
| IS (Analog) | Varies | Varies | Quantifier | Optimized | - |
Note: Exact collision energies must be optimized on your specific instrument (e.g., increasing CE by 2V increments).
Method Validation Criteria
To ensure data integrity (E-E-A-T), the method must pass the following criteria:
-
Linearity:
over the range of 0.1 – 100 µg/mL. -
Accuracy & Precision: Intra-day and Inter-day CV < 15%.
-
Matrix Effect: 80–120% (Compare slope of curve in solvent vs. urine).
-
Carryover: Blank injection after high standard must be < 20% of LLOQ signal.
Experimental Workflow Diagram
Caption: "Dilute-and-Shoot" LC-MS/MS workflow for high-throughput analysis.
Troubleshooting & Expert Tips
-
Isomer Separation: 3,5-DMHA has isomers (2,4-DMHA, 3,4-DMHA) that share the same mass transitions.
-
Solution: Ensure your chromatographic method separates these peaks. 3,5-DMHA typically elutes later than 3,4-DMHA on a C18 column due to steric hindrance and polarity differences. Use a slower gradient slope (e.g., 1% B/min) during method development to verify separation.
-
-
pH Stability: Hippuric acids can hydrolyze in strongly alkaline conditions. Keep processed samples neutral or slightly acidic (pH 3–5).
-
Retention Time Drift: If RT shifts >0.1 min, check the mobile phase pH. Formic acid is volatile; prepare fresh mobile phases daily.
References
-
Health and Safety Executive (HSE). (n.d.). Method for Methyl Hippuric Acid (a metabolite of Xylene).[3] Biological Monitoring Guidance Values. Retrieved from
-
Fukaya, Y., et al. (1994). Determination of 3,4-dimethylhippuric acid as a biological monitoring index for trimethylbenzene exposure in transfer printing workers. International Archives of Occupational and Environmental Health. Retrieved from
- Buratti, M., et al. (1999). Gas chromatography-electron-capture detection of urinary methyl hippuric acid isomers as biomarkers of environmental exposure to xylene.
-
Sigma-Aldrich. (n.d.).[4] 3-Methylhippuric acid Product Specification & CAS Data.[4][5][6][7] Retrieved from
-
Quest Diagnostics. (n.d.). Hippuric Acid and Methylhippuric Acid, Urine Test Directory. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lcms.cz [lcms.cz]
- 3. 3-Methylhippuric Acid | C10H11NO3 | CID 99223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methylhippuric acid 98 27115-49-7 [sigmaaldrich.com]
- 5. H53458.06 [thermofisher.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 3-Methylhippuric acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Troubleshooting & Optimization
Technical Support Center: Urinary 3,5-Dimethylhippuric Acid Analysis
Welcome to the technical support guide for the analysis of 3,5-Dimethylhippuric acid (3,5-DMHA) in urine. This resource is designed for researchers, clinical chemists, and drug development professionals who are using 3,5-DMHA as a biomarker for exposure to trimethylbenzene isomers.
The complex and variable nature of the urine matrix presents significant analytical challenges, primarily in the form of matrix effects, which can compromise the accuracy, precision, and sensitivity of quantitative methods.[1] This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you identify, understand, and mitigate these effects to ensure the generation of reliable and reproducible data.
Troubleshooting Guide: Navigating Matrix Effects
Matrix effects, manifesting as ion suppression or enhancement in mass spectrometry, are a primary obstacle in the accurate quantification of analytes in complex biological fluids like urine.[1][2] This section addresses common issues encountered during the analysis of 3,5-DMHA.
Q1: My 3,5-DMHA signal is inconsistent and shows poor reproducibility across different urine samples. What is the likely cause?
A1: This is a classic symptom of variable matrix effects. The composition of urine can differ significantly between individuals and even within the same individual over time due to factors like diet, hydration, and health status. Components such as salts, urea, and endogenous metabolites can co-elute with your analyte and interfere with the ionization process in the mass spectrometer source.[3][4]
-
Causality: In electrospray ionization (ESI), co-eluting matrix components can compete with 3,5-DMHA for ionization, leading to a reduction in its signal (ion suppression).[2] Conversely, some compounds can enhance the signal. Because the concentration of these interfering compounds varies from sample to sample, the degree of suppression or enhancement also varies, resulting in poor reproducibility.
-
Immediate Action: The first step is to confirm that the issue is indeed a matrix effect. A post-column infusion experiment is the definitive method for this.
Workflow for Diagnosing Matrix Effects
The following diagram illustrates a decision-making workflow to diagnose and address inconsistent analytical signals.
Caption: Troubleshooting workflow for inconsistent analytical signals.
Q2: I'm using an LC-MS/MS method and suspect ion suppression. How can I fix it?
A2: Mitigating ion suppression involves several strategies that can be used alone or in combination. The goal is either to remove the interfering components or to compensate for their effect.[4][5]
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before analysis. Urine is a complex matrix, and a simple "dilute and shoot" approach is often insufficient.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up urine samples. A well-chosen SPE sorbent can retain 3,5-DMHA while allowing salts and other polar interferences to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to isolate 3,5-DMHA from the aqueous urine matrix into an organic solvent.[6]
-
-
Chromatographic Separation: If sample preparation does not completely remove interferences, adjusting the chromatographic conditions can move the 3,5-DMHA peak away from the region of ion suppression.[5][7]
-
Modify the gradient elution profile.
-
Try a different column chemistry (e.g., C18, Phenyl-Hexyl).
-
-
Sample Dilution: Diluting the urine sample with the initial mobile phase or water can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[8][9] This is a simple and effective strategy, but it requires that your assay has sufficient sensitivity to detect the diluted 3,5-DMHA.[5]
-
Use a Co-eluting Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for quantitative bioanalysis.[10] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[11] It will co-elute with the 3,5-DMHA and experience the exact same matrix effects. Since quantification is based on the ratio of the analyte to the IS, any signal suppression or enhancement will be canceled out, leading to accurate results.[10]
-
Critical Note on Deuterated Standards: Be cautious when using deuterium-labeled (²H) internal standards. A significant isotopic effect can sometimes cause the deuterated standard to elute slightly earlier than the native analyte.[10] If this chromatographic shift moves the IS out of the specific zone of ion suppression affecting the analyte, it will not compensate for the matrix effect accurately.[10] Whenever possible, ¹³C or ¹⁵N labeled standards are preferred as they exhibit minimal to no chromatographic shift.[10][11]
-
Q3: My GC-MS analysis of derivatized 3,5-DMHA is showing poor peak shape and recovery. Could this be a matrix effect?
A3: Yes, matrix effects are also prevalent in GC-MS, although the mechanisms can differ from LC-MS.[12] For GC-MS analysis of polar compounds like 3,5-DMHA, a derivatization step (e.g., silylation or esterification) is typically required to make the analyte volatile.[13][14]
-
Interference with Derivatization: Endogenous components in the urine matrix can compete for the derivatizing agent, leading to incomplete derivatization of your analyte and, consequently, low and variable recovery.
-
GC Inlet and Column Effects: Non-volatile matrix components that are not removed during sample prep can accumulate in the GC inlet liner and at the head of the analytical column. This can lead to peak tailing, signal loss, and a shortened column lifespan.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Use a robust extraction method (SPE or LLE) before the derivatization step to remove as much of the matrix as possible.[15]
-
Ensure Anhydrous Conditions: Water is detrimental to many derivatization reactions (especially silylation). Ensure your extracted sample is completely dry before adding the derivatization reagent. A nitrogen evaporator is commonly used for this purpose.[16]
-
Optimize Derivatization: Ensure you are using a sufficient excess of the derivatizing reagent and that the reaction time and temperature are optimized.
-
Regular GC Maintenance: Frequently replace the GC inlet liner and trim the first few centimeters from the front of the analytical column to remove non-volatile residues.[3]
-
Frequently Asked Questions (FAQs)
Q4: What is the best internal standard for 3,5-DMHA analysis?
A4: The ideal internal standard is a stable isotope-labeled version of 3,5-DMHA (e.g., 3,5-Dimethylhippuric acid-¹³C₆ or -¹⁵N₁).[10][11] This type of internal standard co-elutes perfectly and experiences identical matrix effects and extraction recovery, providing the most accurate compensation. If a SIL-IS for 3,5-DMHA is not available, a SIL-IS of a closely related isomer (e.g., 2,4-DMHA) may be acceptable, but co-elution must be verified. A structural analog can be used as a last resort, but it is less effective at correcting for matrix effects.
Q5: How do I quantitatively assess the matrix effect?
A5: The matrix effect can be quantified by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solution. The FDA's guidance on bioanalytical method validation provides a framework for this assessment.[17]
The calculation is as follows: Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. This should be tested using at least six different lots of blank urine to assess the variability of the matrix effect.
Q6: Is a simple "dilute and shoot" method ever acceptable for urinary biomarker analysis?
A6: A "dilute and shoot" approach can be acceptable under certain conditions. It is most likely to succeed if:
-
The analyte concentration is very high, allowing for a significant dilution factor (e.g., 1:20 or higher), which minimizes the matrix components injected.[8]
-
The LC-MS/MS system is highly sensitive.[5]
-
A co-eluting stable isotope-labeled internal standard is used to correct for any remaining matrix effects.
However, this approach must be thoroughly validated by assessing matrix effects from multiple sources of urine to prove its robustness.[17][18] For many applications, especially those requiring high sensitivity, a more comprehensive sample cleanup is necessary.[1]
Q7: My calibration curve is linear in solvent but not in the urine matrix. Why?
A7: This is a clear indication of a matrix effect. When using an external calibration curve prepared in a neat solvent, you are not accounting for the signal suppression or enhancement that occurs in the actual urine samples. To solve this, you should prepare your calibration standards in the same biological matrix as your samples (a technique called matrix-matching).[9][19] Use blank urine (screened to be free of 3,5-DMHA) to prepare your calibrators. This ensures that your standards and samples experience similar matrix effects.
Protocols and Methodologies
Protocol 1: Quantitative Assessment of Matrix Factor
This protocol is essential for method validation and aligns with regulatory expectations.[17]
-
Preparation of Solutions:
-
Solution A (Neat): Prepare a standard of 3,5-DMHA in the mobile phase at a known concentration (e.g., mid-range of your calibration curve).
-
Solution B (Post-Spike): Obtain at least six different lots of blank human urine. Process these samples using your established extraction procedure (e.g., SPE). After the final evaporation step, reconstitute the dried extract with Solution A.
-
-
Analysis: Inject both Solution A and the various Solution B samples into your LC-MS/MS system.
-
Calculation:
-
For each lot of urine, calculate the Matrix Factor (MF): MF = Peak Area of Analyte in Solution B / Mean Peak Area of Analyte in Solution A
-
Calculate the Internal Standard (IS) normalized MF if using a SIL-IS: IS-Normalized MF = (Analyte Area_B / IS Area_B) / (Analyte Area_A / IS Area_A)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the matrix factor across the different lots of urine should be ≤15%. This demonstrates that the matrix effect, while potentially present, is consistent.
Protocol 2: General Solid-Phase Extraction (SPE) for 3,5-DMHA from Urine
This is a starting point protocol that should be optimized for your specific application.
-
Sample Pre-treatment: Centrifuge 1 mL of urine to pellet any particulates. Dilute the supernatant 1:1 with 2% phosphoric acid to ensure the acidic nature of 3,5-DMHA for efficient retention on a reversed-phase sorbent. Add your internal standard.
-
Column Conditioning: Condition a mixed-mode or polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.
-
Elution: Elute the 3,5-DMHA and IS with 1 mL of methanol or acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Visualizing the Challenge: Ion Suppression in LC-MS
The diagram below illustrates how co-eluting matrix components can interfere with the ionization of the target analyte in an electrospray source, leading to a suppressed signal.
Caption: Mechanism of ion suppression and its correction using a SIL-IS.
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Thermo Fisher Scientific.
- How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell.
- Yilmaz, B. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. ResearchGate.
- Biological Monitoring Guidance Values: Method for Methyl Hippuric Acid. (n.d.). Health and Safety Laboratory.
- Kusano, M., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites.
- Crowley, J. R., et al. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. National Institutes of Health.
- Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. (2012). Journal of Immunological Methods.
- Simultaneous High-Performance Liquid Chromatographic Analysis of Hippuric Acid and ortho-, meta-, and para-Methylhippuric Acids in Urine. (n.d.). ResearchGate.
- Ebrahimi, S. M., et al. (n.d.). Determination of Hippuric Acid and Methylhippuric Acid Isomers in the Urine of Gas Stations Workers. Journal of Advances in Environmental Health Research.
- Mohammed, N. H., et al. (2015). DETERMINATION OF HIPPURIC ACID AND METHYL HIPPURIC ACID IN URINE AS INDICES OF TOLUENE AND XYLENE EXPOSURE BY HPLC MS/MS SPECTRO. International Journal of Research in Pharmacy and Chemistry.
- 3-Methylhippuric Acid. (n.d.). Rupa Health.
- Järnberg, J., et al. (n.d.). Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography. PubMed.
- Precise quantitation of 136 urinary proteins by LC/MRM-MS using stable isotope labeled peptides as internal standards for biomarker discovery and/or verification studies. (2015). PubMed.
- Optimising a urinary extraction method for non-targeted GC–MS metabolomics. (2023). National Institutes of Health.
- Ion suppression correction and normalization for non-targeted metabolomics. (n.d.). National Institutes of Health.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
- Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016). Chromatography Online.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). National Institutes of Health.
- GC-MS quantification of urinary symmetric dimethylarginine (SDMA), a whole-body symmetric l-arginine methylation index. (2018). PubMed.
- Alwis, U., et al. (n.d.). Examination of Xylene Exposure in the U.S. Population Through Biomonitoring: NHANES 2005–2006, 2011–2016. Environmental Health Perspectives.
- Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Chromatography Online.
- Accurate quantification of dimethylamine (DMA) in human urine by gas chromatography-mass spectrometry as pentafluorobenzamide derivative. (2007). PubMed.
- Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research.
- Validation of Analytical Methods for Biomarkers Employed in Drug Development. (n.d.). National Institutes of Health.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (n.d.). AMSbiopharma.
- Bioanalytical Method Validation: What does the FDA expect? (2013). gmp-compliance.org.
- Ion Suppression in LC–MS–MS Analysis. (n.d.). Scribd.
- Qualitative and Relative Quantitative Analysis of Urinary Components with Linear Ion Trap and FT ICR Mass Spectrometer to Search. (n.d.). Kobe University.
- Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. (2023). Journal of Pharmaceutical Health Care and Sciences.
- Revised method for routine determination of urinary dialkyl phosphates using gas chromatography-mass spectrometry. (2010). PubMed.
- Bioanalytical Method Validation for Biomarkers. (n.d.). Formiventos.
- Ion suppression (mass spectrometry). (n.d.). Wikipedia.
- A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. (2020). MDPI.
- Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. (n.d.). National Institute of Standards and Technology.
- Special consideration: commentary on the 2025 FDA Bioanalytical Method Validation for Biomarkers. (n.d.). Taylor & Francis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. sepscience.com [sepscience.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hsl.gov.uk [hsl.gov.uk]
- 14. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revised method for routine determination of urinary dialkyl phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijrpc.com [ijrpc.com]
- 17. hhs.gov [hhs.gov]
- 18. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: 3,5-Dimethylhippuric Acid Quantification
As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and robust solutions for the common challenges encountered during the quantification of 3,5-Dimethylhippuric acid (3,5-DMHA). This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is 3,5-Dimethylhippuric acid and why is it quantified?
A1: 3,5-Dimethylhippuric acid (3,5-DMHA) is a metabolite of 3,5-dimethylbenzoic acid, which is formed in the body after exposure to trimethylbenzenes (TMBs), specifically 1,3,5-trimethylbenzene[1]. TMBs are aromatic hydrocarbons used in industrial applications such as solvents in paints, resins, and petrochemicals[2]. Therefore, quantifying the concentration of 3,5-DMHA in urine is a critical method for the biological monitoring of occupational or environmental exposure to these compounds[1][3].
Q2: What are the primary analytical methods for 3,5-DMHA quantification?
A2: The most common methods are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] HPLC-UV is a robust and widely available technique[1][5]. However, LC-MS/MS offers superior sensitivity and selectivity, which is crucial for detecting low exposure levels and for minimizing interferences from complex biological matrices like urine[2].
Q3: What is the biggest challenge in the chromatographic analysis of 3,5-DMHA?
A3: The primary challenge is the chromatographic separation of 3,5-DMHA from its five other isomers (e.g., 2,3-DMHA, 2,4-DMHA, 3,4-DMHA).[5] Since these isomers have the same mass, they cannot be distinguished by mass spectrometry alone and require effective chromatographic resolution for accurate quantification. A method capable of separating all six isomers in a single run has been developed to address this issue[5].
Q4: Why is sample preparation so critical for accurate results?
A4: Biological samples like urine are complex matrices containing numerous compounds that can interfere with analysis.[6] Effective sample preparation is essential to isolate 3,5-DMHA from these interferences, concentrate the analyte to improve detection limits, and prevent contamination of the analytical instrument. Inadequate sample cleanup can lead to issues like ion suppression in LC-MS/MS, resulting in inaccurate quantification[7][8].
Troubleshooting Guide: Sample Collection & Preparation
The quality of your data is fundamentally linked to the quality of your sample preparation. Low recovery, high variability, and matrix effects often originate at this stage.
Issue: Low or Inconsistent Analyte Recovery
Low recovery of 3,5-DMHA during extraction is a frequent problem that leads to an underestimation of its concentration.
Root Cause Analysis & Solutions:
-
Incorrect Sample pH:
-
Why it happens: 3,5-DMHA is a carboxylic acid. For efficient extraction into an organic solvent (LLE) or retention on a non-polar SPE sorbent, it must be in its neutral, non-ionized state. This is achieved by acidifying the sample to a pH well below its pKa.
-
Solution: Before extraction, adjust the urine sample pH to approximately 2 with an acid like hydrochloric acid[4]. This ensures the carboxyl group is protonated.
-
-
Suboptimal Extraction Solvent (LLE):
-
Why it happens: The polarity of the extraction solvent must be well-matched to the analyte. Solvents like ethyl acetate and dichloromethane have proven effective for DMHA isomers[1][5].
-
Solution: If experiencing low recovery with one solvent, try the other. Ethyl acetate is a common choice[1]. Perform at least two extractions of the aqueous sample and pool the organic layers to maximize recovery.
-
-
Inefficient SPE Protocol:
-
Why it happens: Solid-Phase Extraction (SPE) is a multi-step process, and failure at any stage can compromise recovery[4]. Common failure points include improper cartridge conditioning, sample breakthrough during loading, premature elution during washing, or incomplete elution.
-
Solution: Follow a validated SPE protocol meticulously. A typical workflow is detailed below.
-
Experimental Protocol: Solid-Phase Extraction (SPE) for 3,5-DMHA from Urine
This protocol provides a robust framework for extracting 3,5-DMHA and other hippuric acids from urine, adapted from established methodologies[4].
Step 1: Sample Pre-treatment
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge at ~5000 rpm for 10 minutes to pellet cellular debris.
-
Take a 100 µL aliquot of the supernatant and dilute it 1:10 with deionized water.
-
Add your internal standard (see discussion on internal standards below).
-
Adjust the sample pH to ~2 using 1M HCl.
Step 2: SPE Cartridge Protocol (Example using a Polymeric Reversed-Phase Cartridge)
-
Conditioning: Pass 6 mL of methanol through the cartridge. This solvates the stationary phase.
-
Equilibration: Pass 6 mL of pH 2 deionized water through the cartridge. This prepares the sorbent for the acidified sample. Do not let the cartridge go dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Pass 5 mL of deionized water through the cartridge to remove salts and other polar interferences.
-
Elution: Elute the 3,5-DMHA with two 5 mL aliquots of acetone or methanol[4].
Step 3: Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30-40°C.
-
Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% acetic acid)[1]. Vortex thoroughly to ensure the analyte is fully dissolved.
-
Transfer to an autosampler vial for analysis.
Troubleshooting Guide: Chromatographic Separation
Achieving sharp, symmetrical, and well-resolved peaks is paramount, especially when dealing with isomers.
Workflow for Troubleshooting Chromatographic Issues
Caption: A decision tree for troubleshooting common HPLC issues.
Data Presentation: Typical HPLC Parameters
The following table summarizes typical starting conditions for the separation of DMHA isomers based on published methods.[1][5]
| Parameter | Method 1 (Isocratic for 3,5-DMHA) | Method 2 (Gradient for all 6 Isomers) |
| Column | Reversed-phase C18 (3 µm, 15 cm x 4.6 mm) | Reversed-phase C18 (4 µm, 10 cm x 5 mm) |
| Mobile Phase | Water:Acetonitrile (80:20, v/v) with 0.1% Acetic Acid | A: 1.25% ACN, 0.3% Acetic Acid in WaterB: 5% ACN, 0.3% Acetic Acid in Water |
| Flow Rate | 1.0 mL/min (Typical) | Not specified, likely 0.8-1.2 mL/min |
| Gradient | N/A (Isocratic) | Stepwise gradient using phases A and B |
| Detector | Photodiode Array (PDA) at 205 nm | UV at 225 nm |
| Detection Limit | 30 ng/mL | ~1.5 µg/mL |
Troubleshooting Guide: Detection by LC-MS/MS
LC-MS/MS provides unparalleled sensitivity but introduces unique challenges, most notably the matrix effect.
Issue: Inaccurate Quantification due to Matrix Effects
Q: What is the matrix effect?
A: The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix[9][10]. When matrix components enter the MS source at the same time as 3,5-DMHA, they can compete for ionization, affecting the number of analyte ions that reach the detector and leading to inaccurate results[8][9].
Caption: The mechanism of matrix effects in an electrospray ion source.
Solutions to Mitigate Matrix Effects:
-
Improve Sample Cleanup: The most effective strategy is to remove the interfering matrix components before they reach the detector. Re-evaluate your SPE or LLE procedure for better cleanup efficiency. Mixed-mode SPE, which uses both reversed-phase and ion-exchange mechanisms, can provide cleaner extracts than reversed-phase alone[8].
-
Dilute the Sample: Simple dilution of the final extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact ionization[7]. However, this may compromise the limit of detection.
-
Optimize Chromatography: Adjust the chromatographic gradient to separate 3,5-DMHA from the regions where most matrix components elute.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Why it's the Gold Standard: An ideal internal standard is a version of the analyte where several atoms have been replaced with heavy isotopes (e.g., ¹³C, ²H). A SIL-IS is chemically identical to the analyte, so it co-elutes and experiences the exact same matrix effects[11]. Any suppression or enhancement that affects the analyte will affect the SIL-IS to the same degree. By calculating the ratio of the analyte response to the IS response, the matrix effect is effectively cancelled out, leading to highly accurate quantification.
-
What if a SIL-IS is unavailable? If a SIL-IS for 3,5-DMHA is not commercially available, the next best option is to use a structural analog (a different but chemically similar compound) or another DMHA isomer that is not expected to be in the sample[11]. While not perfect, it can correct for some variability.
-
Issue: Low Sensitivity or Poor Ionization
Q: My signal for 3,5-DMHA is very weak. How can I improve it?
A: Low signal can be due to poor ionization efficiency or low concentration.
Solutions:
-
Check Ionization Mode: As a carboxylic acid, 3,5-DMHA will readily lose a proton. Therefore, it should be analyzed in negative ion mode electrospray ionization (ESI-).
-
Mobile Phase Additives: The mobile phase pH affects ionization. For negative mode, a slightly basic mobile phase can improve deprotonation. However, this conflicts with the acidic pH needed for good reversed-phase retention. A common compromise is to use a neutral or weakly acidic mobile phase (e.g., with 0.1% formic acid) and optimize MS source parameters.
-
Derivatization: For some organic acids, derivatization can significantly improve sensitivity[12][13]. Reagents like 3-Nitrophenylhydrazine (3-NPH) react with the carboxylic acid group to form a derivative that is more easily ionized and detected[12][13]. This adds a step to sample preparation but can dramatically lower detection limits.
References
-
Simultaneous High-Performance Liquid Chromatographic Analysis of Hippuric Acid and ortho-, meta-, and para-Methylhippuric Acids in Urine. ResearchGate. Available from: [Link]
-
Modified method for determination of hippuric acid and methylhippuric acid in urine by gas chromatography. ResearchGate. Available from: [Link]
-
High-performance liquid chromatographic determination of 3,5-dimethylhippuric acid in the occupational exposure to trimethylbenzenes. PubMed. Available from: [Link]
-
Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography. PubMed. Available from: [Link]
-
Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. MDPI. Available from: [Link]
-
Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. YouTube. Available from: [Link]
-
A new derivatization procedure for the analysis of hippuric acid and methyl hippuric acid by gaschromatography. ResearchGate. Available from: [Link]
-
DETERMINATION OF HIPPURIC ACID AND METHYL HIPPURIC ACID IN URINE AS INDICES OF TOLUENE AND XYLENE EXPOSURE BY HPLC MS/MS SPECTRO. IJRPC. Available from: [Link]
-
Biological Monitoring Guidance Values. Health and Safety Executive. Available from: [Link]
-
3-Methylhippuric Acid. Rupa Health. Available from: [Link]
-
Estimation of micro-extraction process hippuric acid for toluene exposure monitoring in urine samples. PubMed Central. Available from: [Link]
-
Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]
-
Determination of 3,4-dimethylhippuric acid as a biological monitoring index for trimethylbenzene exposure in transfer printing workers. PubMed. Available from: [Link]
-
Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. Available from: [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Available from: [Link]
-
Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation. Available from: [Link]
-
LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. Available from: [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. BioProcess International. Available from: [Link]
-
Understanding Internal standards and how to choose them. Reddit. Available from: [Link]
Sources
- 1. High-performance liquid chromatographic determination of 3,5-dimethylhippuric acid in the occupational exposure to trimethylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 3,4-dimethylhippuric acid as a biological monitoring index for trimethylbenzene exposure in transfer printing workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpc.com [ijrpc.com]
- 5. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bme.psu.edu [bme.psu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. reddit.com [reddit.com]
- 12. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 13. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
stability issues with 3,5-Dimethylhippuric acid during storage
Technical Support Center: 3,5-Dimethylhippuric Acid Stability & Storage
Topic: Stability issues with 3,5-Dimethylhippuric acid during storage Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,5-Dimethylhippuric acid (3,5-DMHA) is a glycine conjugate of 3,5-dimethylbenzoic acid and a primary urinary metabolite of mesitylene (1,3,5-trimethylbenzene). While structurally robust due to the stability of the benzoylglycine scaffold, it presents specific challenges regarding amide hydrolysis , isomer co-elution , and solubility-driven precipitation .
This guide provides technical protocols to mitigate degradation and ensure analytical integrity.
Part 1: Solid-State Storage & Handling
Q: I received 3,5-DMHA as a lyophilized powder. What are the optimal long-term storage conditions?
A: The primary degradation risk for solid-state 3,5-DMHA is moisture-mediated hydrolysis. The amide bond connecting the glycine moiety to the benzoic acid ring is susceptible to cleavage if exposed to ambient humidity over prolonged periods.
-
Protocol: Store the neat solid at -20°C in a desiccated, light-tight container.
-
Shelf Life: Under these conditions, the compound is stable for ≥ 2 years .
-
Why? Low temperature kinetically inhibits hydrolysis, while desiccation prevents the absorption of atmospheric water, which acts as the nucleophile in the degradation mechanism.
Q: Is the compound hygroscopic?
A: Yes, like many hippuric acid derivatives, 3,5-DMHA can exhibit hygroscopicity, particularly in its salt forms. Absorption of moisture alters the effective molecular weight, leading to weighing errors during stock preparation.
-
Recommendation: Equilibrate the vial to room temperature in a desiccator before opening to prevent condensation.
Part 2: Solution Stability & Reconstitution
Q: My stock solution in water precipitated after 24 hours at 4°C. Is it degraded?
A: Likely not degraded, but precipitated . 3,5-DMHA has pH-dependent solubility. In its free acid form (low pH), it is sparingly soluble in water.
-
Troubleshooting: Check the pH. If pH < 4.0, the compound exists primarily in its protonated, non-ionic form, which has poor aqueous solubility.
-
Fix: Adjust the pH to neutral (pH 7.0–7.4) using dilute NaOH or dissolve in an organic solvent like DMSO or Methanol before diluting with water.
Q: Can I store stock solutions in DMSO?
A: Yes, DMSO is the preferred solvent for high-concentration stock solutions (>10 mM).
-
Stability: Stable at -80°C for 6 months .
-
Caution: Avoid repeated freeze-thaw cycles. Aliquot stocks into single-use vials. Repeated thawing introduces moisture condensation into the hygroscopic DMSO, accelerating hydrolysis.
Q: What is the risk of hydrolysis in aqueous solution?
A: The amide bond is stable at neutral pH but vulnerable at extremes (pH < 2 or pH > 10).
-
Mechanism: Acid-catalyzed hydrolysis yields 3,5-Dimethylbenzoic acid and Glycine . This is often mistaken for impurity peaks in HPLC.
Data Summary: Solvent Compatibility
| Solvent System | Stability (25°C) | Stability (4°C) | Recommended Use |
| DMSO (Anhydrous) | > 1 Month | > 6 Months | Primary Stock Solution |
| Methanol | 1 Week | 1 Month | Working Standards |
| Water (pH 7.4) | 24 Hours | 7 Days | Biological Assays |
| Water (pH < 3) | < 4 Hours | < 24 Hours | Avoid (Precipitation/Hydrolysis risk) |
Part 3: Degradation Pathways & Visualization
Understanding the breakdown mechanism is critical for identifying "phantom peaks" in your chromatograms.
Figure 1: Hydrolysis Pathway of 3,5-Dimethylhippuric Acid
Caption: Acid or base-catalyzed hydrolysis cleaves the amide bond, resulting in 3,5-dimethylbenzoic acid and glycine.
Part 4: Analytical Troubleshooting (HPLC/LC-MS)
Q: I see a split peak in my chromatogram. Is this degradation?
A: Not necessarily. This is a common issue with dimethylhippuric acid isomers.
-
The Issue: 3,5-DMHA often co-elutes or partially separates from its isomers (2,4-DMHA, 2,3-DMHA) if the gradient is not optimized.
-
Verification: Check the relative retention times (RRT). Degradation products (3,5-dimethylbenzoic acid) typically elute later on reverse-phase C18 columns due to the loss of the polar glycine group.
Q: How do I confirm if a peak is a hydrolysis product?
A: Perform a Forced Degradation Confirmation :
-
Take an aliquot of your stock.[1]
-
Add 0.1 M HCl and heat at 60°C for 1 hour.
-
If the suspect peak increases significantly, it is a degradation product (likely 3,5-dimethylbenzoic acid).
Figure 2: Analytical Troubleshooting Decision Tree
Caption: Logic flow for diagnosing stability vs. solubility or separation issues in HPLC analysis.
References
-
Centers for Disease Control and Prevention (CDC). (2003). Hippuric and Methyl Hippuric Acids in Urine: Method 8301. NIOSH Manual of Analytical Methods (NMAM), 4th Edition.[2] [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 99223, 3-Methylhippuric acid. [Link]
-
Sollenberg, J., & Baldesten, A. (1977).[2] Isotachophoretic analysis of mandelic acid, phenylglyoxylic acid, hippuric acid and methylhippuric acid in urine. Journal of Chromatography B: Biomedical Sciences and Applications.
Sources
Optimizing Derivatization Efficiency for 3,5-DMHA: A Technical Support Guide
Welcome to the Technical Support Center dedicated to optimizing the derivatization of 3,5-dihydroxy-N-methyl-4-isopropoxy-beta-phenethylamine (3,5-DMHA) for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of derivatization, ensuring robust and reproducible analytical outcomes. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven expertise.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of 3,5-DMHA?
Derivatization is a critical sample preparation step for compounds like 3,5-DMHA, which contain polar functional groups—specifically, two phenolic hydroxyl (-OH) groups and a secondary amine (-NH) group. These groups impart low volatility and thermal instability, making the native compound unsuitable for direct analysis by gas chromatography (GC).[1][2] The primary goals of derivatization are:
-
To Increase Volatility: By replacing the active hydrogen atoms in the hydroxyl and amine groups with less polar moieties (e.g., a trimethylsilyl group), the intermolecular hydrogen bonding is eliminated, which significantly increases the compound's volatility.[3][4][5]
-
To Enhance Thermal Stability: The resulting derivatives are more stable at the elevated temperatures required for GC analysis, preventing on-column degradation and ensuring accurate quantification.[4][6]
-
To Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and better separation from other components in the sample matrix.[1]
Q2: What are the primary derivatization strategies for a molecule like 3,5-DMHA?
For a compound possessing both phenolic and amine functionalities, the most common and effective derivatization methods are silylation and acylation .[1][6]
-
Silylation: This is often the most prevalent method for derivatizing hydroxyl and amine groups.[3] It involves the replacement of active hydrogens with a trimethylsilyl (TMS) group.[1] Silylating reagents are highly effective and produce derivatives that are generally stable and volatile.[3][6]
-
Acylation: This method introduces an acyl group, forming esters with the phenolic hydroxyls and an amide with the secondary amine.[1][7] Perfluorinated acylating agents are often used as they yield highly volatile and stable derivatives that are particularly sensitive to electron capture detection (ECD).[1]
Q3: Which functional group on 3,5-DMHA will react first during derivatization?
The reactivity of functional groups towards derivatization, particularly silylation, generally follows this order: Alcohols > Phenols > Carboxylic Acids > Amines > Amides.[2][4] Therefore, the phenolic hydroxyl groups of 3,5-DMHA are expected to be more reactive and derivatize more readily than the secondary amine.
Troubleshooting Derivatization Reactions for 3,5-DMHA
This section provides a systematic approach to troubleshooting common issues encountered during the derivatization of 3,5-DMHA.
Problem 1: Low or No Derivatization Yield (Small or Absent Product Peak)
This is one of the most common challenges and can stem from several factors. A logical, step-by-step investigation is key to identifying the root cause.
-
Insight: Derivatization reagents, especially silylating agents, are highly susceptible to hydrolysis.[3][8] Moisture in your sample, solvent, or even from atmospheric humidity can rapidly deactivate the reagent, leading to incomplete or failed reactions.[4][9]
-
Troubleshooting Steps:
-
Use Fresh Reagents: Ensure your derivatizing reagents are from a fresh, unopened vial if possible. If using a previously opened vial, ensure it was stored correctly under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Conditions: Use high-purity, anhydrous solvents for your reaction. Ensure all glassware is thoroughly dried in an oven prior to use.[3][5] While some methods can tolerate small amounts of water with excess reagent, it's best practice to minimize moisture.[10]
-
Proper Storage: Always store derivatization reagents in a desiccator, away from moisture.
-
-
Insight: Derivatization reactions are governed by kinetics and thermodynamics. Insufficient temperature or reaction time can lead to an incomplete reaction, especially for less reactive or sterically hindered functional groups.[2]
-
Troubleshooting Steps:
-
Optimize Temperature: For many silylation reactions with reagents like BSTFA or MSTFA, heating between 60-80°C is a good starting point.[9] If the yield is low, a systematic increase in temperature may be beneficial.
-
Increase Reaction Time: While some derivatizations are rapid, others may require 30-60 minutes or even longer to reach completion.[2][9] Analyze aliquots at different time points to determine the optimal reaction duration.
-
Increase Reagent Concentration: A molar excess of the derivatizing agent is typically recommended to drive the reaction to completion.[2][8] A general rule of thumb is at least a 2:1 molar ratio of the reagent to each active hydrogen on the analyte.[2]
-
Caption: Workflow for optimizing derivatization reaction conditions.
Problem 2: Multiple Product Peaks or Unexpected Side Products
The appearance of multiple peaks for a single analyte can complicate data analysis and quantification.
-
Insight: If the reaction is not driven to completion, you may see peaks corresponding to the underivatized 3,5-DMHA, as well as partially derivatized intermediates (e.g., mono-silylated or di-silylated species) in addition to the fully derivatized product.
-
Troubleshooting Steps:
-
Re-optimize Reaction Conditions: Refer to the steps in "Problem 1" to ensure the reaction goes to completion. Increasing temperature, time, and/or reagent concentration is often effective.
-
Use a Catalyst: For silylation, adding a catalyst like trimethylchlorosilane (TMCS) can significantly increase the reactivity of the silylating agent (e.g., BSTFA), especially for less reactive groups.[2][9]
-
-
Insight: While less common with silylation, acylation reactions can sometimes lead to side products. For phenols, there is a possibility of C-acylation (on the aromatic ring) in addition to the desired O-acylation (on the phenolic oxygen), though O-acylation is generally favored.[8]
-
Troubleshooting Steps:
-
Control Reaction Conditions: Avoid harsh conditions or the use of strong Lewis acid catalysts which might promote unwanted side reactions.
-
Choose a Different Reagent: If side reactions persist, consider a different class of derivatizing agent (e.g., switching from acylation to silylation).
-
Caption: The pathway from 3,5-DMHA to its fully derivatized, analyzable form.
Problem 3: Chromatographic Issues (Peak Tailing, Baseline Noise)
Even with a successful derivatization, issues can arise during the GC analysis.
-
Insight: Any underivatized polar groups can interact with active sites (e.g., free silanol groups) in the GC inlet liner or on the column itself, leading to peak tailing and poor sensitivity.
-
Troubleshooting Steps:
-
Confirm Complete Derivatization: Ensure your derivatization is complete, as this is the most common cause.
-
Use Deactivated Liners: Employ silanized or deactivated inlet liners to minimize interactions.[5]
-
Condition Your Column: Properly condition the GC column according to the manufacturer's instructions to ensure a clean and inert surface.
-
-
Insight: Silyl derivatives can be susceptible to hydrolysis if exposed to moisture, either before injection or within the analytical system. This can lead to the formation of the original analyte and cause peak tailing.
-
Troubleshooting Steps:
-
Analyze Samples Promptly: Analyze derivatized samples as soon as possible after preparation.[11]
-
Ensure a Leak-Free System: Check your GC system for leaks that could introduce atmospheric moisture. Use high-quality carrier gas with moisture traps.
-
Summary of Recommended Derivatization Conditions
The following table provides a starting point for optimizing the derivatization of 3,5-DMHA. These parameters should be systematically evaluated to find the optimal conditions for your specific application and instrumentation.
| Parameter | Silylation (BSTFA +/- TMCS) | Acylation (e.g., Acetic Anhydride) | Rationale |
| Solvent | Acetonitrile, Pyridine, THF (Anhydrous) | Pyridine, Acetonitrile (Anhydrous) | Solvents must be aprotic and anhydrous to prevent reagent deactivation. |
| Temperature | 60 - 80 °C | 50 - 70 °C | Heating accelerates the reaction rate to ensure completion.[2][9] |
| Time | 30 - 60 minutes | 15 - 45 minutes | Sufficient time is needed to derivatize all active sites, including the less reactive amine. |
| Reagent Ratio | >2:1 molar excess per active H | >2:1 molar excess per active H | A stoichiometric excess drives the reaction equilibrium towards the products.[2] |
| Catalyst | 1-2% TMCS (optional) | Not typically required | TMCS increases the reactivity of BSTFA, aiding in the derivatization of hindered or less reactive groups.[2] |
References
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (2003). PubMed. Retrieved February 13, 2026, from [Link]
-
Determination of Phenolic Compounds by GC-MS After Derivatization with Acetic Anhydride. (n.d.). IntechOpen. Retrieved February 13, 2026, from [Link]
-
General derivatization mechanism for phenol with MTBSTFA. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
GC Derivatization. (n.d.). University of Colorado Boulder. Retrieved February 13, 2026, from [Link]
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). PMC. Retrieved February 13, 2026, from [Link]
-
Why do my silylations always fail? (2014). Chromatography Forum. Retrieved February 13, 2026, from [Link]
-
Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors in the presence of rubidium fluoride. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Acylation of phenols to phenolic esters with organic salts. (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Derivitization Preparation. (2008). Chromatography Forum. Retrieved February 13, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. weber.hu [weber.hu]
- 5. gcms.cz [gcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 11. Derivitization Preparation - Chromatography Forum [chromforum.org]
calibration curve issues in 3,5-Dimethylhippuric acid analysis
Senior Application Scientist: Dr. Alex V. Mercer Domain: Bioanalytical Chemistry / Toxicology Focus: LC-MS/MS Method Optimization & Troubleshooting
Introduction
Welcome to the technical support hub for the analysis of 3,5-Dimethylhippuric acid (3,5-DMHA) . As a biomarker for exposure to 1,3,5-trimethylbenzene (mesitylene) and related alkylbenzenes, accurate quantification of 3,5-DMHA in urine is critical for occupational toxicology and metabolic profiling.
This guide addresses the most frequent calibration and quantification failures reported by analytical labs. We focus on LC-MS/MS workflows, specifically "dilute-and-shoot" methodologies, as these are the industry standard for high-throughput urine analysis but are prone to specific matrix-induced errors.
Module 1: Linearity & Range Issues
Q: My calibration curve shows significant bending (saturation) at the high end, but my is still >0.99. Is this acceptable?
A: No. A high correlation coefficient (
In 3,5-DMHA analysis, high-concentration urine samples often saturate the electrospray ionization (ESI) source or the detector. If you accept a curve that flattens at the top, you will significantly underestimate high-exposure samples.
The Causality: Hippuric acids are easily ionizable. At high concentrations, there are not enough charges available in the ESI droplet to ionize all analyte molecules (charge competition), leading to a loss of signal linearity.
The Fix (Self-Validating Protocol):
-
Check Residuals: Do not rely on
. Plot the % Relative Error (RE) for each standard point.-
Formula:
-
Acceptance Criteria:
for all points ( for LLOQ).
-
-
Apply Weighting: Unweighted linear regression assumes constant variance (homoscedasticity), which is false for LC-MS. You must apply
or weighting . -
Truncate the Range: If saturation persists, lower your Upper Limit of Quantification (ULOQ). It is better to dilute high-concentration samples into the linear range than to force a non-linear curve fit.
Data Table: Impact of Weighting on Accuracy
Example data for a 3,5-DMHA curve (10 – 2000 ng/mL)
| Standard (ng/mL) | Unweighted Accuracy (%) | Status | |
| 10 (LLOQ) | 145% (Fail) | 102% (Pass) | Unweighted fits bias toward high conc. |
| 50 | 120% (Fail) | 98% (Pass) | |
| 500 | 95% (Pass) | 101% (Pass) | |
| 2000 (ULOQ) | 92% (Pass) | 99% (Pass) |
Module 2: Isomer Separation & Specificity
Q: I see a "shoulder" on my 3,5-DMHA peak, or the retention time shifts slightly between batches. What is happening?
A: You are likely co-eluting with other dimethylhippuric acid isomers.
The Causality:
Xylene and trimethylbenzene exposure results in multiple isomers: 3,4-DMHA , 2,4-DMHA , and 2,3-DMHA . These are isobaric (same mass-to-charge ratio, typically m/z 206
The Fix:
-
Column Choice: A standard C18 column may not possess enough selectivity. Use a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. The
interactions offered by these phases provide superior separation for aromatic isomers compared to hydrophobic C18 interactions. -
Mobile Phase Optimization:
-
Ensure your organic modifier is Methanol rather than Acetonitrile. Methanol often provides better selectivity for isomeric acids.
-
Maintain an acidic pH (0.1% Formic Acid) to keep the hippuric acid protonated and interacting with the stationary phase.
-
Caption: Decision tree for resolving isobaric interference between dimethylhippuric acid isomers.
Module 3: Matrix Effects & Ion Suppression
Q: My QC samples in urine fail, but standards in solvent look perfect. The internal standard signal varies wildly.
A: You are experiencing severe matrix effects, likely ion suppression from salts or creatinine.
The Causality: Urine is a complex matrix containing high concentrations of salts, urea, and creatinine. In "dilute-and-shoot" methods, these compounds often elute near the void volume or co-elute with early analytes. They steal charge in the ESI source, suppressing the signal of 3,5-DMHA.
The Fix (The "Gold Standard" Protocol):
-
Stable Isotope Dilution (SID): You must use a deuterated internal standard.
-
Preferred:3,5-Dimethylhippuric acid-d9 (or similar deuterated analog).
-
Acceptable: Hippuric acid-d5.[4]
-
Unacceptable: A structural analog like 2-methylhippuric acid (it will not compensate for matrix effects at the exact retention time of 3,5-DMHA).
-
-
Matrix-Matched Calibration: If deuterated standards are too expensive, prepare your calibration curve in synthetic urine or pooled blank urine, not water/methanol.
Caption: Mechanism of ion suppression in urine analysis and the corrective role of Internal Standards.
Experimental Protocol: Dilute-and-Shoot Workflow
This protocol minimizes handling errors while maximizing column life.
Reagents:
-
Stock: 1 mg/mL 3,5-DMHA in Methanol.
-
IS Working Sol: 1000 ng/mL 3,5-DMHA-d9 in 0.1% Formic Acid.
Step-by-Step:
-
Thaw urine samples at room temperature and vortex for 30 seconds. Crucial: Sediment in urine can clog columns; vortexing ensures homogeneity.
-
Centrifuge samples at 10,000 x g for 5 minutes to pellet particulates.
-
Dilution:
-
Transfer 50 µL of supernatant to a 96-well plate.
-
Add 450 µL of Internal Standard Working Solution.
-
Dilution Factor: 1:10. (This dilution reduces the salt load entering the MS).
-
-
Seal and Shake: Heat-seal or cap the plate and shake at 800 rpm for 5 minutes.
-
Inject: 2-5 µL onto the LC-MS/MS.
References
-
Centers for Disease Control and Prevention (CDC). (2003). Hippuric and Methyl Hippuric Acids in Urine: Method 8301. NIOSH Manual of Analytical Methods (NMAM).[5] [Link]
-
American Conference of Governmental Industrial Hygienists (ACGIH). (2023). Biological Exposure Indices (BEI) for Xylenes. [Link]
-
Journal of Chromatography B. (2016). Method development and validation for simultaneous quantitation of endogenous hippuric acid... in rat urine using LC-MS/MS. [Link]
-
National Institutes of Health (NIH). (2021). Use of urinary hippuric acid and methyl hippuric acid to evaluate surgical smoke exposure. [Link]
Sources
- 1. vliz.be [vliz.be]
- 2. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of urinary hippuric acid and o-/p-/m-methyl hippuric acid to evaluate surgical smoke exposure in operating room healthcare personnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Method Validation: HPLC-UV vs. LC-MS/MS for 3,5-Dimethylhippuric Acid
Introduction: The Critical Role of 3,5-Dimethylhippuric Acid in Biomonitoring
In the fields of occupational health and toxicology, the precise quantification of biomarkers is paramount. 3,5-Dimethylhippuric acid (3,5-DMHA) is a key metabolite of 3,5-dimethylaniline (3,5-DMA), a compound used in the manufacturing of dyes, pesticides, and pharmaceuticals. Monitoring 3,5-DMHA in urine is a critical, non-invasive method for assessing worker exposure to its parent compound. The choice of analytical methodology for this task is a crucial decision, balancing the need for sensitivity, specificity, throughput, and cost-effectiveness.
This guide provides an in-depth comparison of two powerful analytical techniques for the quantification of 3,5-DMHA: the robust and widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into a comprehensive validation protocol for a workhorse HPLC-UV method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare its performance characteristics directly with those of a high-sensitivity LC-MS/MS approach.[1][2]
Part 1: The Workhorse Method - Validation of an HPLC-UV Protocol for 3,5-DMHA
An HPLC-UV method is often the first choice for routine monitoring due to its reliability, lower operational cost, and widespread availability. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2][3] The following protocol outlines the essential steps and validation parameters for establishing a trustworthy HPLC-UV method for 3,5-DMHA in a urine matrix.
Foundational Choices: The Causality Behind the Method
-
Column Selection: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is the cornerstone of this method.[4] The nonpolar stationary phase provides excellent retention for the moderately polar 3,5-DMHA, allowing for effective separation from more polar endogenous urine components.
-
Mobile Phase Composition: A typical mobile phase consists of an acidified aqueous buffer and an organic modifier like methanol or acetonitrile.[4][5] For this method, a gradient of 0.1% acetic acid in water (Solvent A) and methanol (Solvent B) is chosen. The acid serves a critical purpose: by maintaining a low pH (around 3.0), it ensures that the carboxylic acid group on 3,5-DMHA is protonated (non-ionized), which significantly enhances its retention on the reversed-phase column and improves peak shape.
-
UV Detection Wavelength: The selection of the detection wavelength is pivotal for sensitivity and selectivity. Based on the chromophore of the benzoyl group in the 3,5-DMHA structure, a wavelength between 215 nm and 254 nm is typically effective.[4][6] An empirical determination by scanning a standard solution across the UV spectrum to find the absorbance maximum (λmax) is a mandatory preliminary step. For this guide, we will proceed with a common wavelength of 230 nm.
Experimental Protocol: A Step-by-Step Validation Workflow
This protocol is designed as a self-validating system, where the successful execution of each step provides confidence in the method's overall performance.
Step 1: Preparation of Standards and Quality Controls (QCs)
-
Prepare a primary stock solution of 3,5-DMHA certified reference standard in methanol at 1 mg/mL.
-
From the stock, create a series of working standard solutions for the calibration curve by serial dilution in the mobile phase. A typical range might be 1 µg/mL to 100 µg/mL.
-
Prepare at least three levels of QC samples (low, medium, high) in blank urine matrix to simulate real samples.
Step 2: Sample Preparation (Urine Matrix)
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine, add 100 µL of an internal standard (e.g., hippuric acid) to correct for extraction variability.
-
Perform a protein precipitation step by adding 2 mL of acetonitrile. Vortex for 1 minute. This is a crucial clean-up step to prevent column fouling and matrix interference.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase composition. This ensures the sample solvent is compatible with the chromatography, leading to sharp, well-defined peaks.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
Step 3: Chromatographic Conditions
-
Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm × 4.6 mm, 5 µm.
-
Mobile Phase: Solvent A: 0.1% Acetic Acid in Water; Solvent B: Methanol.
-
Gradient: 30% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.
-
Detection: 230 nm.
-
Column Temperature: 30°C.
Validation Parameters and Acceptance Criteria
The following validation characteristics are assessed in accordance with ICH Q2(R1) guidelines.[1]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting blank urine, spiked urine, and comparing the chromatograms. The peak for 3,5-DMHA should be well-resolved from any endogenous peaks, with no significant interference at its retention time in the blank matrix.
-
Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration.[7] A calibration curve is constructed using at least five concentration levels. The acceptance criterion is a correlation coefficient (r²) of ≥ 0.995. The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[1]
-
Accuracy (Recovery): The closeness of the test results to the true value. It is assessed by analyzing spiked blank urine samples at three different concentration levels (low, medium, high). The percentage recovery should be within 85-115%.
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-day precision): Assessed by analyzing six replicates of the medium QC sample on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the three QC levels on three different days.
-
The acceptance criterion for both is a Relative Standard Deviation (%RSD) of ≤ 15%.[8]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[9]
Caption: HPLC-UV method validation workflow for 3,5-DMHA.
Part 2: Comparison Guide - HPLC-UV vs. LC-MS/MS
While HPLC-UV is a robust technique, its limitations in sensitivity and specificity can be a challenge, especially when dealing with low exposure levels or complex matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative.[10] LC-MS/MS combines the separation power of HPLC with the exceptional selectivity and sensitivity of mass spectrometry, making it the gold standard for trace-level bioanalysis.[11][12]
Key Differences in Principle
-
HPLC-UV Detection: Identifies and quantifies compounds based on their ability to absorb light at a specific wavelength. Its specificity is limited, as different compounds can absorb light at the same wavelength and may co-elute.[13]
-
LC-MS/MS Detection: Identifies compounds based on their unique mass-to-charge ratio (m/z) and their specific fragmentation patterns.[14] This "molecular fingerprinting" provides exceptionally high specificity, virtually eliminating interferences from the matrix. Even if compounds co-elute chromatographically, they can be distinguished by their mass.[11]
Performance Comparison
The following table summarizes the typical performance characteristics of a validated HPLC-UV method compared to an LC-MS/MS method for the analysis of 3,5-DMHA.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Advantage |
| Specificity | Moderate; vulnerable to co-eluting matrix interferences. | Very High; based on parent/daughter ion transitions.[10] | LC-MS/MS |
| Sensitivity (LOQ) | ~0.5 - 1.0 µg/mL (ppm) | ~0.1 - 1.0 ng/mL (ppb)[15] | LC-MS/MS |
| Linear Range | ~1 - 100 µg/mL | ~0.1 - 200 ng/mL[15] | LC-MS/MS |
| Sample Throughput | Moderate (run times ~15-20 min) | High (run times can be < 5 min)[11] | LC-MS/MS |
| Robustness | High; less sensitive to matrix effects. | Moderate; susceptible to ion suppression/enhancement.[13] | HPLC-UV |
| Initial Cost | Low to Moderate | High to Very High | HPLC-UV |
| Operating Cost | Low | High (requires high-purity solvents, gases, specialized maintenance) | HPLC-UV |
| Expertise Required | Basic to Intermediate | Advanced | HPLC-UV |
Choosing the Right Tool for the Job
The decision between HPLC-UV and LC-MS/MS is driven by the specific requirements of the research or monitoring program.
-
Choose HPLC-UV when:
-
Expected analyte concentrations are high (in the ppm range).
-
The sample matrix is relatively clean.
-
Budget and equipment availability are primary constraints.
-
The primary goal is routine monitoring where high-throughput is not the main driver.
-
-
Choose LC-MS/MS when:
-
Trace-level quantification (ppb or ppt) is required.[13]
-
The sample matrix is complex and high specificity is non-negotiable.
-
High sample throughput is necessary for large-scale studies.
-
Definitive identification of the analyte is required for regulatory or clinical decisions.
-
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful and valid techniques for the quantification of 3,5-Dimethylhippuric acid. The HPLC-UV method, when properly validated according to ICH guidelines, stands as a reliable and cost-effective workhorse for routine biomonitoring applications where analyte concentrations are expected to be relatively high.[16] However, for research demanding the highest levels of sensitivity and specificity, or for high-throughput screening of low-level exposures, the superiority of LC-MS/MS is undeniable.[10][17] As a Senior Application Scientist, my recommendation is to align the choice of technology with the specific analytical question. For robust, everyday analysis, a validated HPLC-UV method is often sufficient. For definitive, trace-level analysis in complex biological matrices, investing in LC-MS/MS capabilities is essential.
References
-
ResearchGate. (2025). Determination of hippuric acid and methylhippuric acid in urine by high performance liquid chromatography after extracted with acetonitrile. Available from: [Link]
-
PubMed. (2023). [Detection of three metabolites of xylene in urine samples by solid-phase extraction coupled with liquid chromatography-mass spectrometry]. Available from: [Link]
-
MDPI. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Available from: [Link]
-
Maurya, P. K., Yadav, A., & Maurya, P. (2023). HPLC analysis of biomarkers of Toluene and Xylene in human urine samples. International Journal of Occupational Safety and Health. Available from: [Link]
-
Journal of Advances in Environmental Health Research. (n.d.). Determination of Hippuric Acid and Methylhippuric Acid Isomers in the Urine of Gas Stations Workers. Available from: [Link]
-
Rupa Health. (n.d.). 3-Methylhippuric Acid. Available from: [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2015). DETERMINATION OF HIPPURIC ACID AND METHYL HIPPURIC ACID IN URINE AS INDICES OF TOLUENE AND XYLENE EXPOSURE BY HPLC MS/MS SPECTRO. Available from: [Link]
-
ResearchGate. (2025). Simultaneous High-Performance Liquid Chromatographic Analysis of Hippuric Acid and ortho-, meta-, and para-Methylhippuric Acids in Urine. Available from: [Link]
-
CDC Stacks. (1985). Note Determination of methylhippuric acid in human urine by high-performance liquid chromatography and by isotachophoresis. Available from: [Link]
-
ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... Available from: [Link]
-
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Hormozi, M., Mirzaei, R., Nakhaee, A., Payandeh, A., & Izadi, S. (2019). Quantification of Urinary Metabolites of Toluene and Xylene Isomers as Biological Indices of Occupational Exposure in Printing Industry Workers. Health Scope. Available from: [Link]
-
PubMed. (2019). Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. Available from: [Link]
-
Farmacia Journal. (n.d.). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). TOXICOLOGICAL PROFILE FOR XYLENE. Available from: [Link]
-
FooDB. (2011). Showing Compound Methylhippuric acid (FDB022285). Available from: [Link]
-
Mayo Clinic Laboratories. (n.d.). Test ID: FXYLP Secondary ID: 90359. Available from: [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
mav-solutions.com. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Available from: [Link]
-
International Journal of Science and Research Archive. (2025). LC-MS in Proteomics and Biomarker Discovery. Available from: [Link]
-
ICH. (n.d.). Quality Guidelines. Available from: [Link]
-
SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Available from: [Link]
-
PubChem. (n.d.). 2-Methylhippuric Acid. Available from: [Link]
-
PubChem. (n.d.). Hippuric Acid. Available from: [Link]
-
PubChem. (n.d.). 3-Methylhippuric Acid. Available from: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 7. ema.europa.eu [ema.europa.eu]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. mdpi.com [mdpi.com]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. journalijsra.com [journalijsra.com]
- 13. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 14. ijrpc.com [ijrpc.com]
- 15. [Detection of three metabolites of xylene in urine samples by solid-phase extraction coupled with liquid chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC analysis of biomarkers of Toluene and Xylene in human urine samples | International Journal of Occupational Safety and Health [nepjol.info]
- 17. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3,5-Dimethylhippuric Acid and Other Trimethylbenzene Metabolites for Exposure Biomonitoring
This guide provides an in-depth comparison of 3,5-dimethylhippuric acid and other key trimethylbenzene (TMB) metabolites as biomarkers for occupational and environmental exposure. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of the metabolic fate of TMBs and the analytical methodologies for their quantification.
Introduction to Trimethylbenzene Biomonitoring
Trimethylbenzenes are a group of aromatic hydrocarbons with three methyl groups attached to a benzene ring. The three primary isomers are 1,3,5-trimethylbenzene (mesitylene), 1,2,4-trimethylbenzene (pseudocumene), and 1,2,3-trimethylbenzene (hemimellitene).[1] These compounds are widely used as solvents in paints, coatings, printing inks, and as components of gasoline and other fuel mixtures.[2][3] Due to their volatility, inhalation is the primary route of human exposure, particularly in industrial settings.[4]
Exposure to TMBs can lead to adverse health effects, including respiratory irritation and central nervous system depression.[5] Chronic exposure may result in more severe neurological and hematological effects.[6] Consequently, biological monitoring of exposed individuals is crucial for assessing health risks and ensuring workplace safety. This is achieved by measuring specific TMB metabolites in biological matrices, most commonly urine. This guide will compare the utility of 3,5-dimethylhippuric acid with other TMB metabolites as biomarkers of exposure, supported by experimental data and detailed analytical protocols.
Part 1: The Metabolic Fate of Trimethylbenzenes
Upon entering the body, TMBs are primarily metabolized in the liver. The main metabolic pathway involves the oxidation of one of the methyl groups by cytochrome P450 enzymes to form a dimethylbenzoic acid (DMBA) intermediate.[4] This is followed by conjugation with the amino acid glycine to produce a water-soluble dimethylhippuric acid (DMHA) derivative, which is then excreted in the urine.[4]
Caption: General metabolic pathway of trimethylbenzenes.
The specific DMHA isomer formed is dependent on the parent TMB isomer, making these metabolites valuable biomarkers for identifying the specific substance to which an individual was exposed.
Isomer-Specific Metabolic Pathways
-
1,3,5-Trimethylbenzene (Mesitylene): Due to its symmetrical structure, mesitylene is metabolized to 3,5-dimethylbenzoic acid, which is then conjugated to form exclusively 3,5-dimethylhippuric acid (3,5-DMHA) .[7] This high degree of specificity makes 3,5-DMHA an excellent biomarker for mesitylene exposure.
-
1,2,4-Trimethylbenzene (Pseudocumene): The metabolism of pseudocumene is more complex, leading to the formation of multiple metabolites. The major urinary metabolite is 3,4-dimethylhippuric acid (3,4-DMHA) , which accounts for approximately 30.2% of the administered dose in rats.[8] Other notable metabolites include 2,4-dimethylbenzyl alcohol and 2,5-dimethylbenzyl alcohol.[8]
-
1,2,3-Trimethylbenzene (Hemimellitene): Hemimellitene is primarily metabolized to 2,3-dimethylbenzoic acid (2,3-DMBA) and to a lesser extent, 2,6-dimethylbenzoic acid.[9] These are then conjugated to form the corresponding hippuric acids. Therefore, 2,3-dimethylhippuric acid (2,3-DMHA) is the major urinary biomarker for hemimellitene exposure.[9]
Caption: Isomer-specific metabolic pathways of trimethylbenzenes.
Part 2: A Comparative Analysis of Trimethylbenzene Metabolites as Biomarkers
The choice of a specific DMHA isomer as a biomarker depends on the suspected TMB exposure. In occupational settings where solvent mixtures are common, the ability to differentiate between TMB isomers is critical for accurate risk assessment.
Specificity and Utility
-
3,5-Dimethylhippuric Acid: As previously mentioned, 3,5-DMHA is a highly specific and reliable biomarker for exposure to 1,3,5-trimethylbenzene. Its presence in urine is a clear indicator of mesitylene uptake.
-
Other Dimethylhippuric Acids: 3,4-DMHA and 2,3-DMHA are the primary biomarkers for 1,2,4-TMB and 1,2,3-TMB exposure, respectively. While other minor metabolites are formed, these two DMHA isomers are the most abundant and consistently detected in urine following exposure to their parent compounds.
Quantitative Comparison of Metabolite Excretion
The following table summarizes the urinary excretion of the major DMHA metabolites following exposure to their respective TMB isomers in rats. While human data is more limited, these animal studies provide a valuable quantitative comparison.
| Parent TMB Isomer | Major Urinary Metabolite | % of Administered Dose Excreted as Major Metabolite (in rats) | Reference |
| 1,3,5-Trimethylbenzene | 3,5-Dimethylhippuric Acid | ~78% (as glycine conjugates) | [4] |
| 1,2,4-Trimethylbenzene | 3,4-Dimethylhippuric Acid | 30.2% | [8] |
| 1,2,3-Trimethylbenzene | 2,3-Dimethylhippuric Acid | ~17% (as glycine conjugates) | [4] |
Note: The excretion percentages can vary depending on the dose, route of administration, and species.
Toxicological Significance
The primary toxicity of TMBs is associated with the parent compounds rather than their metabolites. All three isomers exhibit similar toxicological profiles, primarily affecting the central nervous system and respiratory tract.[2][5] Some studies in rats suggest that hemimellitene (1,2,3-TMB) may have more pronounced neurotoxic effects compared to pseudocumene and mesitylene.[10] The DMHA metabolites are considered to be detoxification products and are not known to be toxic at the concentrations found in urine following occupational exposure. Their significance lies in their utility as biomarkers of exposure to the more toxic parent compounds.
Part 3: Analytical Methodologies for Metabolite Quantification
Accurate and sensitive analytical methods are essential for the reliable quantification of DMHA isomers in urine.
Overview of Analytical Techniques
Historically, methods such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and gas chromatography with flame ionization detection (GC-FID) have been used.[6] However, the current gold standard for the analysis of these biomarkers is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers superior sensitivity, specificity, and the ability to multiplex the analysis of several metabolites in a single run.[11][12]
Detailed Experimental Protocol: LC-MS/MS Analysis of Dimethylhippuric Acids in Urine
The following is a representative protocol for the simultaneous quantification of DMHA isomers in human urine.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine, add an internal standard solution (e.g., isotopically labeled DMHA).
-
Acidify the sample to a pH of approximately 2-3 with hydrochloric acid.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol followed by acidified water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with acidified water to remove interferences.
-
Elute the DMHA isomers with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over several minutes to ensure separation of the isomers.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each DMHA isomer and the internal standard. For example:
-
3,5-DMHA: m/z 208 → m/z 133
-
3,4-DMHA: m/z 208 → m/z 133
-
2,3-DMHA: m/z 208 → m/z 133
-
(Note: Since the isomers have the same mass and fragmentation pattern, chromatographic separation is essential for their individual quantification.)
-
Caption: Experimental workflow for LC-MS/MS analysis of DMHAs.
4. Method Validation and Quality Control
A robust analytical method requires thorough validation. Key parameters to assess include:
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among repeated measurements.
-
Matrix Effects: The influence of other components in the urine matrix on the ionization of the analytes.
The use of stable isotope-labeled internal standards is highly recommended to correct for any variability in sample preparation and to compensate for matrix effects.[13]
Part 4: Conclusion and Future Perspectives
The selection of an appropriate biomarker is paramount for the accurate assessment of exposure to trimethylbenzenes. 3,5-Dimethylhippuric acid stands out as a highly specific and reliable biomarker for 1,3,5-trimethylbenzene (mesitylene) exposure. For the other TMB isomers, 3,4-DMHA and 2,3-DMHA are the primary urinary metabolites for 1,2,4-TMB and 1,2,3-TMB, respectively.
LC-MS/MS has emerged as the analytical technique of choice for the quantification of these metabolites, offering excellent sensitivity and specificity. The development of validated, multiplexed LC-MS/MS methods allows for the simultaneous measurement of multiple DMHA isomers, which is particularly valuable in occupational settings where exposure to TMB mixtures is common.
Future research should focus on further refining these analytical methods to achieve even lower detection limits and on expanding our understanding of the toxicokinetics of TMBs in humans to better correlate biomarker levels with potential health risks.
References
-
National Center for Biotechnology Information (2024). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 8. Retrieved from [Link]
- Laham, S., & Potvin, M. (1989). The metabolism of 1,3,5-trimethylbenzene (mesitylene) in the rat. Drug and chemical toxicology, 12(3-4), 231–251.
- Lauwerys, R. R., & Hoet, P. (2001). Industrial chemical exposure: Guidelines for biological monitoring. CRC press.
- Järnberg, J., Johanson, G., & Löf, A. (1996). Toxicokinetics of 1,2,4-trimethylbenzene in humans: influence of workload and exposure concentration. International archives of occupational and environmental health, 68(5), 336–342.
- Inoue, O., Kanno, E., Yusa, T., Kakizaki, M., Ukai, H., Okamoto, S., & Ikeda, M. (2002). A simple and sensitive HPLC method for simultaneous determination of urinary metabolites of toluene, xylene, ethylbenzene, styrene, and propylene oxide.
- Tsujimoto, Y., Taki, K., Imai, Y., & Nakahara, Y. (1999). Simultaneous determination of metabolites of trimethylbenzenes, dimethylbenzylmercapturicacid and dimethylhippuric acid, in human urine by solid-phase extraction followed by liquid chromatography tandem mass spectrometry. Journal of chromatography.
- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 8.
- Ebrahimi, S. M., et al. (2021). Determination of Hippuric Acid and Methylhippuric Acid Isomers in the Urine of Gas Stations Workers. Journal of Advances in Environmental Health Research, 9(2), 114-121.
-
OEHHA. (2023). Trimethylbenzenes Reference Exposure Levels, January 2023, Public Review Draft. Retrieved from [Link]
-
Minnesota Department of Health. (2018). Toxicological Summary for: 1,2,4-Trimethylbenzene. Retrieved from [Link]
- Kim, S., et al. (2006). Human Benzene Metabolism Following Occupational and Environmental Exposures. Cancer Epidemiology, Biomarkers & Prevention, 15(11), 2236-2245.
-
National Toxicology Program. (2013). Report on Carcinogens Monograph on Cumene. Retrieved from [Link]
- Wiglusz, R., et al. (2015). Hemimellitene (1,2,3-trimethylbenzene) in the liver, lung, kidney, and blood, and dimethylbenzoic acid isomers in the liver, lung, kidney and urine of rats after single and repeated inhalation exposure to hemimellitene. International journal of occupational medicine and environmental health, 28(6), 1019–1031.
- Huo, J. Z., et al. (1989). Distribution and metabolism of 1,2,4-trimethylbenzene (pseudocumene)
- Korsak, Z., & Rydzyński, K. (1996). Neurotoxic effects of acute and subchronic inhalation exposure to trimethylbenzene isomers (pseudocumene, mesitylene, hemimellitene) in rats. International journal of occupational medicine and environmental health, 9(4), 341–349.
- Jones, K., et al. (2006). Biological Monitoring for Trimethylbenzene Exposure: A Human Volunteer Study and a Practical Example in the Workplace.
- Asadi, S., et al. (2014). Analytical methods for the determination of biomarkers of exposure to phthalates in human urine samples. Analytical and Bioanalytical Chemistry, 406(7), 1829-1844.
- Wiglusz, R., et al. (2005). Mesitylene (1,3,5-Trimethylbenzene) in the Liver, Lung, Kidney, and Blood and 3,5-Dimethylbenzoic Acid. Polish Journal of Environmental Studies, 14(5), 663-669.
- DFG. (2005).
- Tardif, R., et al. (1989). Simultaneous High-Performance Liquid Chromatographic Analysis of Hippuric Acid and ortho-, meta-, and para-Methylhippuric Acids in Urine. Journal of Analytical Toxicology, 13(6), 313-316.
- Kostrzewski, P., & Wiaderna-Brycht, A. (1995). Kinetics of elimination of mesitylene and 3,5-dimethylbenzoic acid after experimental human exposure. Toxicology letters, 77(1-3), 259–264.
- Perbellini, L., et al. (2003). Urinary benzene determination by SPME/GC-MS. A study of variables by fractional factorial design and response surface methodology. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 783(1), 1–10.
- Mohammed, N. H., et al. (2015). Determination of hippuric acid and methyl hippuric acid in urine as indices of toluene and xylene exposure by HPLC/MS/MS spectrometry. International Journal of Research in Pharmacy and Chemistry, 5(1), 10-16.
- LGC. (2013).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10686, 1,2,3-Trimethylbenzene. Retrieved from [Link].
- Jones, K., et al. (2006). Biological Monitoring for Trimethylbenzene Exposure: A Human Volunteer Study and a Practical Example in the Workplace.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7947, Mesitylene. Retrieved from [Link].
- Andersen, M. S., et al. (2014). Discovery and validation of urinary exposure markers for different plant foods by untargeted metabolomics. Analytical and bioanalytical chemistry, 406(7), 1829–1844.
- Saillenfait, A. M., et al. (2005). Developmental toxicity of two trimethylbenzene isomers, mesitylene and pseudocumene, in rats following inhalation exposure. Food and Chemical Toxicology, 43(7), 1055-1063.
- Fent, K., et al. (2010). Development, validation and characterization of an analytical method for the quantification of hydrolysable urinary metabolites and plasma protein adducts of 2,4- and 2,6-toluene diisocyanate, 1,5-naphthalene diisocyanate and 4,4′-methylenediphenyl diisocyanate. Analytical and bioanalytical chemistry, 397(8), 3467–3479.
- Huo, J. Z., et al. (1989). Distribution and metabolism of 1,2,4-trimethylbenzene (pseudocumene)
-
Wikipedia. (2024). Mesitylene. Retrieved from [Link]
- Sala, A., et al. (1990). Leukotriene E4 elimination and metabolism in normal human subjects. The Journal of biological chemistry, 265(36), 21771–21778.
- de Oliveira, A. B., et al. (2012). 4-METHYL HYPPURIC ACID: A CASE OF POLYMORPHISM AND SOLVATOMORPHISM. Journal of the Chilean Chemical Society, 57(3), 1315-1318.
- Bozkurt, H., et al. (2019). Biodegradability of Trimethylbenzene Isomers under Denitrifying and Sulfate-Reducing Conditions.
- Kohl, I., et al. (2021). R-Limonene metabolism in humans and metabolite kinetics after oral administration. Archives of toxicology, 95(1), 223–237.
- Ikeda, M. (1995). Solvents in Urine as Exposure Markers. Industrial Health, 33(4-5), 161-175.
Sources
- 1. Mesitylene - Wikipedia [en.wikipedia.org]
- 2. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Validation of biomarkers in humans exposed to benzene: urine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 1,2,4-trimethylbenzene (pseudocumene) in serum of a person exposed to liquid scintillation counting solutions by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distribution and metabolism of 1,2,4-trimethylbenzene (pseudocumene) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemimellitene (1,2,3-trimethylbenzene) in the liver, lung, kidney, and blood, and dimethylbenzoic acid isomers in the liver, lung, kidney and urine of rats after single and repeated inhalation exposure to hemimellitene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotoxic effects of acute and subchronic inhalation exposure to trimethylbenzene isomers (pseudocumene, mesitylene, hemimellitene) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. halocolumns.com [halocolumns.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Xylene Exposure Assessment: Correlating Air Monitoring with Urinary Methylhippuric Acid Levels
This guide provides an in-depth comparison of two primary methodologies for assessing xylene exposure: environmental air monitoring and biological monitoring of its urinary metabolites. As researchers, scientists, and drug development professionals, understanding the correlation, advantages, and limitations of each approach is critical for accurate risk assessment in both occupational and environmental health studies. We will delve into the underlying metabolic pathways, detail the experimental protocols, and present a critical analysis of the data correlating these two essential exposure assessment techniques.
The Biological Fate of Xylene: From Inhalation to Excretion
To comprehend the relationship between airborne xylene and its urinary biomarkers, we must first understand its metabolic journey within the body. Commercial xylene is a mixture of three isomers: ortho- (o-), meta- (m-), and para- (p-). Upon inhalation, xylene is rapidly absorbed into the bloodstream.[1] The vast majority of absorbed xylene, approximately 95%, is metabolized in the liver, primarily by Cytochrome P450 enzymes (CYP2E1).[2][3] This process involves the oxidation of one of the methyl groups to form a corresponding methylbenzoic acid. This intermediate then conjugates with glycine to produce methylhippuric acid (MHA), which is water-soluble and readily excreted in the urine.[2][4]
The specific MHA isomer formed depends on the parent xylene isomer:
-
o-Xylene is metabolized to 2-methylhippuric acid (2-MHA).
-
m-Xylene is metabolized to 3-methylhippuric acid (3-MHA).
-
p-Xylene is metabolized to 4-methylhippuric acid (4-MHA).
Because analytical separation of 3-MHA and 4-MHA can be challenging, they are often reported as a combined total.[2] These MHAs are the cornerstone of biological monitoring for xylene exposure.
Caption: Metabolic pathway of inhaled xylene to urinary methylhippuric acid (MHA).
Methodologies for Exposure Assessment
Accurate assessment requires robust and validated methodologies for both air and biological samples. The choice of method is dictated by the study's objectives, required sensitivity, and available resources.
Air Monitoring of Xylene
Air monitoring quantifies the concentration of xylene in the breathing zone of an individual or in a general area, providing a direct measure of the potential for inhalation exposure.
Experimental Protocol: Personal Air Sampling (NIOSH 1501 Method)
-
Sampler Preparation: A solid sorbent tube, typically containing coconut shell charcoal, is used.[5] The tube has two sections of charcoal to check for analyte breakthrough.
-
Pump Calibration: A personal sampling pump is calibrated to a precise flow rate, typically between 0.02 and 0.2 L/min, using a calibrated flowmeter.[5]
-
Sample Collection: The sealed ends of the charcoal tube are broken, and the tube is connected via tubing to the calibrated pump. The sampler is clipped to the worker's lapel to collect air from the breathing zone.[6]
-
Sampling Duration: The pump is run for a predetermined period to collect a total air volume, typically between 1 and 30 liters, corresponding to a short-term or full-shift (8-hour TWA) sample.[5]
-
Sample Handling: After sampling, the tube is capped, sealed, and sent to a laboratory for analysis. A blank tube that has been handled in the same way but with no air drawn through it should accompany the samples for quality control.
-
Analysis (GC-FID):
-
Desorption: The charcoal from both sections is transferred to separate vials. A solvent, typically carbon disulfide, is added to desorb the trapped xylene.[7]
-
Injection: An aliquot of the desorption solvent is injected into a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).[5]
-
Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve generated from known standards. The result is reported in mg/m³ or ppm.[6]
-
Caption: Experimental workflow for personal air monitoring of xylene.
Biological Monitoring: Urinary 3- and 4-Methylhippuric Acid
Biological monitoring assesses the actual uptake of a substance by the body, accounting for all routes of exposure (inhalation, dermal) and individual factors like metabolic rate and workload. For xylene, this involves measuring MHA concentrations in urine.
Experimental Protocol: Urinary MHA Analysis (LC-MS/MS)
-
Sample Collection: A spot urine sample is collected, typically at the end of a work shift to capture peak excretion.[8] Pre-shift samples can also be collected to establish a baseline.[9]
-
Sample Preservation: Samples should be stored frozen if not analyzed immediately to prevent degradation of metabolites.
-
Sample Preparation:
-
Thawing & Centrifugation: The urine sample is thawed and centrifuged to remove particulate matter.
-
Dilution: An aliquot of the supernatant is diluted with a suitable buffer or mobile phase.
-
Internal Standard: A known concentration of an isotopically labeled internal standard (e.g., deuterated MHA) is added to correct for matrix effects and variations in instrument response.
-
-
Analysis (LC-MS/MS):
-
Injection: The prepared sample is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[10]
-
Chromatographic Separation: The MHA isomers are separated from other urine components on an analytical column.
-
Mass Spectrometric Detection: The separated metabolites are ionized and detected based on their specific mass-to-charge ratios, providing high sensitivity and specificity.[2]
-
-
Quantification and Normalization:
-
Quantification: The concentration of MHA is determined by comparing the analyte-to-internal standard peak area ratio against a calibration curve.
-
Creatinine Correction: To account for variations in urine dilution, the MHA concentration is typically normalized to the urinary creatinine concentration and reported as g/g creatinine.[9][11]
-
Caption: Experimental workflow for urinary MHA biomarker analysis.
Correlation: Linking Air Exposure to Urinary Metabolites
The fundamental question for researchers is how well urinary MHA levels reflect the intensity of xylene exposure measured in the air. Numerous studies have demonstrated a strong positive correlation, establishing urinary MHA as a reliable biomarker. However, the strength of this correlation can vary based on several factors.
A study of workers exposed to low levels of xylene (mean Time-Weighted Average [TWA] of 3.36 ppm) found a good correlation between atmospheric xylene and urinary MHA.[9][12] The correlation was notably stronger when using "adjusted" MHA values (post-shift minus pre-shift levels), highlighting the importance of accounting for baseline levels from recent or non-occupational exposures.[9] Another study in the printing industry also found significant correlations between occupational exposure to m-xylene and p-xylene and their corresponding urinary metabolites.[11]
| Study | Exposure Group & Level | Analytical Method | Correlation Finding (Air Xylene vs. Urinary MHA) |
| Jacobson et al. (2003)[9][12] | 20 workers, mean TWA < 15 ppm | GC-MS | Good correlation observed. For adjusted MHA, r² values were 0.709 for m-xylene and 0.677 for p-xylene. The study extrapolated that a 100 ppm TWA exposure would correspond to 1.3 g/g creatinine. |
| Kawai et al. (1991) (cited in[8]) | 15 painters | Not specified | The best correlation was found for urinary MHA at the end of the workday. A 50 ppm xylene exposure corresponded to 665 mg/g of creatinine. |
| Ghittori et al. (1995) (cited in[11]) | Not specified | Not specified | Reported a strong correlation between environmental xylene concentration and total urinary MHA (r = 0.88). |
| Fustinoni et al. (1999) (cited in[11]) | Car painters, mean TWA 2.2 ppm | Not specified | A significant correlation (r = 0.81) was found between airborne xylene and end-of-shift urinary MHA. |
| Mandasari et al. (2021)[11] | 44 printing workers, xylene TWA < ACGIH TLV | HPLC | Significant positive correlations were found between m-xylene exposure and urinary m-/p-MHA (r = 0.337) and p-xylene exposure and urinary m-/p-MHA (r = 0.322). |
Factors Influencing the Correlation
While a strong relationship exists, it is not always a perfect 1:1 correlation. Several factors can influence the absorption, metabolism, and excretion of xylene, thereby affecting urinary MHA levels independent of the air concentration:
-
Workload: Physical exertion increases respiration rate and cardiac output, leading to higher absorption of xylene from the air and consequently higher MHA levels.[1]
-
Dermal Exposure: Air monitoring only accounts for inhalation. If significant skin contact with liquid xylene occurs, urinary MHA levels will be higher than predicted by air concentrations alone.[2]
-
Co-exposure to Other Solvents: Concurrent exposure to other organic solvents can competitively inhibit the metabolic enzymes responsible for xylene breakdown, potentially altering MHA excretion patterns.[1]
-
Individual Variability: Genetic differences in metabolic enzyme activity, body fat percentage (where xylene can be stored), and renal function can lead to variations in MHA levels among individuals with identical exposures.
-
Timing of Sample Collection: MHA has a biological half-life of several hours.[8] The timing of urine sample collection relative to the exposure period is critical for obtaining a representative result. End-of-shift samples are standard for capturing peak exposure.
-
Non-Occupational Exposures: Smoking is a significant source of xylene exposure and can elevate baseline MHA levels, complicating the interpretation of occupational data.[10][13]
Comparison of Monitoring Strategies
| Feature | Air Monitoring (e.g., NIOSH 1501) | Biological Monitoring (Urinary MHA) |
| What It Measures | Concentration of contaminant in the environment (potential dose). | The actual absorbed dose in the body, integrating all exposure routes. |
| Primary Exposure Route | Inhalation. | All routes (inhalation, dermal, ingestion). |
| Key Advantage | Directly compares exposure levels to established Occupational Exposure Limits (OELs) like PELs and TLVs.[14][15] | Provides a more personalized measure of exposure, accounting for individual metabolism, workload, and PPE effectiveness. |
| Key Limitation | May not reflect the actual absorbed dose due to factors like PPE use, breathing rate, or dermal absorption. | Can be influenced by non-occupational exposures, timing of sample collection, and individual physiological differences.[1] |
| Regulatory Benchmark | OSHA Permissible Exposure Limit (PEL), ACGIH Threshold Limit Value (TLV).[16] | ACGIH Biological Exposure Index (BEI). |
| Best Use Case | Area monitoring, identifying sources of exposure, and ensuring compliance with environmental regulations. | Assessing personal exposure, evaluating the effectiveness of controls and PPE, and conducting health surveillance. |
Conclusion for Researchers and Development Professionals
The correlation between airborne xylene concentrations and urinary methylhippuric acid levels is well-established and robust, making urinary MHA an excellent biomarker for assessing xylene uptake.
-
For Field Researchers: While air monitoring is essential for characterizing environmental conditions and ensuring compliance with regulatory limits, it only tells part of the story. Biological monitoring via urinary MHA provides a more comprehensive and biologically relevant measure of an individual's absorbed dose. The strongest correlations are achieved when using end-of-shift samples and correcting for baseline levels with a pre-shift sample.
-
For Drug Development Professionals: In clinical settings or toxicological studies, relying solely on environmental data can be misleading. Urinary MHA analysis offers a non-invasive method to confirm and quantify systemic exposure, providing critical data for dose-response assessments and pharmacokinetic modeling. The high specificity of LC-MS/MS makes it the gold standard for accurately quantifying these metabolites.
Ultimately, the most comprehensive approach to exposure assessment involves a combination of both air and biological monitoring. This dual strategy allows for the characterization of the exposure source and the quantification of the absorbed dose, providing a complete picture for risk assessment and ensuring the protection of human health.
References
-
Outsource Safety Ltd. (2015). Air sampling for exposure to solvents (toluene, xylene and similar). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Xylene - ANALYTICAL METHODS. NIH. Available at: [Link]
-
LCS Laboratory Inc. (n.d.). Laboratory Test: Xylenes in Air by NIOSH 1501 Method. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). Table 5. Examples of Air Sampling Methods. OSHA. Available at: [Link]
-
National Institutes of Health. (n.d.). NIH Xylene Program. Available at: [Link]
-
Jacobson, G. A., et al. (2003). Biological monitoring of low level occupational xylene exposure and the role of recent exposure. PubMed. Available at: [Link]
-
National Research Council. (1984). Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - XYLENE. Available at: [Link]
-
Occupational Safety and Health Administration. (2021). XYLENE, ALL ISOMERS (DIMETHYLBENZENE). OSHA. Available at: [Link]
-
Jacobson, G. A., et al. (2003). Biological Monitoring of Low Level Occupational Xylene Exposure and the Role of Recent Exposure. Annals of Occupational Hygiene. Available at: [Link]
-
Kim, Y., et al. (2024). Factors Influencing Indoor Xylene Concentrations and Biomarkers in the General Population Based on the 2020–2021 KNHANES. Yonsei Medical Journal. Available at: [Link]
-
Centers for Disease Control and Prevention. (n.d.). Xylene - IDLH. NIOSH. Available at: [Link]
-
Kawai, T., et al. (1991). Evaluation of occupational exposure to xylene by blood, exhaled air and urine analysis. PubMed. Available at: [Link]
-
U.S. Environmental Protection Agency. (1999). Xylenes (Mixed Isomers). EPA. Available at: [Link]
-
Mandasari, P., et al. (2021). Quantification of Urinary Metabolites of Toluene and Xylene Isomers as Biological Indices of Occupational Exposure in Printing Industry Workers. Brieflands. Available at: [Link]
-
Alwis, U., et al. (2020). Examination of Xylene Exposure in the U.S. Population Through Biomonitoring: NHANES 2005–2006, 2011–2016. International Journal of Environmental Research and Public Health. Available at: [Link]
-
Eawag. (1997). p-Xylene Degradation Pathway. Eawag-BBD. Available at: [Link]
-
Langman, J. M. (1994). Xylene: its toxicity, measurement of exposure levels, absorption, metabolism and clearance. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Metabolic pathway of p-xylene: oxidation of the methyl group to form benzoic acid, followed by coupling with glycine to render p-methylhippuric acid. Available at: [Link]
-
ResearchGate. (n.d.). A schematic figure illustrating xylene metabolism, mechanism of toxicity and toxic health effects on biological systems. Available at: [Link]
-
Evans, P. J., et al. (1995). Metabolites formed during anaerobic transformation of toluene and o-xylene and their proposed relationship to the initial steps of toluene mineralization. PubMed. Available at: [Link]
-
Tsikas, D., et al. (2007). Accurate quantification of dimethylamine (DMA) in human urine by gas chromatography-mass spectrometry as pentafluorobenzamide derivative: evaluation of the relationship between DMA and its precursor asymmetric dimethylarginine (ADMA) in health and disease. PubMed. Available at: [Link]
-
Rajan, S. T., et al. (2019). Toxicity of xylene in occupationally exposed workers: A high-performance liquid chromatography analysis. PubMed. Available at: [Link]
-
Sakata, M., et al. (2018). Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). List of studies whose results show the association of xylene exposure and incidence of health effects on different systems. Available at: [Link]
-
Hureaux, J., et al. (2012). Urinary sampling for 5HIAA and metanephrines determination: revisiting the recommendations. Semantic Scholar. Available at: [Link]
-
Kim, Y., et al. (2024). Factors Influencing Indoor Xylene Concentrations and Biomarkers in the General Population Based on the 2020-2021 KNHANES. PubMed. Available at: [Link]
-
Yilmaz, B. D., et al. (2017). Determination of 3,5 – dimethylpyrazolium glyceroborate nitrification inhibitor in nitrogen fertilizer samples. Journal of the Serbian Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Development, validation and characterization of an analytical method for the quantification of hydrolysable urinary metabolites and plasma protein adducts of 2,4- and 2,6-toluene diisocyanate, 1,5-naphthalene diisocyanate and 4,4′-methylenediphenyl diisocyanate. Available at: [Link]
Sources
- 1. Xylene: its toxicity, measurement of exposure levels, absorption, metabolism and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Examination of Xylene Exposure in the U.S. Population Through Biomonitoring: NHANES 2005–2006, 2011–2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lcslaboratory.com [lcslaboratory.com]
- 6. outsource-safety.co.uk [outsource-safety.co.uk]
- 7. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Evaluation of occupational exposure to xylene by blood, exhaled air and urine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological monitoring of low level occupational xylene exposure and the role of recent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors Influencing Indoor Xylene Concentrations and Biomarkers in the General Population Based on the 2020–2021 KNHANES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. tarjomefa.com [tarjomefa.com]
- 13. Factors Influencing Indoor Xylene Concentrations and Biomarkers in the General Population Based on the 2020-2021 KNHANES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ors.od.nih.gov [ors.od.nih.gov]
- 15. Xylene - IDLH | NIOSH | CDC [cdc.gov]
- 16. XYLENE, ALL ISOMERS (DIMETHYLBENZENE) | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Proficiency Testing for 3,5-Dimethylhippuric Acid Analysis
Introduction: The Critical Role of 3,5-Dimethylhippuric Acid in Biomonitoring
3,5-Dimethylhippuric acid (3,5-DMHA) is a principal metabolite of the industrial solvent trimethylbenzene (TMB)[1]. Its presence and concentration in urine serve as a crucial biomarker for assessing occupational and environmental exposure to TMBs[1]. Accurate and precise quantification of 3,5-DMHA is paramount for ensuring worker safety, validating exposure controls, and conducting epidemiological studies. This guide provides an in-depth comparison of analytical methodologies and highlights the indispensable role of proficiency testing (PT) in guaranteeing the reliability of these measurements.
Proficiency testing is an interlaboratory comparison that allows participating laboratories to assess their analytical performance against a reference value.[2][3] Regular participation in PT schemes is a cornerstone of a robust quality assurance program and is often a requirement for laboratory accreditation under standards such as ISO/IEC 17025[2].
The "Why": Causality Behind Method Selection and Proficiency Testing
The choice of an analytical method for 3,5-DMHA is dictated by a balance of sensitivity, specificity, throughput, and cost. While various techniques can be employed, each possesses inherent strengths and weaknesses that must be carefully considered in the context of the laboratory's objectives.
Proficiency testing serves as an external, objective validation of a laboratory's entire analytical process, from sample receipt to final reporting. It provides a critical check on potential sources of error, including:
-
Analyst Technique: Variations in sample preparation and instrument operation.
-
Instrument Performance: Calibration drift, detector sensitivity, and chromatographic resolution.
-
Reagent Quality: Purity of standards, solvents, and other consumables.
-
Methodological Bias: Inherent systematic errors in the chosen analytical procedure.
By participating in PT, laboratories gain confidence in their results and can identify areas for improvement, ensuring the data they produce is defensible and fit for purpose.
Comparative Analysis of Analytical Methodologies
The two predominant techniques for the quantification of 3,5-DMHA and other hippuric acid derivatives in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS) for enhanced specificity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has historically been a workhorse for the analysis of organic acids in biological matrices.[4] The technique offers excellent chromatographic separation and definitive identification based on mass spectral libraries.
Principle: Volatile derivatives of 3,5-DMHA are separated based on their boiling points and affinity for a stationary phase within a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratios are used for identification and quantification.
Advantages:
-
High resolving power for complex mixtures.
-
Extensive and well-established mass spectral libraries for confident peak identification.
Limitations:
-
Requires a derivatization step to make the non-volatile hippuric acids amenable to GC analysis, which can be time-consuming and introduce variability.
-
Potential for thermal degradation of analytes in the injector port.
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS
HPLC, particularly when coupled with tandem mass spectrometry, has become the method of choice for many laboratories due to its high sensitivity, specificity, and reduced need for sample derivatization.[5][6]
Principle: 3,5-DMHA is separated from other urinary components on a reversed-phase column based on its polarity. Detection can be achieved using a UV detector, but for superior sensitivity and specificity, a mass spectrometer is employed.[1][5] In LC-MS/MS, a specific precursor ion for 3,5-DMHA is selected, fragmented, and a characteristic product ion is monitored for quantification, significantly reducing matrix interference.[5]
Advantages:
-
High sensitivity and specificity, especially with MS/MS detection.[5]
-
Direct analysis of aqueous samples, often with minimal sample preparation (e.g., "dilute and shoot").[7]
-
Amenable to high-throughput automation.
Limitations:
-
Matrix effects (ion suppression or enhancement) can impact accuracy and require careful method development and validation.
-
Higher initial instrument cost compared to GC-MS or HPLC-UV.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the analysis of 3,5-DMHA in urine. It is imperative that each laboratory validates these methods according to their specific instrumentation and requirements.
Sample Preparation: The Foundation of Accurate Results
Proper sample preparation is critical to remove interfering substances and concentrate the analyte of interest.
1. Solid-Phase Extraction (SPE): A robust and widely used technique for cleaning up complex biological samples.[5]
-
Protocol:
-
Acidify 1 mL of urine to approximately pH 2 with hydrochloric acid.[5]
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 6 mL of methanol followed by 6 mL of water.[5]
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute the 3,5-DMHA with a stronger organic solvent, such as acetone or methanol.[5]
-
Evaporate the eluate to dryness under a stream of nitrogen.[5]
-
Reconstitute the residue in the mobile phase for analysis.[5]
-
2. Liquid-Liquid Extraction (LLE): A classic extraction technique that partitions the analyte between two immiscible liquids.
-
Protocol:
-
To 1 mL of urine, add an appropriate internal standard.
-
Acidify the sample to pH < 2 with a strong acid.
-
Add 4 mL of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).[1][8]
-
Vortex for 2 minutes and centrifuge to separate the layers.[8]
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Instrumental Analysis: Method Parameters for Success
HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: Isocratic or gradient elution with a mixture of an acidic buffer (e.g., phosphate buffer at pH 2.3) and an organic modifier like acetonitrile or methanol.[7][8]
-
Flow Rate: 1.0 - 1.5 mL/min.[8]
-
Column Temperature: 48 °C.[8]
LC-MS/MS Method
-
Column: C18 reversed-phase column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water and methanol/acetonitrile containing a small amount of formic or acetic acid to promote ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Transitions: Monitor at least two specific precursor-to-product ion transitions for 3,5-DMHA and its isotopically labeled internal standard.
Data Presentation: Comparing Performance Characteristics
The following table summarizes typical performance characteristics for the different analytical methods. These values are illustrative and should be established by each laboratory during method validation.
| Parameter | HPLC-UV | GC-MS (with derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.1 µg/mL | < 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.3 µg/mL | < 0.3 µg/mL |
| Linear Range | 10 - 500 µg/mL | 1 - 100 µg/mL | 0.1 - 100 µg/mL |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 95 - 105% |
| Sample Throughput | Moderate | Low | High |
| Specificity | Moderate | High | Very High |
| Cost | Low | Moderate | High |
Visualizing the Workflow: From Sample to Result
The following diagrams illustrate the typical workflows for the analytical methods described.
Sources
- 1. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The expert in proficiency testing - Qlip (EN) [qlip.com]
- 3. Eurachem [eurachem.org]
- 4. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]
- 5. ijrpc.com [ijrpc.com]
- 6. Quantitative determination of hippuric and m-methylhippuric acids in urine by high-speed liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
Cross-Validation of Analytical Architectures for 3,5-DMHA (Octodrine): A Comparative Technical Guide
Executive Summary The quantification and structural characterization of 3,5-Dimethylhexylamine (3,5-DMHA, Octodrine) present unique challenges due to its structural isomerism (e.g., distinguishing from 1,3-DMAA or 1,5-DMHA) and the regulatory necessity for trace-level detection in biological matrices. This guide provides a technical cross-validation of three dominant analytical platforms: LC-MS/MS , GC-MS , and 1H-NMR . It is designed for analytical scientists requiring robust, self-validating protocols for drug development and forensic toxicology.
The Analytical Challenge: Isomerism & Matrix Interference
3,5-DMHA is a volatile aliphatic amine often disguised in complex matrices (dietary supplements) or heavily metabolized in biological systems (urine/plasma). The core analytical risk is false positives arising from isobaric isomers (same mass, different structure) and false negatives due to ion suppression in mass spectrometry.
The "Triad of Truth" Approach:
-
LC-MS/MS: High-throughput screening and trace quantification (ng/mL).
-
GC-MS: Orthogonal confirmation via derivatization and retention index matching.
-
1H-NMR: Absolute structural elucidation for raw material purity (mg scale).
Platform I: LC-MS/MS (The Sensitivity Engine)
Role: Primary quantification tool for biological fluids and trace contamination in supplements. Mechanism: Electrospray Ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM).
Experimental Protocol: Trace Quantification in Urine
-
Causality: Direct injection is often insufficient due to matrix effects. Dilute-and-shoot or Solid Phase Extraction (SPE) is required to remove salts and phospholipids that cause ion suppression.
Step-by-Step Workflow:
-
Sample Prep: Aliquot 100 µL urine. Add 50 µL Internal Standard (IS) solution (e.g., 3,5-DMHA-d3 or heptaminol-d3).
-
Hydrolysis (Optional): If measuring total conjugates, incubate with
-glucuronidase at 50°C for 1 hour. -
Extraction: Dilute 1:10 with Mobile Phase A (0.1% Formic Acid in Water). Centrifuge at 10,000 x g for 10 min.
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) or HILIC for better retention of polar amines.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
-
Mass Spectrometry (MRM):
-
Precursor Ion: m/z 144.2 [M+H]+
-
Quantifier Transition: m/z 144.2
57.1 (Alkyl fragment) -
Qualifier Transition: m/z 144.2
43.1
-
Data & Performance
-
LOD: < 1 ng/mL (High Sensitivity).
-
Linearity:
over 5–1000 ng/mL range. -
Pros: Minimal thermal degradation; high throughput.
-
Cons: Susceptible to matrix effects; cannot easily distinguish positional isomers without optimized chromatographic resolution.
Platform II: GC-MS (The Orthogonal Validator)
Role: Confirmatory analysis and separation of volatile isomers. Mechanism: Electron Impact (EI) ionization provides a fingerprint fragmentation pattern.
Experimental Protocol: Derivatization Analysis
-
Causality: 3,5-DMHA is a primary amine with poor peak shape on standard non-polar GC columns due to hydrogen bonding. Derivatization with Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) improves volatility and peak symmetry.
Step-by-Step Workflow:
-
Extraction: Liquid-Liquid Extraction (LLE) of alkaline sample (pH > 10) into ethyl acetate.
-
Derivatization:
-
Evaporate solvent to dryness under nitrogen.
-
Add 50 µL TFAA and 50 µL Ethyl Acetate.
-
Incubate at 60°C for 20 minutes (Acylation of the amine).
-
Evaporate and reconstitute in pure Ethyl Acetate.
-
-
GC Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 60°C (1 min)
20°C/min 280°C.
-
-
MS Detection: SIM mode (Selected Ion Monitoring) for the derivatized molecular ion and characteristic fragments.
Data & Performance
-
LOD: 10–50 ng/mL (Moderate Sensitivity).
-
Selectivity: Excellent. The derivatized fragmentation pattern is unique, allowing differentiation from 1,3-DMAA.
-
Pros: Robust structural confirmation; library searchable spectra (NIST).
-
Cons: Time-consuming sample prep; destructive analysis.
Platform III: 1H-NMR (The Structural Umpire)
Role: Purity assessment of raw materials and absolute isomer identification. Mechanism: Proton Nuclear Magnetic Resonance spectroscopy.
Experimental Protocol: Purity Assay
-
Causality: MS methods rely on reference standards. NMR is a primary ratio method that can determine the exact molar ratio of isomers without a standard, provided the signals are resolved.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 10 mg of bulk powder in 600 µL Deuterated Chloroform (
) or . -
Acquisition: 400 MHz or higher instrument. 64 scans.
-
Analysis: Focus on the methyl region (0.8 – 1.5 ppm).
-
3,5-DMHA: Look for specific doublet/triplet patterns corresponding to the 3-methyl and 5-methyl groups.
-
Isomer Check: 1,3-DMAA will show a distinct doublet at a different chemical shift for the
-methyl group next to the amine.
-
Data & Performance
-
LOD: ~100 µg/mL (Low Sensitivity).
-
Pros: Non-destructive; no reference standard needed for structural ID.
-
Cons: Low sensitivity; requires mg-quantities of pure material.
Comparative Analysis & Decision Matrix
The following table synthesizes the performance metrics to guide platform selection.
| Feature | LC-MS/MS | GC-MS (Derivatized) | 1H-NMR |
| Primary Use | Trace Bioanalysis (Urine/Plasma) | Confirmatory Forensics | Raw Material Purity |
| Sensitivity (LOD) | High (< 1 ng/mL) | Moderate (10-50 ng/mL) | Low (> 100 µg/mL) |
| Specificity | Medium (Isobaric interference risk) | High (Retention + EI Spectrum) | Very High (Structural) |
| Throughput | High (10 min/sample) | Low (45 min/sample) | Medium (15 min/sample) |
| Sample Prep | Simple (Dilute/SPE) | Complex (Derivatization) | Simple (Dissolution) |
| Cost per Sample | $ |
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow for a "Self-Validating System" where platforms check each other to prevent analytical errors.
Caption: Integrated analytical workflow ensuring structural accuracy (NMR/GC-MS) and quantitative sensitivity (LC-MS/MS).
References
-
Cohen, P. A., et al. (2017).[1] "Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine)..." Clinical Toxicology. Link
-
Alvarez, J. C., et al. (2024).[2] "Heptaminol hair testing to highlight octodrine contamination in supplements..."[2] Clinica Chimica Acta. Link
-
ResolveMass Laboratories. (2025). "GC-MS vs LC-MS for Impurity Testing: A Technical Comparison." Link
-
Kivilompolo, M., et al. (2007).[3] "Comparison of GC-MS and LC-MS Methods for the Analysis of Antioxidant Phenolic Acids." Analytical and Bioanalytical Chemistry. Link
-
US Anti-Doping Agency (USADA). "Stimulants: 3,5-Dimethylhexylamine (Octodrine) Explained." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heptaminol hair testing to highlight octodrine contamination in supplements, responsible for a doping adverse analytical finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
Executive Summary: The Specificity vs. Standardization Paradox
Technical Comparison Guide: 3,5-Dimethylhippuric Acid vs. Mandelic Acid as Exposure Biomarkers
In the assessment of occupational and environmental exposure to aromatic solvents, the choice of biomarker dictates the reliability of the data. This guide compares 3,5-Dimethylhippuric acid (3,5-DMHA) and Mandelic acid (MA) .
While both are carboxylic acid metabolites excreted in urine, they represent distinct exposure profiles and analytical challenges. Mandelic acid is the "Gold Standard" regulatory biomarker for Styrene and Ethylbenzene, backed by ACGIH BEI® values, yet it suffers from non-specificity and dietary background noise. 3,5-DMHA , the primary metabolite of Mesitylene (1,3,5-Trimethylbenzene), offers superior specificity and a cleaner baseline but lacks the robust regulatory framework of its counterpart.
This guide analyzes their metabolic origins, kinetic performance, and analytical protocols to support your selection process in mixed-solvent exposure studies.
Metabolic Pathways & Mechanistic Origins
Understanding the causality of biomarker formation is essential for interpreting excretion kinetics.
3,5-DMHA: The Mesitylene Pathway
Mesitylene (1,3,5-TMB) undergoes oxidation at one methyl group to form 3,5-dimethylbenzoic acid, which is then conjugated with glycine in the mitochondria—a classic Phase II detoxification pathway.
Figure 1: Sequential oxidation and conjugation of Mesitylene to 3,5-DMHA.
Mandelic Acid: The Styrene/Ethylbenzene Pathway
Mandelic acid is a shared metabolite. Styrene is metabolized via the epoxide (Styrene-7,8-oxide), whereas Ethylbenzene is hydroxylated. Both converge at Mandelic Acid, which is further oxidized to Phenylglyoxylic Acid (PGA).
Figure 2: Convergent pathways of Styrene and Ethylbenzene yielding Mandelic Acid.
Performance Matrix: Technical Comparison
The following data consolidates performance metrics derived from pharmacokinetic studies and regulatory documentation.
| Feature | 3,5-Dimethylhippuric Acid (3,5-DMHA) | Mandelic Acid (MA) |
| Parent Solvent | Mesitylene (1,3,5-Trimethylbenzene) | Styrene, Ethylbenzene |
| Specificity | High. Specific to 1,3,5-TMB isomer. | Low. Shared by Styrene & Ethylbenzene. |
| Regulatory Status | Research/Guidance. No specific ACGIH BEI.[1] Used in investigative toxicology.[2] | Official BEI. 400 mg/g Cr (Styrene); 0.15 g/g Cr (Ethylbenzene, MA+PGA). |
| Elimination Half-Life | ~9–12 hours. Slower than MA. | ~4–9 hours. Rapid excretion. |
| Background Noise | Negligible. < 1% of exposed levels. | Moderate. Dietary intake (fruits) can cause false positives. |
| Stability | High.[3] Stable in acidic urine for weeks at 4°C. | Moderate. Can degrade to PGA; requires pH adjustment. |
| Sampling Time | End of shift (accumulates over workweek). | End of shift (reflects recent exposure). |
Expert Insight:
-
Use Mandelic Acid when strict regulatory compliance (OSHA/ACGIH) is required for Styrene monitoring. You must measure Creatinine to normalize.
-
Use 3,5-DMHA when investigating complex solvent mixtures (e.g., paint thinners, white spirits) where distinguishing trimethylbenzene isomers is critical for source apportionment.
Analytical Protocol: Unified HPLC-UV Workflow
As a self-validating system, this protocol uses a gradient elution to capture both polar (MA) and non-polar (3,5-DMHA) metabolites in a single run, utilizing an internal standard (IS) to correct for extraction efficiency.
Reagents & Equipment[3][4]
-
Instrument: HPLC with UV-Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase A: 10 mM KH₂PO₄ (pH 2.5 with H₃PO₄). Low pH ensures acids are protonated and retained.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Internal Standard: 2-Fluorohippuric acid (for 3,5-DMHA) or o-Methylhippuric acid (if not analyzing Xylenes).
Step-by-Step Methodology
Step 1: Sample Preparation (Solid Phase Extraction - Optional but Recommended)
-
Thaw urine sample to room temperature; vortex for 30s.
-
Centrifuge at 3000 x g for 5 mins to remove precipitates.
-
Mix 1.0 mL Urine + 100 µL Internal Standard (1 mg/mL).
-
Acidify with 20 µL 6M HCl (Target pH < 2.0).
Step 2: Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: 225 nm (MA) and 240 nm (3,5-DMHA).
-
Gradient Profile:
-
0–5 min: 5% B (Isocratic hold for Mandelic Acid).
-
5–15 min: 5% → 40% B (Linear ramp).
-
15–20 min: 40% B (Elution of 3,5-DMHA).
-
20–25 min: 5% B (Re-equilibration).
-
Step 3: Quality Control (Self-Validation)
-
Linearity Check: Calibration curve (0.1 – 500 mg/L) must yield R² > 0.995.
-
Recovery Check: Spike blank urine at low (10 mg/L) and high (200 mg/L) levels. Acceptance range: 85–115%.
-
Resolution Check: Ensure baseline separation between Mandelic Acid and Phenylglyoxylic Acid (often co-elute on short columns).
Interpretation & Confounding Factors
The "Fruit Salad" Effect (Mandelic Acid)
Mandelic acid is naturally present in certain fruits and can be a metabolite of dietary precursors.
-
Control: Instruct subjects to avoid vanilla, grapes, and styrene-packaged foods 24h prior to sampling.
-
Validation: If MA is detected without PGA, suspect dietary interference or sample degradation.
Isomeric Interference (3,5-DMHA)
Industrial "Trimethylbenzene" is often a mixture of 1,2,3-, 1,2,4-, and 1,3,5- isomers.
-
1,2,4-TMB metabolizes to 3,4-dimethylhippuric acid .
-
1,3,5-TMB metabolizes to 3,5-dimethylhippuric acid .
-
Critical Check: Your HPLC method must resolve 3,4-DMHA from 3,5-DMHA. The gradient described in Section 4.2 is designed to separate these positional isomers based on slight hydrophobicity differences (3,5-isomer is generally more hydrophobic).
References
-
ACGIH. (2025). TLVs and BEIs: Based on the Documentation of the Threshold Limit Values for Chemical Substances and Physical Agents & Biological Exposure Indices. American Conference of Governmental Industrial Hygienists.[1][4][5][6]
-
Järnberg, J., et al. (1997).[5] "Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes." International Archives of Occupational and Environmental Health, 69(6), 491-497.[5]
-
Sumner, S. C., & Fennell, T. R. (1994). "Review of the metabolic fate of styrene." Critical Reviews in Toxicology, 24(sup1), S11-S33.
-
Świercz, R., et al. (2006). "Mesitylene (1,3,5-Trimethylbenzene) in the Liver, Lung, Kidney, and Blood and 3,5-Dimethylbenzoic Acid in the Liver, Lung, Kidney and Urine of Rats."[2][7] Polish Journal of Environmental Studies, 15(3).
-
CDC/NIOSH. (2024). "NIOSH Manual of Analytical Methods (NMAM): Organic Acids."
Sources
- 1. health.ny.gov [health.ny.gov]
- 2. pjoes.com [pjoes.com]
- 3. 3,5-DIMETHOXYPHENETHYLAMINE HYDROCHLORIDE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. TRIMETHYL BENZENE, ISOMERS - ACGIH [acgih.org]
- 5. TRIMETHYLBENZENE, MIXED ISOMERS | Occupational Safety and Health Administration [osha.gov]
- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 7. iris.epa.gov [iris.epa.gov]
limit of detection and quantification for 3,5-DMHA methods
This guide provides an in-depth technical comparison of analytical methods for the detection and quantification of 3,5-Dimethylhexylamine (3,5-DMHA) , also known as Octodrine . It is designed for researchers and analytical scientists requiring robust protocols for doping control, supplement verification, or toxicological screening.
Executive Summary: Method Performance Matrix
The choice of analytical method for 3,5-DMHA depends heavily on the required sensitivity (LOD/LOQ) and the matrix complexity (urine vs. solid supplement powder).
| Feature | LC-MS/MS (QqQ) | GC-MS (EI) | HPLC-UV (Derivatized) |
| Primary Utility | Trace quantification (Biological fluids) | Confirmation & Screening (Supplements) | QC/Routine testing (Raw materials) |
| Typical LOD | 0.5 – 5 ng/mL (ppb) | 10 – 50 ng/mL (ppb) | 0.5 – 1 µg/mL (ppm) |
| Typical LOQ | 1 – 10 ng/mL (ppb) | 50 – 100 ng/mL (ppb) | 2 – 5 µg/mL (ppm) |
| Selectivity | Excellent (MRM transitions) | High (Spectral fingerprint) | Moderate (Depends on column/derivatization) |
| Sample Prep | Minimal (Dilute-and-Shoot or LLE) | Moderate (Requires Derivatization) | High (Requires Pre-column Derivatization) |
| Throughput | High | Medium | Low to Medium |
Compound Identity & Analytical Challenges
Before selecting a method, the analyst must address the specific physicochemical properties of 3,5-DMHA.
-
Nomenclature Ambiguity: "3,5-DMHA" is a trade name often used interchangeably for two distinct isomers: 2-amino-6-methylheptane (Octodrine) and 2-amino-5-methylheptane . Chromatographic separation of these isomers is critical for accurate quantification.
-
Lack of Chromophore: As an aliphatic amine, 3,5-DMHA lacks a conjugated
-system, rendering it invisible to standard UV detection (254 nm) without derivatization. -
Volatility: The free base form is volatile; samples must be kept in acidic conditions (salt form) during processing to prevent evaporative loss.
Gold Standard: LC-MS/MS (Triple Quadrupole)
Context: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for detecting 3,5-DMHA in biological matrices (urine, plasma) due to its superior sensitivity and lack of derivatization requirements.
Experimental Protocol
-
Instrument: UHPLC coupled to a Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex QTRAP).
-
Column: C18 Reverse Phase (e.g., Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Protonation source).
-
B: 0.1% Formic Acid in Acetonitrile.[1]
-
-
Gradient: 5% B to 95% B over 10 minutes.
Self-Validating Workflow (Step-by-Step):
-
Sample Prep (Urine): Dilute 100 µL urine with 900 µL Mobile Phase A containing Internal Standard (IS) (e.g., Heptaminol or deuterated DMAA). Centrifuge at 10,000 x g for 5 mins.
-
Injection: Inject 5 µL of supernatant.
-
Detection (MRM): Operate in ESI+ mode. Monitor two transitions:
-
Quantifier:
(Characteristic amine fragment). -
Qualifier:
(Hydrocarbon chain fragment).
-
-
Validation: The ratio of Quantifier/Qualifier peak areas must match the reference standard within ±20%.
Performance Data:
-
LOD: ~1 ng/mL (Signal-to-Noise > 3).
-
LOQ: ~5 ng/mL (Signal-to-Noise > 10, %CV < 15%).
-
Linearity:
over 5–1000 ng/mL range.
Confirmation Standard: GC-MS[2]
Context: Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for forensic confirmation and supplement analysis. Due to the polarity of the amine group, derivatization is mandatory to improve peak shape and volatility.
Experimental Protocol
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).
-
Column: HP-5ms (5% Phenyl Methyl Silox), 30m x 0.25mm x 0.25µm.
-
Derivatization Agent: TFA (Trifluoroacetic Anhydride) or PFPA (Pentafluoropropionic Anhydride) .
Step-by-Step Derivatization:
-
Extraction: Extract sample (powder/liquid) into 0.1 M HCl. Basify with NaOH to pH > 12.
-
LLE: Extract free base into ethyl acetate or hexane.
-
Reaction: Add 50 µL TFAA to the organic layer. Incubate at 60°C for 20 mins.
-
Dry Down: Evaporate under nitrogen and reconstitute in ethyl acetate.
-
Injection: Splitless injection at 250°C.
Performance Data:
-
LOD: ~20 ng/mL.
-
LOQ: ~50 ng/mL.
-
Identification: Matches NIST library spectra for N-trifluoroacetyl-2-amino-6-methylheptane.
Accessible Alternative: HPLC-UV (with Derivatization)[3][4][5]
Context: For labs lacking MS capabilities, HPLC-UV is viable only if the molecule is tagged with a chromophore.
Experimental Protocol
-
Reagent: Dansyl Chloride (DNS-Cl) or OPA (o-Phthalaldehyde).
-
Reaction: Mix sample with DNS-Cl in carbonate buffer (pH 9.5). Incubate at 60°C for 40 mins (dark).
-
Detection: UV at 254 nm (Dansyl) or Fluorescence (Ex 340nm / Em 450nm for OPA).
Performance Data:
-
LOD: ~0.5 µg/mL (500 ppb).
-
LOQ: ~1.5 µg/mL.
-
Limitation: Low specificity; susceptible to interference from other amines (e.g., amino acids in biological samples).
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and the specific LC-MS/MS workflow, ensuring the correct method is applied to the correct matrix.
Caption: Decision matrix for 3,5-DMHA analysis, correlating sample matrix to optimal instrument workflow and expected sensitivity limits.
References
-
Cohen, P. A., et al. (2017). "Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine)..." Clinical Toxicology.
-
U.S. Food and Drug Administration (FDA).[2][3] (2019). "DMHA in Dietary Supplements." FDA.gov.
-
World Anti-Doping Agency (WADA). "Prohibited List: Stimulants." WADA-ama.org. (Referenced for classification of Octodrine as a specified stimulant).
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10975, 2-Amino-6-methylheptane."
Sources
A Comparative Guide to the Specificity of 3,5-Dimethylhippuric Acid for Mesitylene Exposure
This guide provides an in-depth technical comparison of 3,5-Dimethylhippuric acid (3,5-DMHA) as a urinary biomarker for occupational and environmental exposure to mesitylene (1,3,5-trimethylbenzene). Designed for researchers, scientists, and drug development professionals, this document delves into the specificity of 3,5-DMHA, contrasts it with alternative biomarkers, and provides detailed experimental protocols for its quantification. Our analysis is grounded in established scientific literature to ensure technical accuracy and field-proven insights.
Introduction: The Need for Specific Biomarkers in TMB Exposure Monitoring
Mesitylene, along with its isomers pseudocumene (1,2,4-trimethylbenzene) and hemimellitene (1,2,3-trimethylbenzene), are common components of solvents and fuels.[1] Monitoring human exposure to these volatile organic compounds is crucial due to their potential for neurotoxicity and other adverse health effects.[2][3] Biomonitoring, through the analysis of urinary metabolites, offers a non-invasive and integrative measure of absorbed dose from all exposure routes.[4] The cornerstone of effective biomonitoring is the use of biomarkers with high specificity and sensitivity. This guide focuses on 3,5-dimethylhippuric acid (3,5-DMHA), a principal urinary metabolite of mesitylene, and critically evaluates its performance as a specific indicator of mesitylene exposure.
The Metabolic Pathway: From Mesitylene to 3,5-DMHA
The biotransformation of mesitylene is a two-phase process, primarily occurring in the liver. Understanding this pathway is fundamental to appreciating the specificity of its metabolites.
Phase I: Oxidation
The initial step involves the oxidation of one of the methyl groups of mesitylene to a carboxylic acid. This reaction is catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes.[5][6][7] While the specific isozymes responsible for mesitylene metabolism are not definitively established in humans, CYP2E1 is known to be highly efficient in oxidizing benzene and its derivatives.[6] The symmetrical structure of mesitylene means that the oxidation of any of its three methyl groups results in the formation of 3,5-dimethylbenzoic acid (3,5-DMBA).
Phase II: Glycine Conjugation
In the second phase, 3,5-DMBA undergoes conjugation with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase and requires the activation of 3,5-DMBA to its coenzyme A (CoA) thioester.[8][9][10] The resulting water-soluble conjugate, 3,5-dimethylhippuric acid (3,5-DMHA), is then readily excreted in the urine.[11]
Sources
- 1. erndim.org [erndim.org]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measurement of urinary hippuric and m-methylhippuric acids by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
- 10. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pjoes.com [pjoes.com]
Comparative Analysis of Sample Preparation Techniques for 3,5-DMHA (Octodrine)
Executive Summary
3,5-Dimethylheptan-4-amine (3,5-DMHA) , also known as Octodrine, is a volatile aliphatic amine structurally related to 1,3-DMAA. Its analysis in biological matrices (urine, plasma) and dietary supplements presents specific challenges: lack of a UV-active chromophore , high volatility , and low molecular weight .
This guide compares three primary sample preparation strategies: Solid-Phase Extraction (SPE) , Liquid-Liquid Extraction (LLE) , and Derivatization-based GC-MS preparation . While "Dilute-and-Shoot" methods exist, they are generally discouraged for confirmatory analysis due to severe ion suppression in LC-MS/MS.
Quick Comparison Matrix
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Derivatization (GC-MS) |
| Primary Mechanism | Mixed-Mode (Cation Exchange + Hydrophobic) | pH-dependent Partitioning | Chemical Acylation |
| Recovery | High (>90%) | Moderate (70-85%) | Variable (Process dependent) |
| Matrix Cleanliness | Superior (Removes phospholipids) | Moderate (Co-extracts lipids) | High (Specific to volatile derivatives) |
| Throughput | High (Automatable) | Low (Manual labor intensive) | Low (Requires incubation) |
| Best For | Trace quantification in urine/plasma (LC-MS) | High-concentration supplements | Confirmatory ID (Forensics) |
Deep Dive: Solid-Phase Extraction (SPE)
The Gold Standard for Bioanalysis
For aliphatic amines like 3,5-DMHA, Mixed-Mode Cation Exchange (MCX) is the scientifically preferred method. The basic nitrogen atom (pKa ~10.5) allows for strong ionic retention, permitting aggressive organic washes to remove matrix interferences before elution.
Causal Logic
-
Why Mixed-Mode? Pure reversed-phase (C18) retains DMHA poorly due to its polarity. Cation exchange locks the analyte by charge, allowing 100% organic solvent washes to strip phospholipids.
-
Why Acidic Load? Loading at low pH ensures DMHA is fully protonated (
), maximizing binding efficiency to the sulfonate groups on the sorbent.
Validated Protocol (MCX Cartridge)
-
Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.
-
Sample Pre-treatment: Dilute 200 µL Urine 1:1 with 4%
(aq). Vortex.
| Step | Solvent/Reagent | Mechanism |
| 1. Condition | 1 mL Methanol | Activates hydrophobic pores. |
| 2. Equilibrate | 1 mL Water | Prepares aqueous environment. |
| 3. Load | 400 µL Pre-treated Sample | Analyte binds via ionic & hydrophobic forces. |
| 4. Wash 1 | 1 mL 2% Formic Acid in Water | Removes proteins/salts; keeps analyte charged. |
| 5. Wash 2 | 1 mL 100% Methanol | Critical Step: Removes neutral lipids/matrix. Analyte stays bound ionically. |
| 6. Elute | 2 x 500 µL 5% | High pH neutralizes DMHA ( |
Post-Processing: Evaporate eluate under nitrogen at <40°C (careful of volatility!) and reconstitute in Mobile Phase A.
Deep Dive: Liquid-Liquid Extraction (LLE)
The Traditional Approach
LLE relies on pH manipulation to render DMHA uncharged (hydrophobic), allowing it to partition into an organic solvent. While cheaper, it is prone to emulsion formation and lower recoveries for polar amines compared to SPE.
Causal Logic
-
pH Criticality: The pH must be adjusted to >12 (2 units above pKa) to ensure >99% of the amine is in the free base form.
-
Solvent Choice: Ethyl Acetate or MTBE are preferred over Hexane for aliphatic amines to balance recovery vs. cleanliness.
Protocol
-
Alkalization: To 1 mL Urine, add 200 µL 1.0 M NaOH (Check pH > 12).
-
Extraction: Add 3 mL Ethyl Acetate (or MTBE).
-
Agitation: Vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 4000 rpm for 5 minutes.
-
Transfer: Transfer the top organic layer to a clean glass tube.
-
Acidification (Optional but Recommended): Add 50 µL of 0.1% HCl in Methanol to the organic layer before evaporation to form the stable hydrochloride salt, preventing evaporative loss of the volatile amine.
Deep Dive: Derivatization for GC-MS
Essential for Volatility & Peak Shape
Direct GC analysis of 3,5-DMHA is difficult due to peak tailing (interaction with silanols) and low mass fragments. Derivatization with fluorinated anhydrides improves volatility and creates high-mass fragments for sensitive detection.
Reagent Comparison
-
PFPA (Pentafluoropropionic anhydride): Best balance of volatility and stability.
-
TFAA (Trifluoroacetic anhydride): Highly volatile, but derivatives can be unstable in presence of moisture.
-
HFBA (Heptafluorobutyric anhydride): Good for ECD detection, but longer retention times.
Protocol (PFPA Acylation)
-
Dry Extract: Start with the dried residue from LLE or SPE.
-
Reagent Addition: Add 50 µL PFPA and 25 µL Ethyl Acetate.
-
Incubation: Heat at 70°C for 30 minutes .
-
Evaporation: Evaporate to dryness under nitrogen.
-
Reconstitution: Dissolve in 100 µL Ethyl Acetate or Toluene.
Reaction Scheme:
Visualized Workflows
Figure 1: Method Selection Decision Tree
Caption: Decision tree for selecting the optimal sample preparation workflow based on instrumentation and matrix complexity.
Figure 2: Mixed-Mode SPE Mechanism
Caption: Mechanism of action for Mixed-Mode Cation Exchange (MCX) extraction of 3,5-DMHA.
Performance Data Summary
The following data aggregates performance metrics from validated methods for aliphatic amines (DMAA/DMHA) in urine.
| Parameter | Mixed-Mode SPE | LLE (Ethyl Acetate) | Dilute & Shoot |
| Absolute Recovery | 92 - 98% | 75 - 85% | N/A (100%) |
| Matrix Effect (Ion Suppression) | < 10% | 20 - 30% | > 50% (High Risk) |
| Process Efficiency | High | Moderate | Low (due to repeats) |
| LOD (LC-MS/MS) | 0.5 ng/mL | 2.0 ng/mL | 10.0 ng/mL |
| RSD (Precision) | < 5% | 8 - 12% | Variable |
Expert Insight: While LLE is sufficient for supplement analysis where concentrations are high (mg/g), SPE is non-negotiable for doping control (ng/mL levels) to avoid false negatives caused by ion suppression.
References
-
Waters Corporation. (2025). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from
-
Biotage. (2023).[1][2] LC-MS/MS Analysis of Large Drug Panels in Urine Using Three Sample Preparation Techniques. Retrieved from
-
National Institutes of Health (NIH). (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Retrieved from
-
Journal of Food and Drug Analysis. (2020). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from
-
Alvarez, J.C., et al. (2024). Heptaminol hair testing to highlight octodrine contamination in supplements. Retrieved from
Sources
comparison of 3,5-DMHA excretion in different populations
Topic: Comparative Analysis of 3,5-Dimethylhippuric Acid (3,5-DMHA) Excretion Profiles Content Type: Technical Comparison Guide Audience: Toxicologists, Industrial Hygienists, and Drug Metabolism Researchers
Executive Summary: The 3,5-DMHA Divergence
Disambiguation Warning: In the context of pharmacokinetics and toxicology, "3,5-DMHA" refers to 3,5-Dimethylhippuric Acid , the primary urinary metabolite of the industrial solvent 1,3,5-Trimethylbenzene (Mesitylene). This should not be confused with "DMHA" (Octodrine/1,5-Dimethylhexylamine), a central nervous system stimulant found in dietary supplements.
This guide analyzes the excretion kinetics of 3,5-DMHA, highlighting a critical inter-species metabolic divergence. While 3,5-DMHA serves as a standard biomarker for Mesitylene exposure, its recovery rates vary drastically between human and rodent populations due to species-specific glycine conjugation efficiencies. This guide provides the experimental frameworks necessary to interpret these variations accurately.
Comparative Excretion Profiles: Humans vs. Rodents
The utility of 3,5-DMHA as a biomarker relies on understanding the "Recovery Fraction"—the percentage of the absorbed dose of the parent compound (1,3,5-TMB) excreted as 3,5-DMHA.
The Interspecies Gap
Experimental data reveals a non-linear scaling of metabolism between species. Researchers extrapolating toxicity data from rats to humans must account for this discrepancy to avoid overestimating human clearance rates.
| Parameter | Human Population (Volunteers/Workers) | Rodent Population (Wistar Rats) | Lagomorph Population (Rabbits) |
| Primary Precursor | 1,3,5-Trimethylbenzene (Mesitylene) | 1,3,5-Trimethylbenzene | 1,3,5-Trimethylbenzene |
| Urinary Recovery (% of Dose) | ~3.0% (as 3,5-DMHA) | ~78.0% (as 3,5-DMHA) | ~68.5% (as 3,5-DMHA) |
| Elimination Half-Life ( | 16 - 34 hours (Slow Phase) | 4 - 8 hours | N/A |
| Metabolic Bottleneck | Inefficient Glycine Conjugation | Efficient Glycine Conjugation | Efficient Glycine Conjugation |
| Alternative Metabolites | Free 3,5-Dimethylbenzoic Acid (DMBA), Glucuronides | Minimal | 5-methylisophthalic acid (minor) |
Key Insight: In humans, the conversion of the intermediate 3,5-dimethylbenzoic acid (3,5-DMBA) to 3,5-DMHA is significantly hindered compared to rats. While rats rapidly conjugate and excrete the compound, humans exhibit a "rate-limiting" glycine conjugation step, leading to lower urinary recovery of the hippuric acid form and a longer half-life of the parent/intermediate compounds.
Mechanistic Pathways & Causality
The formation of 3,5-DMHA follows a classic Phase I/Phase II biotransformation pathway. The disparity in excretion rates suggests that the Glycine N-acyltransferase enzyme in humans has a lower affinity or capacity for the sterically bulky 3,5-dimethylbenzoic acid substrate compared to the rodent ortholog.
Metabolic Pathway Diagram
The following diagram illustrates the biotransformation of Mesitylene to 3,5-DMHA, highlighting the divergence point.
Caption: Biotransformation of 1,3,5-TMB. The conversion from Benzoic Acid to Hippuric Acid (Green) is the species-dependent rate-limiting step.
Experimental Protocol: Quantification in Urine
To validate these excretion profiles, a standardized HPLC or GC-MS workflow is required. The following protocol ensures the total recovery of both conjugated and free forms if necessary, though 3,5-DMHA is typically analyzed directly.
Methodology: HPLC-UV Detection of 3,5-DMHA
Principle: 3,5-DMHA is extracted from acidified urine and separated via reverse-phase chromatography.
Reagents:
-
Internal Standard (IS): 2-Methylhippuric acid or o-Toluic acid.
-
Mobile Phase: Acetonitrile : 10mM Phosphate Buffer (pH 3.0).
-
Extraction Solvent: Ethyl Acetate or Diethyl Ether.
Step-by-Step Workflow:
-
Sample Preparation:
-
Collect spot urine samples (post-shift for workers) or 24h pooled urine (clinical studies).
-
Store at -20°C. Thaw and vortex before analysis.
-
-
Acidification:
-
Aliquot 1.0 mL urine.
-
Add 100 µL 6M HCl to lower pH < 2 (Ensures protonation of organic acids for extraction).
-
Spike with Internal Standard (IS).
-
-
Extraction (Liquid-Liquid):
-
Add 4.0 mL Ethyl Acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000g for 5 minutes.
-
Transfer organic (upper) layer to a clean glass tube.
-
-
Evaporation & Reconstitution:
-
Evaporate solvent under Nitrogen stream at 40°C.
-
Reconstitute residue in 200 µL Mobile Phase.
-
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Detection: UV Absorbance at 230 nm (optimal for benzoyl chromophore).
-
Flow Rate: 1.0 mL/min.
-
Analytical Workflow Diagram
Caption: Standardized workflow for the extraction and quantification of 3,5-DMHA from biological matrices.
Implications for Drug Development & Risk Assessment
1. Biological Exposure Indices (BEI): Because human excretion of 3,5-DMHA is low (~3%), it is a less sensitive biomarker for low-level exposure compared to the metabolites of 1,2,4-trimethylbenzene (which converts to 3,4-DMHA with ~22% efficiency). In occupational settings, the sum of all DMHA isomers is often recommended over 3,5-DMHA alone to assess total solvent load.
2. Pharmacokinetic Modeling: When modeling drugs containing a 3,5-dimethylbenzene moiety:
-
Rat Models: Will predict rapid clearance via glycine conjugation.
-
Human Models: Must adjust for slower clearance and potential accumulation of the benzoic acid intermediate.
-
Correction Factor: Do not assume 1:1 metabolic scaling. Use a scaling factor of 0.04 - 0.1 (Human:Rat excretion ratio) for the glycine conjugation pathway.
References
-
Järnberg, J., et al. (1996).[1] Toxicokinetics of inhaled trimethylbenzenes in man. National Institute of Health . Available at: [Link]
-
Löf, A., et al. (1997). Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes. International Archives of Occupational and Environmental Health . Available at: [Link]
-
Mikulski, P.I., & Wiglusz, R. (1975).[2][3] The comparative metabolism of mesitylene, pseudocumene, and hemimellitene in rats. Toxicology and Applied Pharmacology . Available at: [Link]
-
EPA (IRIS) . (2016). Toxicological Review of Trimethylbenzenes. U.S. Environmental Protection Agency . Available at: [Link]
-
Kostrzewski, P., et al. (1997).[2] Biological monitoring of experimental human exposure to trimethylbenzene. Science of The Total Environment . Available at: [Link]
Sources
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3,5-Dimethylhippuric Acid
The cornerstone of laboratory safety is a proactive, not reactive, mindset. Every procedure, from preparation to disposal, must be a self-validating system designed to minimize risk.
Hazard Identification and Risk Assessment
3,5-Dimethylhippuric acid, as a member of the carboxylic acid family, is presumed to be an irritant. Data from analogous compounds indicate that it should be handled as a substance capable of causing skin and serious eye irritation.[1][2] If handled as a fine powder, it may also cause respiratory irritation. Therefore, a thorough risk assessment is mandatory before beginning any work.
Anticipated Hazards:
-
Skin Irritation: Prolonged contact may cause redness and discomfort.[2]
-
Eye Damage: Direct contact with dust or solutions can cause serious irritation or damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of airborne dust can irritate the respiratory system.
-
Ingestion: May be harmful if swallowed.[1]
The Occupational Safety and Health Administration (OSHA) mandates that employers have a written Chemical Hygiene Plan (CHP) that outlines procedures to protect workers from hazardous chemicals in the laboratory.[3][4] Your work with 3,5-Dimethylhippuric acid must fall within the guidelines of your institution's CHP.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of routine; it is a direct response to a specific risk assessment. The following recommendations establish a baseline for handling 3,5-Dimethylhippuric acid.
Eye and Face Protection
Protecting your eyes from splashes and airborne particles is non-negotiable.
-
Minimum Requirement: At all times, wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., when transferring solutions or working with larger quantities), a face shield should be worn in addition to safety goggles.[6][7]
Skin and Body Protection
Your skin is the first line of defense and must be shielded from direct contact.
-
Protective Clothing: A standard laboratory coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[8][9]
-
Gloves: Nitrile gloves are the preferred choice as they offer good resistance to acids and bases.[9] Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.
Respiratory Protection
Under normal laboratory conditions with adequate ventilation, such as working in a chemical fume hood, respiratory protection is typically not required.[1] However, it becomes essential in specific scenarios:
-
Weighing Powders: When weighing out the solid form of 3,5-Dimethylhippuric acid, especially if it is a fine powder, there is a risk of generating airborne dust. In this case, or if working in an area with insufficient ventilation, a NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143) is necessary to prevent respiratory irritation.[5]
Summary of PPE Recommendations
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Safety Goggles | Lab Coat, Nitrile Gloves | Recommended if dusty; otherwise, not required with good ventilation. |
| Preparing Solutions | Safety Goggles | Lab Coat, Nitrile Gloves | Not required in a fume hood or with adequate local exhaust ventilation. |
| Handling >10g or Bulk Transfers | Safety Goggles and Face Shield | Chemically Resistant Apron over Lab Coat, Nitrile Gloves | Required if not performed in a fume hood or if dust/aerosols are generated. |
Safe Handling and Operational Workflow
A structured workflow minimizes error and exposure. The following diagram and protocol outline the critical steps for safely handling 3,5-Dimethylhippuric acid from receipt to disposal.
Caption: Workflow for Safely Handling 3,5-Dimethylhippuric Acid.
Experimental Protocol:
-
Pre-Operational Checks: a. Confirm that an appropriate chemical spill kit is readily accessible. For acids, this should include a neutralizer like sodium bicarbonate.[10][11] b. Ensure the safety shower and eyewash station are unobstructed and have been recently tested.[5] c. Don all required PPE as determined by your risk assessment.
-
Handling the Solid: a. Perform all manipulations that may generate dust, such as weighing, within a chemical fume hood or a ventilated balance enclosure. b. Use a spatula for transfers to minimize dust creation. Avoid pouring the powder.
-
Preparing Solutions: a. When dissolving, add the 3,5-Dimethylhippuric acid solid to the solvent slowly and stir to prevent clumping and splashing. b. Clearly label the container with the chemical name, concentration, and appropriate hazard warnings.[12]
-
Post-Handling: a. Decontaminate the work area with an appropriate cleaning solution. b. Follow the disposal plan outlined in the next section. c. Remove PPE carefully to avoid cross-contamination and wash hands thoroughly with soap and water.[1]
Emergency Procedures
In the event of an exposure or spill, a swift and correct response is critical.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Management Protocol:
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine if it is a minor or major spill. A minor spill is a small amount that you are trained and equipped to handle. For any major spill, evacuate the area and contact your institution's emergency response team.[13]
-
Cleanup of a Minor Solid Spill: a. Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.[14][15] b. Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[14]
-
Cleanup of a Minor Liquid (Solution) Spill: a. Create a dike around the spill using an inert absorbent material like vermiculite or cat litter.[11][15] b. Neutralize the acid spill by carefully applying sodium bicarbonate or another suitable acid neutralizer, working from the outside in.[10][11] c. Once neutralized (confirm with pH paper), absorb the material.[11] d. Scoop the absorbed mixture into a labeled container for hazardous waste disposal.[10] e. Decontaminate the area with soap and water.
Waste Disposal Plan
Improper disposal of chemical waste poses a significant environmental and safety risk. All waste containing 3,5-Dimethylhippuric acid must be treated as hazardous.
Operational Plan:
-
Segregation: Collect all waste containing 3,5-Dimethylhippuric acid in a designated, leak-proof, and clearly labeled hazardous waste container.[16]
-
Incompatibility: Never mix acidic waste with bases or strong oxidizing agents in the same container, as this can cause a violent reaction.[16][17] Store the acid waste container separately from bases.[16]
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name of all contents.
-
Disposal: The container must be kept closed when not in use.[1] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical down the drain.[18]
By adhering to these protocols, you build a system of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- Aldrich. (2025). SAFETY DATA SHEET for a similar chemical.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET for 3-Methylhippuric acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET for a generic laboratory chemical.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- Safelyio. (2026). Personal Protective Equipment for Chemical Handling.
- LGC Standards. (2024). SAFETY DATA SHEET for 2-Methyl Hippuric Acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET for Hippuric acid.
- Santa Cruz Biotechnology. (2009). Material Safety Data Sheet for Hippuric acid.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
- Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids.
- Emergency Management. (n.d.). Chemical Spills.
- Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- Environment, Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
- Chemguide. (n.d.). making carboxylic acids.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
- University of Oslo. (n.d.). Chemical and Hazardous Waste Guide.
- Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH.
- Compliancy Group. (2023). OSHA Laboratory Standard.
- 3M. (2025). Understanding Solvents and PPE for Chemical Safety.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure.
- Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Chem 360 Notes.
- 3M. (n.d.). PPE Solutions for Chemical Industries. Worker Health & Safety.
- National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
- NIOSH. (2020). NIOSH Pocket Guide to Chemical Hazards App Features and Use Demo Video. YouTube.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
- University of Wollongong. (n.d.). Chemical Spill procedure.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Regulations.gov. (2015). NIOSH HomeNIOSH Pocket Guide to Chemical Hazards.
Sources
- 1. fishersci.com [fishersci.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. osha.gov [osha.gov]
- 4. compliancy-group.com [compliancy-group.com]
- 5. fishersci.com [fishersci.com]
- 6. safelyio.com [safelyio.com]
- 7. mcrsafety.com [mcrsafety.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 11. acs.org [acs.org]
- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 13. documents.uow.edu.au [documents.uow.edu.au]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 16. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 17. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 18. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
